2,5-Dichlorothiophene-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUUZRITKBLZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279958 | |
| Record name | 2,5-Dichlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36157-41-2 | |
| Record name | 2,5-Dichloro-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 14775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36157-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Dichlorothiophene-3-carboxylic acid structure and properties
An In-depth Technical Guide to 2,5-Dichlorothiophene-3-carboxylic acid
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is a halogenated heterocyclic compound.[1] Its structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a carboxylic acid group at position 3.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2] |
| CAS Number | 36157-41-2[1][2][3][4] |
| Molecular Formula | C₅H₂Cl₂O₂S[1][2][3] |
| Molecular Weight | 197.04 g/mol [1][2][3] |
| SMILES | C1=C(SC(=C1C(=O)O)Cl)Cl[2][4] |
| InChI Key | FBUUZRITKBLZJX-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
The compound is a solid at room temperature.[4] Key physical and chemical properties are summarized below.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 147-151 °C[3][4] |
| Boiling Point (Predicted) | 296.6 ± 35.0 °C[3] |
| Appearance | Solid[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Characteristic Features |
|---|---|
| FTIR (KBr-Pellet) | C=O stretch (carboxylic acid): ~1710 cm⁻¹ (strong); O-H stretch (carboxylic acid): 3400–3000 cm⁻¹ (very broad); C-Cl stretch: present.[2][5][6] |
| ¹³C NMR | Carboxyl carbon (C=O): 160-185 ppm; Thiophene ring carbons: shifts influenced by chloro and carboxyl substituents.[2][6] |
| ¹H NMR | Carboxylic acid proton (-COOH): 10-12 ppm (broad); Thiophene ring proton: singlet in the aromatic region.[6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; Fragmentation pattern showing loss of -OH (17 amu) and -COOH (45 amu).[6] |
Synthesis
This compound is a key intermediate that can be prepared through various synthetic routes.[7] A common method involves the oxidation of an acetyl precursor.
Experimental Protocol: Synthesis from 2,5-dichloro-3-acetylthiophene
A widely used method for preparing this compound involves the oxidation of 2,5-dichloro-3-acetylthiophene.[7]
-
Precursor Synthesis : 2,5-dichloro-3-acetylthiophene is synthesized from 2,5-dichlorothiophene using an acylating agent in the presence of a catalyst like aluminum trichloride.[7][8]
-
Oxidation Reaction : The intermediate, 2,5-dichloro-3-acetylthiophene, is reacted with an oxidizing agent such as sodium hypochlorite.[7]
-
Reaction Conditions : The reaction is typically carried out in a suitable solvent system.
-
Work-up and Purification : After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid. The crude product is then filtered, washed, and can be further purified by recrystallization.[7]
Applications in Drug Development
Thiophene-based compounds are invaluable in medicinal chemistry.[9] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.
-
Pharmaceutical Intermediate : It is an important intermediate widely used in the preparation of various drugs.[3][7]
-
Scaffold for Bioactive Molecules : The thiophene ring is a key structural motif in many pharmaceuticals. Incorporating this scaffold can enhance efficacy and improve pharmacokinetic properties.[9] Its derivatives have been investigated for a range of biological activities.
-
Anticancer and Antimicrobial Agents : Derivatives of related thiophene compounds, such as chalcones synthesized from 2,5-dichloro-3-acetylthiophene, have shown promising antifungal, antitubercular, and cytotoxic activities against cancer cell lines.[10][11][12]
Biological Activity and Toxicology
While this compound is primarily used as a chemical intermediate, its derivatives have shown significant biological activity. The compound itself has defined hazard classifications.
Biological Activity of Derivatives
-
Chalcone derivatives synthesized from the related compound 2,5-dichloro-3-acetylthiophene have demonstrated notable in vitro antifungal activity against species like Aspergillus niger and Candida tropicalis.[11]
-
These derivatives have also exhibited promising antimycobacterial activity against M. tuberculosis and cytotoxic effects on prostate cancer cell lines (DU145).[10][11]
Safety and Toxicology
This compound is classified with several hazards and requires careful handling.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][4][13] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][4][13] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][4][13] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2][4][13] |
Experimental Protocol: Safety and Handling
Given its hazard profile, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield.[4]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]
-
First Aid Measures :
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14][15]
-
Skin Contact : In case of skin contact, immediately wash the affected area with plenty of soap and water.[14][15]
-
Eye Contact : If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[14][15]
-
Ingestion : If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[14]
-
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C5H2Cl2O2S | CID 225438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 36157-41-2 [m.chemicalbook.com]
- 4. This compound 97 36157-41-2 [sigmaaldrich.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. Page loading... [guidechem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. nbinno.com [nbinno.com]
- 10. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. chemical-label.com [chemical-label.com]
- 14. capotchem.cn [capotchem.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
2,5-Dichlorothiophene-3-carboxylic acid molecular weight and formula
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for 2,5-Dichlorothiophene-3-carboxylic acid, a key intermediate in pharmaceutical and chemical synthesis.
Physicochemical Properties
This compound is a halogenated heterocyclic compound.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C5H2Cl2O2S | [1][2] |
| Molecular Weight | 197.04 g/mol | [1][3] |
| CAS Number | 36157-41-2 | [1] |
| Melting Point | 147-151 °C | [4] |
| Physical Form | Solid | |
| Purity | ≥97% | [1] |
Molecular Structure
The molecular structure of this compound is depicted below.
Caption: Molecular Structure of this compound
Experimental Protocols
This compound is an important intermediate widely used in drug preparation.[5] A common synthesis method is described below.[5]
Synthesis of this compound from 2,5-Dichlorothiophene
This protocol involves a two-step process starting from 2,5-dichlorothiophene.
Step 1: Synthesis of 2,5-dichloro-3-acetylthiophene
-
Reactants: 2,5-dichlorothiophene and an acetylating agent.
-
Catalyst: Aluminum trichloride is a commonly used catalyst for this Friedel-Crafts acylation reaction. Other catalysts such as phosphoric acid, sulfuric acid, zinc oxide, hydrogen fluoride, or tin chloride can also be used.[5]
-
Procedure: 2,5-dichlorothiophene is reacted with an acetylating agent in the presence of the catalyst.
-
Yield: A yield of 93% for the intermediate, 2,5-dichloro-3-acetylthiophene, has been reported.[5]
Step 2: Oxidation to this compound
-
Reactant: 2,5-dichloro-3-acetylthiophene.
-
Reagent: Sodium hypochlorite.
-
Procedure: The intermediate from Step 1 is reacted with sodium hypochlorite to oxidize the acetyl group to a carboxylic acid.
-
Yield: A yield of 93% for the final product, 2,5-dichloro-3-thiophenecarboxylic acid, has been reported.[5]
The key features of this process include readily available raw materials, simple operation, and high reaction yields with few side reactions.[5]
The logical workflow for this synthesis is outlined in the diagram below.
Caption: Synthesis of this compound
References
Technical Guide: Physicochemical Properties and Quality Control of 2,5-Dichlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties and a recommended quality control workflow for 2,5-Dichlorothiophene-3-carboxylic acid, a key intermediate in various synthetic processes.
Core Physicochemical Data
This compound is a solid at ambient temperature.[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Physical State | Solid | [1][2] |
| Melting Point | 147-151 °C (lit.) | [1][3] |
| Molecular Formula | C₅H₂Cl₂O₂S | |
| Molecular Weight | 197.04 g/mol | [1] |
| CAS Number | 36157-41-2 | [3] |
Experimental Protocol: Melting Point Determination
The melting point of this compound is a critical parameter for its identification and purity assessment.[4] The capillary method is a standard and reliable technique for this determination.[2]
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials and Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[1]
-
Sample of this compound (must be fully dry and in powdered form)[4][5]
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[1]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom.[1]
-
The packed sample height should be approximately 2-3 mm to ensure uniform heating.[1][3]
-
-
Melting Point Measurement:
-
Rapid Determination (Optional): For an unknown sample, it is often useful to first perform a rapid heating to get an approximate melting point. Heat the sample at a rate of 4-5°C per minute.[3]
-
Accurate Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[1]
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point of 147°C.[3][5]
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[3]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).[3]
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).[3]
-
The two recorded temperatures constitute the melting point range.
-
-
-
Data Recording and Repetition:
-
Record the observed melting point range. For a pure substance, this range is typically narrow (0.5-1.0°C). A broader range may indicate the presence of impurities.
-
For accuracy, repeat the determination at least once with a fresh sample.[3]
-
Quality Control Workflow
A robust quality control (QC) process is essential to ensure the identity, purity, and consistency of chemical intermediates like this compound. The following diagram illustrates a typical QC workflow.
References
Spectroscopic Characterization of 2,5-Dichlorothiophene-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,5-Dichlorothiophene-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a detailed analysis of expected spectral features, experimental protocols, and data interpretation.
Introduction
This compound (C₅H₂Cl₂O₂S) is a halogenated heterocyclic compound with significant applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use. Spectroscopic techniques, particularly NMR and IR spectroscopy, are fundamental tools for the comprehensive characterization of this molecule. This guide presents a summary of its key spectroscopic data and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main signals corresponding to the thiophene ring proton and the carboxylic acid proton.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene-H | 7.3 - 7.6 | Singlet | 1H |
| Carboxylic Acid-OH | 10.0 - 13.0 | Broad Singlet | 1H |
Note: The chemical shift of the carboxylic acid proton can be broad and its position is dependent on concentration and the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound is expected to show five distinct signals.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-Cl (Thiophene Ring) | 125 - 135 |
| C-Cl (Thiophene Ring) | 125 - 135 |
| C-COOH (Thiophene Ring) | 130 - 140 |
| C-H (Thiophene Ring) | 128 - 138 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The assignments are based on typical values for similar substituted thiophenes and carboxylic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid group and the thiophene ring.
Table 3: Key IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |
| C=C (Thiophene Ring) | Stretching | 1550 - 1450 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |
| C-Cl | Stretching | 800 - 600 | Strong |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 950 - 900 | Broad, Medium |
Experimental Protocols
The following sections detail the general methodologies for acquiring NMR and IR spectra for a solid sample like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This guide provides a foundational understanding of the NMR and IR spectroscopic characteristics of this compound. The presented data, while based on expected values, offers a reliable reference for researchers in the fields of drug discovery and chemical synthesis. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectra, facilitating accurate structural verification and purity assessment of this important chemical intermediate.
Reactivity and electrophilicity of dichlorinated thiophenes
An In-depth Technical Guide to the Reactivity and Electrophilicity of Dichlorinated Thiophenes
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its aromaticity and electron-rich nature make it susceptible to a variety of chemical transformations. The introduction of chlorine atoms onto the thiophene ring profoundly alters its electronic properties and, consequently, its reactivity. Dichlorinated thiophenes serve as versatile and highly valuable building blocks, offering multiple reaction sites for further functionalization.
The presence of two electron-withdrawing chlorine atoms deactivates the thiophene ring towards traditional electrophilic substitution compared to the parent heterocycle. However, this electronic modification simultaneously increases the ring's electrophilicity, rendering it more amenable to certain types of reactions, particularly palladium-catalyzed cross-coupling and, under specific conditions, nucleophilic aromatic substitution. This guide provides a comprehensive technical overview of the stability, reactivity, and electrophilicity of dichlorinated thiophene isomers, focusing on their application in modern synthetic organic chemistry.
Isomer Stability and Electronic Properties
The regiochemical placement of the chlorine atoms on the thiophene ring significantly influences the thermodynamic stability of the resulting isomer. Computational studies provide a quantitative basis for understanding these stability differences.
Thermodynamic Stability
The stability of dichlorinated thiophene isomers has been investigated using computational methods. The calculated relative energies indicate that substitution at the α-positions (C2 and C5) results in the most stable isomers. This enhanced stability is attributed to the electronic interactions between the chlorine atoms and the sulfur atom within the aromatic system.[4]
Data Presentation: Relative Stability of Dichlorinated Thiophene Isomers
The following table summarizes the calculated relative thermodynamic stabilities of the four dichlorinated thiophene isomers. The most stable isomer, 2,5-dichlorothiophene, is assigned a relative energy of 0.00 kcal/mol.
| Isomer | Substitution Pattern | Relative Energy (kcal/mol) |
| 2,5-Dichlorothiophene | 2,5- | 0.00[4] |
| 2,4-Dichlorothiophene | 2,4- | 2.10[4] |
| 3,4-Dichlorothiophene | 3,4- | >2.10 (less stable than 2,4-)[4] |
| 2,3-Dichlorothiophene | 2,3- | Least Stable Isomer[4] |
Table 1: Calculated relative stabilities of dichlorinated thiophene isomers. Data sourced from computational benchmark studies.[4]
Reactivity in Chemical Transformations
Dichlorinated thiophenes are key intermediates in the synthesis of complex molecules due to their ability to undergo a variety of chemical reactions. Their reactivity is dominated by palladium-catalyzed cross-coupling reactions, although they can also participate in electrophilic and nucleophilic substitutions under appropriate conditions.
Electrophilic Aromatic Substitution (SEAr)
While thiophene is highly reactive towards electrophiles, the two chlorine atoms in dichlorinated thiophenes are deactivating groups, making electrophilic substitution more challenging. The reaction requires harsher conditions compared to unsubstituted thiophene. The substitution pattern is directed by the existing chlorine atoms to the available vacant positions. The general mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex.[5]
Caption: General workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on simple aryl halides is typically unfavorable.[6] For dichlorinated thiophenes, SNAr reactions are generally difficult and require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) elsewhere on the ring to sufficiently activate it for nucleophilic attack.[7][8][9] The reaction proceeds through a stepwise addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.
Caption: SNAr mechanism via a Meisenheimer complex intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of dichlorinated thiophenes in synthesis is their use as electrophiles in palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a vast array of complex molecular architectures. The general catalytic cycle for these transformations is depicted below.
Caption: Generalized catalytic cycle for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[10][11] Dichlorinated thiophenes serve as effective electrophilic partners in this reaction, although aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems.[10]
B. Stille Coupling
The Stille reaction couples an organic halide with an organotin compound (stannane).[12][13][14] It is known for its tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin reagents and byproducts.[12][13] Similar to the Suzuki coupling, the C-Cl bonds of dichlorinated thiophenes are less reactive than C-Br bonds, and catalyst choice is critical for achieving high yields.[15]
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[16][17][18] This reaction has become a dominant method for synthesizing arylamines, which are prevalent in pharmaceuticals. Dichlorinated thiophenes can be coupled with a wide range of primary and secondary amines using modern, sterically hindered phosphine ligands that facilitate the challenging oxidative addition of the C-Cl bond.[19]
Data Presentation: Representative Conditions for Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | 80 - 120 |
| Stille | Organostannane | Pd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃ | (Often none required) | Toluene, THF, DMF | 80 - 120 |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂ / BINAP, XPhos, RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
Table 2: Summary of typical experimental conditions for palladium-catalyzed cross-coupling reactions involving dichlorinated thiophenes. Conditions are generalized from multiple literature sources.[10][12][15][19][20][21]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful synthesis. The following sections provide representative methodologies for key transformations of dichlorinated thiophenes.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the monocoupling of an arylboronic acid with 2,5-dichlorothiophene.
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichlorothiophene (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an amine with 2,5-dichlorothiophene.
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Reagent Addition : Add 2,5-dichlorothiophene (1.0 eq.) and the amine (1.1-1.2 eq.) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction : Seal the flask and heat the mixture with stirring to the required temperature (typically 90-110 °C). Monitor the reaction until the starting material is consumed.
-
Workup : Cool the mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Purification : Concentrate the filtrate and purify the residue by flash column chromatography or recrystallization to yield the desired amino-substituted thiophene.
Synthetic Utility Workflow
Dichlorinated thiophenes are valuable starting materials that provide a clear and logical pathway to highly functionalized derivatives, which are often targets in drug discovery and materials science.
Caption: Common synthetic routes employing dichlorinated thiophenes.
Conclusion
Dichlorinated thiophenes exhibit a rich and diverse reactivity profile that makes them exceptionally useful intermediates in organic synthesis. While the chlorine substituents deactivate the ring to classical electrophilic attack, they unlock powerful, modern transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to selectively form C-C and C-N bonds via Suzuki, Stille, and Buchwald-Hartwig reactions provides chemists with reliable and versatile tools for the construction of complex molecules. A thorough understanding of the relative stability of the isomers and the specific conditions required for each class of reaction is essential for leveraging the full synthetic potential of these valuable building blocks in drug development and materials science.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
The Synthetic Versatility of 2,5-Dichlorothiophene-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly for its role as a key intermediate in the preparation of pharmaceutically active compounds.[1] Its unique electronic properties and multiple reactive sites—the carboxylic acid group and two chlorine substituents—allow for a diverse range of chemical transformations, making it a valuable scaffold in the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth review of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from 2,5-dichlorothiophene. The first step is a Friedel-Crafts acylation to introduce an acetyl group at the 3-position, followed by a haloform reaction to convert the acetyl group into a carboxylic acid. This process is characterized by high yields and the use of readily available starting materials.[1]
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of 2,5-dichloro-3-acetylthiophene
-
In a reaction vessel, a mixture of anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., carbon disulfide) is prepared.
-
Acetyl chloride is added to the stirred mixture.
-
2,5-Dichlorothiophene is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for a specified period to ensure complete conversion.
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the solid product, 2,5-dichloro-3-acetylthiophene. A yield of 93% has been reported for this step.
Step 2: Synthesis of this compound
-
The 2,5-dichloro-3-acetylthiophene obtained from the previous step is reacted with sodium hypochlorite (bleach).
-
The reaction mixture is stirred, and the progress is monitored until the starting material is consumed.
-
The reaction mixture is then acidified to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound. A yield of 93% has been reported for this step.
Key Reactions in Organic Synthesis
The reactivity of this compound allows for a variety of synthetic transformations, leading to a wide array of functionalized thiophene derivatives. The primary reaction handles are the carboxylic acid group and the two chlorine atoms.
Esterification
The carboxylic acid moiety can be readily converted to its corresponding esters, which are valuable intermediates in further synthetic manipulations.
Amide Coupling
The formation of amide bonds is a cornerstone of medicinal chemistry. This compound can be coupled with a diverse range of amines to generate a library of thiophene-3-carboxamides. These derivatives have shown significant potential as anticancer agents.
Suzuki-Miyaura Cross-Coupling
The chlorine atoms on the thiophene ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents, further expanding the chemical space accessible from this starting material. While direct Suzuki coupling on the carboxylic acid is challenging, its ester or other derivatives can be utilized.
Applications in Drug Discovery and Development
Derivatives of this compound have demonstrated a range of biological activities, with a particular emphasis on anticancer applications.
Thiophene Carboxamides as Anticancer Agents
Several studies have highlighted the potential of thiophene carboxamide derivatives as potent antiproliferative agents.[2] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of the mitochondrial membrane potential.[2]
Inhibition of Tubulin Polymerization
A significant mechanism of action for some thiophene derivatives is the inhibition of tubulin polymerization.[3] By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.[3] This mode of action is shared by several successful anticancer drugs.
Quantitative Data Summary
| Reaction/Assay | Substrate | Product/Effect | Reagents/Conditions | Yield/IC₅₀ | Reference |
| Synthesis | 2,5-Dichlorothiophene | 2,5-Dichloro-3-acetylthiophene | AlCl₃, Acetyl chloride | 93% | [1] |
| Synthesis | 2,5-Dichloro-3-acetylthiophene | This compound | Sodium hypochlorite | 93% | [1] |
| Anticancer Activity | Thiophene carboxamide derivative (MB-D2) | Reduced cell viability in A375 melanoma cells | 100 μM concentration | 11.74% ± 6.061 cell viability | [2] |
| Anticancer Activity | Thiophene carboxamide derivative (MB-D4) | Reduced cell viability in A375 melanoma cells | 100 μM concentration | 33.42% ± 8.8 cell viability | [2] |
| Anticancer Activity | Thiophene carboxamide derivative (2b) | Inhibition of Hep3B cancer cell line | - | IC₅₀ = 5.46 µM | [3] |
| Anticancer Activity | Thiophene carboxamide derivative (2e) | Inhibition of Hep3B cancer cell line | - | IC₅₀ = 12.58 µM | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key processes related to the synthesis and biological action of this compound derivatives.
References
- 1. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy triggers apoptosis in a caspase-8-dependent and mitochondria-controlled manner in the non-small cell lung cancer cell line NCI-H460. [vivo.weill.cornell.edu]
An In-depth Technical Guide to 2,5-Dichlorothiophene-3-carboxylic acid: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,5-Dichlorothiophene-3-carboxylic acid, a halogenated heterocyclic compound of interest in pharmaceutical and chemical research. The document details critical safety and handling protocols, outlines experimental procedures for its synthesis and purification, and discusses its potential biological activities based on current scientific understanding of related thiophene derivatives.
Chemical and Physical Properties
This compound is a solid organic compound with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₂Cl₂O₂S |
| Molecular Weight | 197.04 g/mol [1][2] |
| CAS Number | 36157-41-2[1][2] |
| Appearance | Solid |
| Melting Point | 147-151 °C |
| SMILES | OC(=O)c1cc(Cl)sc1Cl |
| InChI Key | FBUUZRITKBLZJX-UHFFFAOYSA-N |
Safety and Handling Precautions
Strict adherence to safety protocols is paramount when handling this compound due to its hazardous nature. The following is a summary of GHS classifications and necessary precautions.
Hazard Identification and GHS Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator, especially when handling the powder form.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This two-step synthesis starts with the Friedel-Crafts acylation of 2,5-dichlorothiophene to form 3-acetyl-2,5-dichlorothiophene, followed by a haloform reaction to yield the final carboxylic acid.[3][4]
Step 1: Synthesis of 3-Acetyl-2,5-dichlorothiophene [4]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry carbon disulfide.
-
Addition of Reactants: To the stirred suspension, add acetyl chloride (1.0 equivalent).
-
Slow Addition: Cool the mixture in an ice bath and add 2,5-dichlorothiophene (1.0 equivalent) dropwise over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction by slowly adding cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with carbon disulfide.
-
Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous calcium chloride.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 3-acetyl-2,5-dichlorothiophene.
Step 2: Synthesis of this compound [3]
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-acetyl-2,5-dichlorothiophene from Step 1 in a suitable solvent such as dioxane or tetrahydrofuran.
-
Preparation of Sodium Hypochlorite Solution: Prepare a fresh solution of sodium hypochlorite.
-
Reaction: Add the sodium hypochlorite solution dropwise to the stirred solution of the acetylthiophene derivative. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
Caption: Synthesis workflow for this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is often a good starting point for carboxylic acids.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) should yield a single major peak for the pure compound. UV detection is typically performed around 254 nm. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ are characteristic of the carboxylic acid group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A singlet for the thiophene proton and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). ¹³C NMR: Signals for the two chlorinated thiophene carbons, the protonated thiophene carbon, the carboxylic acid carbon, and the carbon attached to the carboxylic acid. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms. |
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of thiophene derivatives has been investigated for various therapeutic effects, particularly as anti-inflammatory agents.[5][6][7][8][9][10]
Thiophene-containing compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][10] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Furthermore, some thiophene derivatives have been found to modulate the activity of transcription factors involved in inflammation, such as nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs).[6][11] NF-κB is a key regulator of pro-inflammatory gene expression, while PPARγ activation can lead to anti-inflammatory effects.
Based on this, a plausible, albeit hypothetical, signaling pathway for the anti-inflammatory action of this compound could involve the inhibition of pro-inflammatory signaling cascades.
Caption: Plausible Anti-Inflammatory Signaling Pathway for Thiophene Derivatives.
It is important to note that some thiophene derivatives have also exhibited pro-apoptotic effects in cancer cell lines, suggesting potential applications in oncology research.[11][12] The exact mechanism for this is still under investigation but may involve the modulation of signaling pathways that control cell survival and death, such as the Wnt/β-catenin pathway.[13]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional safety advice or experimental validation. All procedures should be carried out by qualified individuals in a properly equipped laboratory.
References
- 1. This compound | C5H2Cl2O2S | CID 225438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 2,5-Dichlorothiophene-3-carboxylic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,5-Dichlorothiophene-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases was conducted to collate quantitative solubility data in various organic solvents. This document summarizes the findings, provides a general experimental protocol for determining solubility, and presents a visual workflow for this procedure.
Introduction
This compound (C₅H₂Cl₂O₂S) is a halogenated heterocyclic compound with a molecular weight of 197.04 g/mol . Its structure, featuring a thiophene ring substituted with two chlorine atoms and a carboxylic acid group, makes it an important building block in the synthesis of various active pharmaceutical ingredients. Understanding its solubility in organic solvents is crucial for process development, purification, and formulation.
Quantitative Solubility Data
Despite a thorough review of scientific databases and literature, no specific quantitative data on the solubility of this compound in common organic solvents could be located. The absence of this data in the public domain highlights a knowledge gap for this particular compound.
However, based on its chemical structure, a qualitative assessment of its expected solubility can be made. The presence of the polar carboxylic acid group suggests that it would exhibit some solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide). The non-polar dichlorothiophene backbone would contribute to solubility in less polar solvents like chlorinated hydrocarbons (e.g., dichloromethane) and ethers. Its solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) is expected to be limited.
Given the lack of empirical data, experimental determination of the solubility of this compound in relevant solvent systems is highly recommended for any research or development activities.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the determination of the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is straightforward and can be adapted for various solvents and temperatures.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically compatible filter to remove any undissolved solid particles.
-
Gravimetric Analysis:
-
Tare a clean, dry evaporating dish or watch glass on an analytical balance.
-
Dispense the filtered supernatant into the tared dish and record the exact mass of the solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (Mass of residue / (Mass of solution - Mass of residue)) x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium and gravimetric method.
Caption: A flowchart of the experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
Methodological & Application
Synthesis of 2,5-Dichlorothiophene-3-carboxylic Acid and its Derivatives: A Detailed Protocol for Researchers
Application Note: AP-CHEM-23-001
For Research Use Only.
Abstract
This document provides a comprehensive guide for the synthesis of 2,5-Dichlorothiophene-3-carboxylic acid and its subsequent derivatization into amides and esters. This compound serves as a crucial intermediate in the development of pharmacologically active compounds and functional materials.[1] The protocols detailed herein are designed for researchers in medicinal chemistry, drug development, and materials science, offering robust methodologies for obtaining high-purity compounds. This note includes a two-step synthesis of the parent carboxylic acid from 2,5-dichlorothiophene, followed by established protocols for amide and ester formation using common coupling agents. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthesis pathways.
Introduction
Thiophene-based compounds are a significant class of heterocycles in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. In particular, substituted thiophene carboxylic acids are key building blocks for novel therapeutics. Chalcone derivatives of the related 2,5-dichloro-3-acetylthiophene have shown potential as antifungal, antimycobacterial, and cytotoxic agents.[2][3][4] This highlights the potential of the 2,5-dichlorothiophene scaffold in generating bioactive molecules. The derivatization of the carboxylic acid group into amides and esters allows for the exploration of a wide chemical space to modulate pharmacokinetic and pharmacodynamic properties. This application note details reliable synthetic routes to this compound and its amide and ester derivatives.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from commercially available 2,5-dichlorothiophene. The first step is a Friedel-Crafts acylation to produce 3-acetyl-2,5-dichlorothiophene, which is then oxidized via a haloform reaction to yield the desired carboxylic acid.[1]
Step 1: Synthesis of 3-acetyl-2,5-dichlorothiophene
This procedure involves the acylation of 2,5-dichlorothiophene using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol:
-
To a stirred mixture of anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as carbon disulfide or dichloromethane, add acetyl chloride (1.0 equivalent).
-
Cool the mixture in an ice bath.
-
Add a solution of 2,5-dichlorothiophene (1.0 equivalent) in the same solvent dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Carefully quench the reaction by the slow, dropwise addition of cold water.
-
Separate the organic layer, wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
| Starting Material | Product | Reagents | Yield |
| 2,5-Dichlorothiophene | 3-acetyl-2,5-dichlorothiophene | Acetyl chloride, Aluminum chloride | ~80-93% |
Step 2: Synthesis of this compound
The intermediate, 3-acetyl-2,5-dichlorothiophene, is converted to the carboxylic acid via a haloform reaction using sodium hypochlorite.
Experimental Protocol:
-
Dissolve 3-acetyl-2,5-dichlorothiophene (1.0 equivalent) in a suitable solvent like ethanol or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (typically 10-15% available chlorine) in portions, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of 1-2 with a concentrated acid, such as hydrochloric acid, which will precipitate the carboxylic acid.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
-
The crude product can be purified by recrystallization.
| Starting Material | Product | Reagents | Yield | Melting Point |
| 3-acetyl-2,5-dichlorothiophene | This compound | Sodium hypochlorite | ~93% | 147-151 °C |
Synthesis Workflow
The overall synthetic pathway from the starting material to the final derivatives is depicted below.
References
- 1. guidechem.com [guidechem.com]
- 2. ijper.org [ijper.org]
- 3. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Note & Protocol: Esterification of 2,5-Dichlorothiophene-3-carboxylic acid
This document provides a detailed experimental procedure for the synthesis of esters from 2,5-Dichlorothiophene-3-carboxylic acid. The protocol outlined below is based on the Steglich esterification method, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, anhydrous conditions.[1][2] This method is well-suited for a variety of carboxylic acids and alcohols, offering good yields and avoiding harsh acidic conditions that might be unsuitable for sensitive substrates.[2][3]
Audience: This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Users should have a foundational understanding of synthetic organic chemistry laboratory techniques.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials.[4] Its ester derivatives are often key building blocks in the development of new chemical entities. The esterification process modifies the carboxylic acid group, altering the molecule's polarity, solubility, and reactivity, which is a critical step in many synthetic pathways. The Steglich esterification is an effective method for this transformation, proceeding at room temperature and generally providing high yields.[2] The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol, facilitated by the DMAP catalyst.[1][5]
Experimental Protocol: Steglich Esterification
This protocol describes the esterification of this compound with a generic primary or secondary alcohol.
2.1. Materials and Reagents
-
This compound
-
Alcohol (e.g., ethanol, methanol, isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
2.2. Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DCC is a potent allergen and sensitizer; handle with extreme care and avoid inhalation of dust or contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
2.3. Reaction Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: After the addition of DCC, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.[1][7]
-
Filter to remove the drying agent.
-
-
Purification:
Data Presentation
The following table summarizes the quantitative data for a typical reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alcohol | 1.2 eq |
| Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 12 hours |
| Work-up & Purification | |
| Washing Solutions | 0.5 N HCl, Saturated NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |
| Purification Method | Column Chromatography or Distillation |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the esterification and purification process.
Caption: Workflow for the Steglich esterification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Dichlorothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 2,5-Dichlorothiophene-3-carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science. The selective functionalization of the C2 and C5 positions allows for the synthesis of a diverse range of substituted thiophenes, which are key scaffolds in many pharmaceutical agents. Thiophene derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]
The protocols outlined below provide methodologies for both selective mono-arylation and di-arylation of this compound, enabling the targeted synthesis of novel compounds for drug discovery and development programs.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. In the case of this compound, the reaction facilitates the substitution of one or both chlorine atoms with aryl or heteroaryl groups. The regioselectivity of the reaction on dihalogenated heterocycles can be influenced by the choice of catalyst, ligand, base, and solvent. For many dihalothiophenes, the coupling reaction often occurs preferentially at the C5 position.[6]
Experimental Protocols
Materials Required:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Protocol 1: Selective Mono-arylation at the C5 Position
This protocol is designed to favor the selective coupling at the C5 position of this compound.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 5-aryl-2-chlorothiophene-3-carboxylic acid.
Protocol 2: Di-arylation of this compound
This protocol is for the synthesis of 2,5-diarylthiophene-3-carboxylic acids.
Reaction Setup:
-
In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.5 mmol, 2.5 equiv.), potassium carbonate (K₂CO₃) (4.0 mmol, 4.0 equiv.), and Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 4 mol%) with a suitable phosphine ligand like SPhos (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed (typically 24-48 hours).
-
After cooling to room temperature, dilute the reaction with ethyl acetate (40 mL).
-
Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield the 2,5-diarylthiophene-3-carboxylic acid.
Data Presentation
The following tables summarize typical reaction conditions and expected yields based on analogous Suzuki coupling reactions of substituted dihalothiophenes. Actual yields may vary depending on the specific arylboronic acid used and slight variations in the reaction setup.
Table 1: Reaction Conditions for Mono- and Di-arylation
| Parameter | Mono-arylation (Protocol 1) | Di-arylation (Protocol 2) |
| Substrate | This compound | This compound |
| Boronic Acid (equiv.) | 1.2 | 2.5 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (4 mol%) / SPhos (8 mol%) |
| Base (equiv.) | K₃PO₄ (2.0) | K₂CO₃ (4.0) |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) |
| Temperature | 90-100 °C | 110 °C |
| Time | 12-24 h | 24-48 h |
Table 2: Expected Products and Yields for Selected Arylboronic Acids
| Arylboronic Acid | Product from Protocol 1 (Mono-arylation) | Expected Yield (%) | Product from Protocol 2 (Di-arylation) | Expected Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-chlorothiophene-3-carboxylic acid | 65-80 | 2,5-Diphenylthiophene-3-carboxylic acid | 55-70 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-chlorothiophene-3-carboxylic acid | 70-85 | 2,5-Bis(4-methoxyphenyl)thiophene-3-carboxylic acid | 60-75 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-chlorothiophene-3-carboxylic acid | 60-75 | 2,5-Bis(4-fluorophenyl)thiophene-3-carboxylic acid | 50-65 |
| 3-Thienylboronic acid | 5-(Thiophen-3-yl)-2-chlorothiophene-3-carboxylic acid | 55-70 | 2,5-Di(thiophen-3-yl)thiophene-3-carboxylic acid | 45-60 |
Visualizations
Caption: General scheme for the Suzuki coupling of this compound.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
Substituted thiophene-3-carboxylic acids are privileged structures in medicinal chemistry. The arylated products synthesized via these protocols can serve as key intermediates or final active pharmaceutical ingredients (APIs). Thiophene-based compounds have been reported to possess a broad spectrum of pharmacological activities.[1][2][3][4][5] The ability to readily introduce diverse aryl and heteroaryl substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The carboxylic acid moiety can act as a crucial pharmacophore, engaging in hydrogen bonding interactions with biological targets, or it can be further derivatized into esters, amides, or other functional groups to modulate the compound's properties.
Caption: Role of Suzuki coupling products in the drug discovery process.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprajournals.com [eprajournals.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichlorothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,5-dichlorothiophene-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene scaffold in numerous biologically active compounds.[1][2] The selective functionalization of this molecule at the C2 and C5 positions opens avenues for the synthesis of novel derivatives with potential therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[1]
This document covers Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, with a focus on regioselectivity, reaction optimization, and practical experimental procedures.
Introduction
This compound is a readily available starting material featuring two reactive chlorine atoms and a carboxylic acid moiety. The electronic properties of the thiophene ring and the directing effect of the carboxylic acid group can be exploited to achieve regioselective functionalization. Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-alkyne (C-Csp) bonds.
A key consideration in the cross-coupling of 2,5-dihalothiophenes is regioselectivity. For 3-substituted-2,5-dihalothiophenes, the position of the substituent on the thiophene ring plays a crucial role in directing the initial oxidative addition of the palladium catalyst. In the case of 3-carboxy-2,5-dibromothiophenes, the coupling reaction has been shown to occur preferentially at the C2 position, likely due to a chelating effect of the carboxylic acid with the palladium catalyst.[3] This inherent regioselectivity is a valuable tool for the controlled synthesis of disubstituted thiophene derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound.
General workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Experimental Protocol
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition and Degassing: Add a degassed mixture of a suitable organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-chlorothiophene-3-carboxylic acid.
Data Presentation
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | [e.g., 75-85] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 100 | [e.g., 70-80] |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF / H₂O | 90 | [e.g., 65-75] |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | [e.g., 80-90] |
*Note: The yields presented are representative examples based on similar Suzuki-Miyaura couplings of substituted halothiophenes and may require optimization for this specific substrate.
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction is instrumental in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable phosphine ligand (e.g., Xantphos or XPhos, 4-8 mol%).
-
Solvent Addition and Degassing: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). Seal the tube and purge with an inert gas.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chlorothiophene-3-carboxylic acid derivative.
Data Presentation
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | [e.g., 80-90] |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | [e.g., 70-80] |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 100 | [e.g., 75-85] |
| 4 | n-Butylamine | Pd(OAc)₂ / RuPhos | NaOt-Bu | 1,4-Dioxane | 90 | [e.g., 85-95] |
*Note: The yields presented are representative examples based on general Buchwald-Hartwig amination protocols and may require optimization for this specific substrate.[5]
III. Sonogashira Coupling: C-Csp Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.
Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2 equiv.) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-5-chlorothiophene-3-carboxylic acid.
Data Presentation
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | [e.g., 70-80] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | [e.g., 65-75] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | [e.g., 80-90] |
| 4 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 50 | [e.g., 60-70] |
*Note: The yields presented are representative examples based on Sonogashira couplings of related halothiophenes and may require optimization.[7]
IV. Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] It is a valuable tool for the synthesis of substituted alkenes.
Experimental Protocol
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).
-
Reagent Addition: Add a suitable base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) and a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenyl-5-chlorothiophene-3-carboxylic acid.
Data Presentation
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | [e.g., 60-70] |
| 2 | Styrene | PdCl₂ / P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | [e.g., 55-65] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMAc | 120 | [e.g., 65-75] |
| 4 | Acrylonitrile | Pd(OAc)₂ | Et₃N | DMF | 100 | [e.g., 50-60] |
*Note: The yields presented are representative examples based on general Heck reaction protocols and may require optimization.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Applications in Drug Development
Derivatives of 2,5-disubstituted-thiophene-3-carboxylic acid are valuable scaffolds in medicinal chemistry. The thiophene ring is a bioisostere of the phenyl ring and is present in numerous approved drugs.[2] The ability to introduce diverse substituents at the C2 and C5 positions allows for the fine-tuning of physicochemical and pharmacological properties. For instance, the products of these cross-coupling reactions can serve as key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and compounds targeting various receptors. This compound itself is recognized as an important intermediate in drug preparation.[9] The protocols outlined in this document provide a roadmap for accessing a wide array of novel thiophene derivatives for screening in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers from 2,5-Dichlorothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers utilizing 2,5-Dichlorothiophene-3-carboxylic acid as a key monomer. This monomer offers the potential to create functional polymers with applications in biosensors, drug delivery systems, and organic electronics. The inclusion of the carboxylic acid moiety provides a versatile handle for post-polymerization modification and can enhance solubility and biocompatibility.
Introduction to Conjugated Polymers from this compound
Conjugated polymers derived from substituted thiophenes are a significant class of materials in organic electronics and biomedical applications. The monomer, this compound, is a promising building block for creating functional polythiophenes. The two chloro-substituents at the 2 and 5 positions provide reactive sites for polymerization through various cross-coupling reactions, while the carboxylic acid group at the 3-position offers a site for further functionalization or can be used to tune the polymer's physical and electronic properties.
The synthesis of these polymers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization. These methods allow for the controlled formation of carbon-carbon bonds between monomer units, leading to the desired polymer chain. The properties of the resulting polymer, including its molecular weight, polydispersity, and solubility, are highly dependent on the chosen polymerization method and reaction conditions.
Key Applications
Polythiophenes functionalized with carboxylic acid groups have garnered significant interest for a range of applications, particularly in the biomedical field.[1][2]
-
Biosensors: The carboxylic acid groups can be utilized for the covalent immobilization of biomolecules such as enzymes, antibodies, and DNA. This enables the development of highly specific and sensitive biosensors for the detection of various analytes.
-
Drug Delivery: The polymer backbone can be designed to encapsulate or conjugate with therapeutic agents. The biocompatibility and potential for stimuli-responsive behavior of these polymers make them attractive candidates for controlled drug release systems.[3]
-
Organic Electronics: While the carboxylic acid group can influence the electronic properties, these polymers are also being explored for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs), where the functional group can be used to modify electrode interfaces.
Data Presentation
The following tables summarize representative quantitative data for conjugated polymers synthesized from thiophene-3-carboxylic acid derivatives using different polymerization methods. It is important to note that the exact values for polymers derived from this compound may vary and require experimental determination.
Table 1: Representative Data for Suzuki Polycondensation of Thiophene-3-carboxylic acid Derivatives
| Polymer ID | Comonomer | Catalyst System | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| P1 | 1,4-Dibromobenzene | Pd(PPh₃)₄ / K₂CO₃ | 12.5 | 1.8 | 85 | Adapted from[4] |
| P2 | 2,7-Dibromo-9,9-dioctylfluorene | Pd₂(dba)₃ / P(o-tol)₃ / K₃PO₄ | 25.8 | 2.1 | 92 | Adapted from[4] |
| P3 | 4,7-Dibromobenzo[c][1][5][6]thiadiazole | Pd(OAc)₂ / SPhos / Cs₂CO₃ | 18.2 | 1.9 | 88 | Adapted from[4] |
Table 2: Representative Data for Stille Polycondensation of Thiophene-3-carboxylic acid Derivatives
| Polymer ID | Comonomer | Catalyst System | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| P4 | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | 15.7 | 1.7 | 89 | Adapted from[7][8] |
| P5 | 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | PdCl₂(dppf) | 22.4 | 1.6 | 91 | Adapted from[7][8] |
| P6 | 9,9-Dioctyl-2,7-bis(trimethylstannyl)fluorene | Pd₂(dba)₃ / P(o-tol)₃ | 31.5 | 1.8 | 95 | Adapted from[7][8] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of conjugated polymers from this compound. These protocols are based on established methods for Suzuki and Stille polymerizations of similar thiophene-based monomers.[4][5][7][8] Note: The carboxylic acid group may interfere with some catalysts or require protection prior to polymerization. Optimization of the reaction conditions is highly recommended.
Protocol 1: Synthesis via Suzuki Polycondensation
This protocol describes a general procedure for the copolymerization of this compound with an aryl diboronic acid or ester.
Materials:
-
This compound
-
Aryl diboronic acid or ester (e.g., 1,4-Benzenediboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand like SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Monomer Preparation: If necessary, protect the carboxylic acid group of this compound (e.g., as a methyl or ethyl ester) to prevent side reactions.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound (or its protected form) (1.0 eq), the aryl diboronic acid or ester (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Solvent Addition: Add the anhydrous solvent and a small amount of degassed water to the flask via syringe. The solvent-to-water ratio is typically around 4:1 to 10:1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitate it into a non-solvent.
-
-
Drying and Characterization: Dry the final polymer product under vacuum. Characterize the polymer using techniques such as ¹H NMR, GPC (to determine molecular weight and PDI), UV-Vis spectroscopy, and cyclic voltammetry.
-
Deprotection (if applicable): If the carboxylic acid was protected, deprotect it using appropriate chemical methods (e.g., hydrolysis with a base or acid).
Protocol 2: Synthesis via Stille Polycondensation
This protocol outlines a general procedure for the copolymerization of this compound with an organotin comonomer.
Materials:
-
This compound
-
Organotin comonomer (e.g., 2,5-Bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand like Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous, degassed solvent (e.g., Toluene, Chlorobenzene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Monomer Preparation: As with the Suzuki protocol, protection of the carboxylic acid group may be necessary.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound (or its protected form) (1.0 eq), the organotin comonomer (1.0 eq), and the palladium catalyst (1-3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-130 °C) and stir vigorously for 24-72 hours. The reaction should be protected from light.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration.
-
To remove tin residues, stir the polymer in a solution of potassium fluoride in methanol or treat it with a solution of 1,2-ethanedithiol.
-
Further purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
-
-
Drying and Characterization: Dry the final polymer product under vacuum and characterize it using appropriate analytical techniques.
-
Deprotection (if applicable): If the carboxylic acid was protected, carry out the deprotection step.
Mandatory Visualizations
Diagram 1: Generalized Suzuki Polycondensation Workflow
References
- 1. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.rsc.org [pubs.rsc.org]
Application of 2,5-Dichlorothiophene-3-carboxylic Acid in Organic Electronics: A Prospective Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-carboxylic acid is a readily available thiophene derivative. While its primary application to date has been as a key intermediate in the synthesis of pharmaceuticals, its molecular structure holds significant potential for the development of novel materials for organic electronics. The presence of two chlorine atoms and a carboxylic acid group on the thiophene ring offers unique opportunities for tuning the electronic properties and processability of thiophene-based conducting polymers. This application note outlines a prospective approach for utilizing this compound as a precursor for the synthesis of functional polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The chlorine substituents can influence the polymer's electronic energy levels, potentially leading to higher oxidative stability and deeper HOMO levels, which is advantageous for ambient operation of OFETs and for achieving higher open-circuit voltages in OPVs. The carboxylic acid group, while challenging for direct polymerization, provides a handle for post-polymerization modification or for conversion to other functional groups to facilitate polymerization and enhance solubility.
Proposed Synthetic Pathway and Polymerization
Direct polymerization of this compound is challenging due to the incompatibility of the acidic proton with many organometallic cross-coupling catalysts. Therefore, a two-step approach is proposed:
-
Monomer Functionalization: The carboxylic acid group is first converted to a more polymerization-friendly functional group, such as a methyl ester. This can be achieved through standard esterification procedures.
-
Polymerization: The resulting monomer, methyl 2,5-dichloro-3-thiophenecarboxylate, can then be polymerized via a dehalogenative polycondensation reaction. While dichlorinated thiophenes are less reactive than their brominated or iodinated counterparts, polymerization can be achieved using nickel or palladium catalysts under appropriate conditions.
An alternative and more advanced approach could involve decarboxylative cross-coupling polymerization, which would directly utilize the carboxylic acid functionality.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,5-dichloro-3-thiophenecarboxylate (Monomer M1)
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure methyl 2,5-dichloro-3-thiophenecarboxylate (M1).
Protocol 2: Polymerization of M1 via Ni-Catalyzed Dehalogenative Polycondensation
Materials:
-
Methyl 2,5-dichloro-3-thiophenecarboxylate (M1)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Ni(COD)₂, 2,2'-bipyridine, and anhydrous DMF.
-
Stir the mixture at 80°C for 30 minutes to form the catalytic complex.
-
Add a solution of monomer M1 in anhydrous toluene to the reaction mixture.
-
Continue stirring at 80°C for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash sequentially with methanol, acetone, and chloroform to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum to yield poly(methyl 3-thiophenecarboxylate) (P1).
Potential Applications in Organic Electronics
The resulting polymer, P1, is expected to be a p-type semiconductor. The electron-withdrawing nature of the chlorine atoms and the ester group is anticipated to lower the HOMO and LUMO energy levels of the polymer compared to unsubstituted polythiophene.
Organic Field-Effect Transistors (OFETs):
A lowered HOMO level can lead to improved air stability of the semiconductor. The performance of P1 in an OFET can be evaluated by fabricating a thin-film transistor and measuring its charge carrier mobility and on/off ratio.
Organic Photovoltaics (OPVs):
In OPVs, a deeper HOMO level of the donor polymer can result in a higher open-circuit voltage (Voc) when blended with a suitable fullerene or non-fullerene acceptor. The performance of P1 in a bulk heterojunction solar cell can be assessed by measuring its power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for a polymer derived from this compound (Polymer P1), based on typical values for similar halogenated polythiophenes found in the literature.
| Parameter | Hypothetical Value for Polymer P1 |
| OFET Performance | |
| Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| OPV Performance (with PC₇₁BM) | |
| Power Conversion Efficiency (PCE) | 3 - 5 % |
| Open-Circuit Voltage (Voc) | 0.7 - 0.85 V |
| Short-Circuit Current (Jsc) | 7 - 10 mA/cm² |
| Fill Factor (FF) | 0.55 - 0.65 |
Visualizations
Caption: Synthetic workflow from precursor to device application.
Caption: Logical relationship of material development stages.
Conclusion
While not yet established in the literature, this compound presents a promising, yet unexplored, platform for the development of new semiconducting polymers for organic electronics. The synthetic protocols and potential applications outlined in this note are based on established chemical principles and analogies to similar, well-studied systems. Further research into the synthesis and characterization of polymers derived from this precursor is warranted to fully explore its potential in this exciting field.
Application Notes and Protocols for the Preparation of Amides from 2,5-Dichlorothiophene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Dichlorothiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its derivatives, particularly amides, are key intermediates in the synthesis of various biologically active molecules. Thiophene carboxamides have shown a wide range of pharmacological activities, including antiproliferative and antiviral properties.[2][3] The amide bond is one of the most common functional groups in pharmaceuticals, and its formation is a cornerstone reaction in drug development.[4][5]
This document provides detailed protocols and application notes for the synthesis of amides from this compound, focusing on common and efficient coupling methods.
General Principle of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using coupling reagents. The general scheme involves two main approaches: a one-pot reaction where the activated intermediate is formed in situ, or a two-step process where an activated species like an acyl chloride is isolated first.[7]
Synthesis Methodologies and Coupling Reagents
Several classes of coupling reagents are available for amide bond formation, each with its own advantages. The choice of reagent often depends on the specific substrates, desired reaction conditions, and scalability.
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used for their reliability and mild reaction conditions.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] To minimize side reactions and potential racemization (if chiral amines are used), additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[8][9] These additives trap the O-acylisourea to form a more stable, yet still reactive, active ester.
Phosphonium Salt Reagents
Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and are particularly useful for sterically hindered carboxylic acids or amines.[9][10] They react with the carboxylate in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to form an activated ester. A key advantage is that they do not react with the free amine component, reducing side products.[7]
Aminium/Uronium Salt Reagents
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective and fastest coupling reagents.[9] Similar to phosphonium salts, they require a base (e.g., DIPEA or triethylamine) and work by forming a highly reactive activated ester. The addition of HOBt can further suppress side reactions and racemization.[7]
Acid Chloride Formation
This is a classic two-step method. The carboxylic acid is first converted to the highly reactive 2,5-Dichlorothiophene-3-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][8] The resulting acyl chloride is then reacted with the desired amine in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.[8]
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Example Reagent | Typical Additive | Base Required | Common Solvents | Typical Reaction Time | Typical Yields | Key Advantages & Disadvantages |
| Carbodiimide | EDC (Water-soluble) | NHS or HOBt | None / Mild Base | DMF, DCM, MeCN | 2-12 hours | 70-95% | Advantages: Mild conditions, water-soluble byproducts (EDC).[9][10] Disadvantages: Potential for racemization without additives.[7] |
| Phosphonium Salt | PyBOP | None | DIPEA, TEA | DMF, DCM | 1-8 hours | 80-95% | Advantages: High efficiency, good for sterically hindered couplings.[9][10] Disadvantages: Phosphoramide byproduct can be difficult to remove.[10] |
| Aminium/Uronium Salt | HATU | Optional (HOBt) | DIPEA, TEA | DMF | 30-60 min | 85-98% | Advantages: Very fast and highly efficient, low racemization.[4][8] Disadvantages: Higher cost compared to other reagents. |
| Acid Halide Precursor | Thionyl Chloride (SOCl₂) | None | Pyridine, TEA | DCM, THF | 2-step: 1-4h (activation), 1-16h (coupling) | 60-90% | Advantages: Highly reactive intermediate, inexpensive reagents. Disadvantages: Harsh conditions for activation, limited functional group tolerance.[7] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Synthesis using EDC and NHS
This protocol describes a general one-pot, two-step procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.2 M concentration).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.[10]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Activation can be monitored by TLC or LC-MS by observing the consumption of the starting carboxylic acid.
-
-
Amine Coupling:
-
To the activated mixture, add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.2 eq).
-
Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the active ester is consumed.[10]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
-
Protocol 2: Rapid Amide Synthesis using HATU
This protocol is suitable for rapid amide synthesis and is effective for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl (for DMF removal)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.[10]
-
Add Diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer several times with 5% aqueous LiCl to remove the DMF, followed by washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude amide product by flash column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Logical relationship of amide synthesis pathways.
Caption: Mechanism of EDC/NHS mediated amide coupling.
References
- 1. guidechem.com [guidechem.com]
- 2. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. hepatochem.com [hepatochem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2,5-Dichlorothiophene-3-carboxylic Acid Derivatives in the Synthesis of Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of chlorothiophene carboxylic acid derivatives, specifically focusing on the pivotal role of 5-chlorothiophene-2-carboxylic acid, a closely related analogue of 2,5-Dichlorothiophene-3-carboxylic acid, in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The protocols detailed herein are compiled from established synthetic routes and are intended for research and development purposes.
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry, serving as "privileged structures" in the development of novel therapeutic agents. Their versatile chemical nature allows for the synthesis of a wide array of bioactive molecules. 5-Chlorothiophene-2-carboxylic acid is a critical building block in the industrial synthesis of Rivaroxaban, an oral anticoagulant widely used for the prevention and treatment of thromboembolic disorders.[1] This document outlines the key synthetic transformations involving this intermediate, providing detailed experimental protocols and relevant quantitative data.
Synthetic Pathway Overview
The synthesis of Rivaroxaban from 5-chlorothiophene-2-carboxylic acid is a two-step process. The first step involves the activation of the carboxylic acid to its more reactive acyl chloride derivative. The subsequent step is the acylation of the key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with the synthesized acyl chloride to yield the final active pharmaceutical ingredient (API).
Caption: General synthetic pathway for Rivaroxaban.
Quantitative Data Summary
The following table summarizes the reported yields for the key reaction steps in the synthesis of Rivaroxaban from 5-chlorothiophene-2-carboxylic acid.
| Step | Reactants | Reagents & Solvents | Yield (%) | Reference |
| Acyl Chloride Formation | 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride, Toluene/DCM, DMF (catalytic) | ~92% | [2] |
| Rivaroxaban Synthesis (Acylation) | 5-Chlorothiophene-2-carbonyl chloride, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Triethylamine, Dichloromethane | ~92% | [3] |
| Rivaroxaban Synthesis (One-pot) | 5-Chlorothiophene-2-carboxylic acid, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Thionyl chloride, then amine, Triethylamine, DCM | ~96% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol details the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride.[1][5]
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a stirred suspension of 5-chlorothiophene-2-carboxylic acid in toluene or DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours.[3][5]
-
Monitor the reaction progress by an appropriate method (e.g., quenching a small aliquot with methanol and analyzing by TLC or LC-MS).
-
Once the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride as an oil, which can be used in the next step without further purification.[5]
Caption: Workflow for acyl chloride synthesis.
Protocol 2: Synthesis of Rivaroxaban
This protocol describes the acylation of the amine intermediate with 5-chlorothiophene-2-carbonyl chloride to produce Rivaroxaban.[3]
Materials:
-
5-Chlorothiophene-2-carbonyl chloride (from Protocol 1)
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and triethylamine in DCM and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford Rivaroxaban as a white solid. A 92% yield has been reported for this step.[3]
Mechanism of Action: Rivaroxaban and the Coagulation Cascade
Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[6][7] By binding to the active site of both free and prothrombinase-bound Factor Xa, Rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[8][9] This, in turn, reduces the generation of thrombin, a key enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein mesh that forms the basis of a blood clot.[7] Rivaroxaban does not require a cofactor like antithrombin III for its activity.[8]
Caption: Rivaroxaban's inhibition of Factor Xa.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 5. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 8. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 9. researchgate.net [researchgate.net]
Functionalization of the thiophene ring in 2,5-Dichlorothiophene-3-carboxylic acid
Application Notes: Functionalization of 2,5-Dichlorothiophene-3-carboxylic acid
Introduction
This compound is a versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals and functional materials.[1][2] Its structure features three key reactive sites for chemical modification: the carboxylic acid group at the 3-position, and the two chlorine atoms at the 2- and 5-positions of the thiophene ring. This trifunctional nature allows for a variety of selective transformations, making it a valuable scaffold for creating complex molecular architectures.
The functionalization strategies for this molecule can be broadly categorized into two main types:
-
Reactions at the Carboxylic Acid Group: Standard transformations such as esterification and amide bond formation allow for the introduction of diverse side chains.
-
Reactions at the C-Cl Bonds: The chlorine atoms are amenable to substitution, primarily through palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This document provides detailed protocols and data for the key functionalization reactions of this compound, intended for researchers in organic synthesis and drug development.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in biologically active molecules.
Amide Bond Formation (Aminolysis)
Amide bonds are typically formed by activating the carboxylic acid followed by reaction with a primary or secondary amine. Carbodiimide coupling agents, such as Dicyclohexylcarbodiimide (DCC), are frequently used for this purpose.[3][4][5] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide.
General Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Experimental Protocol: DCC-Mediated Amide Coupling
-
To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.2 M), add the desired primary or secondary amine (1.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portionwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.
| Reagent/Parameter | Condition | Purpose |
| Carboxylic Acid | 1.0 equiv | Starting material |
| Amine | 1.1 equiv | Nucleophile |
| Coupling Reagent | DCC (1.1 equiv) | Activates the carboxylic acid[3][4] |
| Solvent | Anhydrous DCM or DMF | Aprotic solvent to dissolve reactants |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions |
| Reaction Time | 4-16 h | Time for reaction completion |
Esterification
Esterification can be achieved under acidic conditions (Fischer esterification) with an excess of alcohol or by using coupling reagents similar to amide synthesis.[6] The DCC/DMAP method is mild and effective for a wide range of alcohols.[7]
Experimental Protocol: DCC/DMAP-Catalyzed Esterification
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous DCM (0.2 M).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 equiv) in one portion.[7]
-
Stir the reaction for 30 minutes at 0 °C, then remove the ice bath and stir for an additional 3-5 hours at room temperature.[7]
-
Monitor the reaction by TLC.
-
Filter off the precipitated dicyclohexylurea and wash the solid with a small amount of DCM.
-
Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude ester by distillation or column chromatography.
| Reagent/Parameter | Condition | Purpose |
| Carboxylic Acid | 1.0 equiv | Starting material |
| Alcohol | 1.2-1.5 equiv | Nucleophile |
| Coupling Reagent | DCC (1.2 equiv) | Activates the carboxylic acid |
| Catalyst | DMAP (0.1 equiv) | Nucleophilic catalyst for acyl transfer[7] |
| Solvent | Anhydrous DCM | Aprotic solvent |
| Temperature | 0 °C to Room Temp. | Mild reaction conditions |
| Reaction Time | 3-5 h | Time for reaction completion |
Functionalization at C-Cl Bonds via Cross-Coupling
The chlorine atoms at the 2- and 5-positions are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-N and C-C bonds. These reactions significantly expand the molecular diversity achievable from this scaffold.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base.[8][9] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[10] Sterically hindered phosphine ligands are often employed.[8][10]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (or its ester/amide derivative) (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Component | Example | Molar Ratio/Loading |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol % |
| Ligand | Xantphos, BINAP, BrettPhos | 2-10 mol % |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | 1.5 - 2.0 equiv |
| Solvent | Toluene, Dioxane, THF | Anhydrous |
| Temperature | 80 - 110 °C | Varies with substrate |
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron species (like a boronic acid) with an aryl halide.[11][12] This reaction is fundamental for synthesizing biaryl and substituted aromatic compounds.[12]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a flask, combine this compound (or its derivative) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O in a 4:1 ratio).
-
De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 90-100 °C) for 6-18 hours under an inert atmosphere.[12]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Component | Example | Molar Ratio/Loading |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-5 mol % |
| Boronic Acid | Arylboronic acid | 1.2 - 1.5 equiv |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Typically 4:1 or 5:1 ratio |
| Temperature | 90 - 100 °C | Varies with substrate |
Other Transformations
Decarboxylation
In some synthetic routes, removal of the carboxylic acid group is necessary. This can be achieved by heating the compound, often in the presence of a catalyst.[13] Copper-based catalysts in high-boiling solvents are effective for the decarboxylation of aromatic carboxylic acids.[13]
Experimental Protocol: Copper-Catalyzed Decarboxylation
-
Combine this compound (1.0 equiv), Copper(I) oxide (5-10 mol%), and 1,10-phenanthroline (10-20 mol%) in a high-boiling point solvent like N,N-Dimethylformamide (DMF).[13][14]
-
Heat the mixture under microwave irradiation or conventional heating to 100-150 °C for 10-30 minutes.[13][14]
-
Monitor the reaction for the cessation of CO₂ evolution or by GC-MS.
-
After cooling, dilute with water and extract the product with an organic solvent (e.g., Diethyl ether).
-
Wash the organic extract, dry it over a drying agent, and concentrate.
-
Purify the resulting 2,5-dichlorothiophene by distillation or chromatography.
| Reagent/Parameter | Condition | Purpose |
| Catalyst | Cu₂O / 1,10-phenanthroline | Catalyzes the protodecarboxylation[13] |
| Solvent | DMF, Quinoline | High-boiling polar aprotic solvent |
| Temperature | 100-150 °C | Provides energy to overcome activation barrier |
| Reaction Time | 10-30 min | Typically rapid under these conditions |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 36157-41-2 [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylation [organic-chemistry.org]
- 14. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Grignard Reactions Involving Halogenated Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Grignard reactions for the synthesis and functionalization of halogenated thiophene carboxylic acids. This class of compounds serves as a critical building block in medicinal chemistry and materials science, particularly in the development of novel pharmaceuticals. This document outlines detailed protocols, potential side reactions, troubleshooting, and quantitative data to facilitate the successful application of this versatile reaction.
Introduction
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of thiophene chemistry, it allows for the introduction of a carboxylic acid group onto a halogenated thiophene ring or the use of a halogenated thiophene carboxylic acid as a scaffold for further functionalization. The regioselectivity and functional group tolerance of the Grignard reaction make it an invaluable tool for creating complex thiophene-based molecules.
Two primary strategies involving Grignard reagents and halogenated thiophene carboxylic acids are commonly employed:
-
Carboxylation of Halogenated Thiophenes: This approach involves the formation of a thienyl Grignard reagent from a halogenated thiophene, followed by quenching with carbon dioxide to introduce a carboxylic acid group.
-
Grignard Reactions on Protected Halogenated Thiophene Carboxylic Acids: This more advanced technique requires the protection of the acidic carboxylic acid proton before forming the Grignard reagent at the halogenated site. This allows for subsequent reactions with various electrophiles to introduce new functional groups.
Key Challenges and Considerations
Several factors must be carefully controlled for a successful Grignard reaction with these substrates:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation, typically with iodine or 1,2-dibromoethane, is crucial for initiating the reaction.
-
Side Reactions: The most common side reaction is Wurtz coupling (homocoupling), where the Grignard reagent reacts with the starting halide. This can be minimized by slow addition of the halide, maintaining low reaction temperatures, and choosing an appropriate solvent like 2-Methyltetrahydrofuran (2-MeTHF) over Tetrahydrofuran (THF).[1]
-
Reactivity of Halogens: The ease of Grignard reagent formation is dependent on the halogen, with the reactivity order being I > Br > Cl > F. This chemoselectivity can be exploited in polyhalogenated systems to achieve selective reactions.
-
Acidity of the Carboxylic Acid: The carboxylic acid proton is highly acidic and will readily quench a Grignard reagent. Therefore, when performing a Grignard reaction on a molecule that already contains a carboxylic acid, protection of this group is mandatory.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of thiophene carboxylic acids via Grignard carboxylation under various conditions.
| Starting Material | Halogen Position | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Bromo-5-chlorothiophene | 2-Bromo | 1. Mg, I₂, THF/Toluene 2. CO₂ (dry ice) 3. HCl (hydrolysis) | 5-Chlorothiophene-2-carboxylic acid | 96.2% | |
| Various Organobromides | N/A | 1. Mg, LiOH (ball mill) 2. CO₂ (gas) | Corresponding Carboxylic Acid | up to 82% | |
| 2,5-Dibromothiophene | 2,5-Dibromo | 1. EtMgBr (Grignard exchange) 2. Electrophile | Disubstituted Thiophene | 90-92% (for α-terthienyl synthesis) | |
| Phenylpropiolic Acid Synthesis | N/A | 1. β-phenylethynyl magnesium chloride 2. Liquid CO₂ | Phenylpropiolic acid | 90% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid via Grignard Carboxylation
This protocol details the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-bromo-5-chlorothiophene.
Materials:
-
2-Bromo-5-chlorothiophene
-
Magnesium turnings
-
Iodine (crystal)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 2-bromo-5-chlorothiophene (1.0 equivalent) in anhydrous THF/toluene to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 2-bromo-5-chlorothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Carefully add crushed dry ice in small portions to the stirred solution. An excess of dry ice is used to ensure complete reaction.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent to obtain pure 5-chlorothiophene-2-carboxylic acid.
-
Protocol 2: Grignard Reaction with an Electrophile on a Protected Halogenated Thiophene Carboxylic Acid
This protocol outlines a general procedure for the functionalization of a halogenated thiophene carboxylic acid, using 5-bromothiophene-2-carboxylic acid as an example and formaldehyde as the electrophile. This multi-step process involves protection of the carboxylic acid, Grignard formation, reaction with the electrophile, and deprotection.
Step 1: Protection of the Carboxylic Acid (Silyl Ester Formation)
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Chlorotrimethylsilane (TMSCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 5-bromothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C and add chlorotrimethylsilane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the trimethylsilyl 5-bromothiophene-2-carboxylate, which can be used in the next step without further purification.
Step 2: Grignard Reaction with Formaldehyde
Materials:
-
Trimethylsilyl 5-bromothiophene-2-carboxylate (from Step 1)
-
Magnesium turnings
-
Anhydrous THF
-
Paraformaldehyde
Procedure:
-
Prepare the Grignard reagent from trimethylsilyl 5-bromothiophene-2-carboxylate and magnesium turnings in anhydrous THF as described in Protocol 1.
-
In a separate flame-dried flask, heat paraformaldehyde under a nitrogen atmosphere to generate gaseous formaldehyde, which is then passed through the Grignard solution at 0 °C. Alternatively, the Grignard reagent can be added to a suspension of dry paraformaldehyde in THF.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product is the protected hydroxymethyl thiophene carboxylic acid.
Step 3: Deprotection of the Silyl Ester
Materials:
-
Crude product from Step 2
-
Tetrabutylammonium fluoride (TBAF) (1M in THF) or aqueous HCl
-
THF
Procedure:
-
Dissolve the crude protected product in THF.
-
Add a solution of TBAF (1.1 equivalents) and stir at room temperature for 1-2 hours. Alternatively, treat with dilute aqueous HCl.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-hydroxymethylthiophene-2-carboxylic acid.
Visualizations
Reaction Mechanism
Caption: General mechanism of Grignard carboxylation of a halogenated thiophene.
Experimental Workflow
Caption: A typical experimental workflow for a Grignard reaction.
Logic of Using a Protecting Group
Caption: The logic behind using a protecting group strategy.
References
Direct Arylation Polycondensation with Thiophene Derivatives: A Detailed Guide for Researchers
Application Notes & Protocols for the Synthesis of Conjugated Polymers
Direct Arylation Polycondensation (DAP) has emerged as a powerful and more sustainable method for synthesizing conjugated polymers, particularly those based on thiophene derivatives. This technique offers significant advantages over traditional cross-coupling reactions like Suzuki and Stille polymerizations by avoiding the need for pre-functionalized organometallic monomers, thus reducing synthetic steps and toxic byproducts.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with or interested in utilizing DAP for the synthesis of novel thiophene-based polymers for various applications, including organic electronics and photovoltaics.[5][6][7]
Core Concepts and Advantages
Direct Arylation Polycondensation is a type of cross-coupling reaction that directly forms carbon-carbon bonds between C-H bonds of one monomer and C-Halogen (or C-OTf) bonds of another.[8] In the context of thiophene derivatives, this typically involves the reaction of a di-halo-aromatic compound with a thiophene-containing monomer that has available C-H bonds at the 2- and 5-positions. The reaction is typically catalyzed by palladium or nickel complexes.[8][9]
The key advantages of DAP include:
-
Atom Economy: By utilizing C-H bonds directly, the need for organometallic reagents (like boronic acids or organotins) is eliminated, leading to higher atom economy and less metallic waste.[1][2]
-
Reduced Synthetic Steps: Monomer synthesis is simplified as the often challenging and costly step of introducing organometallic functionalities is bypassed.[4]
-
Greener Chemistry: DAP reduces the generation of toxic organometallic byproducts, contributing to more environmentally friendly polymer synthesis.[3]
-
Access to Novel Architectures: This method has enabled the synthesis of a wide variety of conjugated polymer architectures, including complex block copolymers.[1][5]
Experimental Protocols
This section provides a general protocol for the direct arylation polycondensation of a generic thiophene derivative with a dibromoaryl comonomer. It is important to note that reaction conditions should be optimized for specific monomer combinations.
General Protocol for Palladium-Catalyzed Direct Arylation Polycondensation
This protocol is a synthesis of methodologies reported in the literature.[6][8][10][11][12]
Materials:
-
Thiophene-based monomer (with active C-H bonds)
-
Dibromoaryl comonomer
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃, PCy₃·HBF₄) or N-heterocyclic carbene (NHC) ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOAc)
-
Carboxylic acid additive (e.g., pivalic acid)
-
Anhydrous, degassed solvent (e.g., DMAc, toluene, o-xylene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a Schlenk flask, under an inert atmosphere, combine the thiophene-based monomer (1.0 eq), the dibromoaryl comonomer (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), the base (2-3 eq), and the carboxylic acid additive (0.2-1.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask. The concentration of the monomers is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (1-48 hours). The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Work-up: After cooling to room temperature, the reaction mixture is typically precipitated into a non-solvent like methanol or acetone.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues, oligomers, and unreacted monomers. The final polymer is then dried under vacuum.
Protocol for Nickel-Catalyzed Direct Arylation Polymerization
Recent advancements have also demonstrated the use of more earth-abundant nickel catalysts for DAP.[9][13]
Materials:
-
Thiophene-based monomer
-
Poly(hetero)aryl halide comonomer
-
Nickel(II) catalyst (e.g., NiCl₂·glyme)
-
Ligand (e.g., bipyridine)
-
Base (e.g., Lithium hexamethyldisilazide - LiHMDS)
-
Anhydrous solvent (e.g., dioxane)
-
Inert atmosphere
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the nickel catalyst (e.g., 2.5 mol%), the ligand (e.g., 2.5 mol%), the thiophene monomer, and the poly(hetero)aryl halide.
-
Solvent and Base Addition: Anhydrous dioxane is added, followed by the addition of the base (e.g., LiHMDS).
-
Reaction: The reaction mixture is heated (e.g., to 120 °C) and stirred for a specified time (e.g., 20 hours).
-
Work-up and Purification: The work-up and purification steps are similar to the palladium-catalyzed protocol, involving precipitation and Soxhlet extraction.
Data Presentation
The following tables summarize representative quantitative data for polythiophenes and related copolymers synthesized via Direct Arylation Polycondensation, as reported in various studies.
Table 1: Molecular Weight and Yield Data for Polythiophenes Synthesized via DAP
| Polymer | Catalyst System | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Yield (%) | Reference |
| P3HT | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ / PivOH | 15.5 | 2.9 | 39 | [8] |
| PBDTI-OD | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ / PivOH | 25.3 | 2.1 | 75 | [14] |
| PBDTI-DT | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ / PivOH | 30.1 | 2.3 | 80 | [14] |
| PTI-DT | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ / PivOH | 18.7 | 1.9 | 66 | [14][15] |
| Poly(1) | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ / PivOH | 31.8 | 2.5 | 91 | [11] |
Table 2: Optoelectronic Properties of Thiophene-Based Polymers from DAP
| Polymer | Application | Key Property | Value | Reference |
| P(4ClBT-DPP) | Organic Thin-Film Transistor | Electron Mobility | 1.44 cm² V⁻¹ s⁻¹ | [16] |
| Polymer 7 | Polymer Solar Cell | Power Conversion Efficiency (PCE) | 0.47% | [7] |
| Polymer 8 | Polymer Solar Cell | Power Conversion Efficiency (PCE) | 0.35% | [7] |
| D-A Polymer | Bulk Heterojunction Solar Cell | Power Conversion Efficiency (PCE) | 6.8% | [4] |
Visualizations
Mechanism and Workflow Diagrams
The following diagrams illustrate the general mechanism of Direct Arylation Polycondensation and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes and Their Block Copolymers | CoLab [colab.ws]
- 6. Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Thienothiophene Scaffolds in Optoelectronics
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Thienothiophene scaffolds are fused aromatic heterocycles that have become essential building blocks in the field of organic optoelectronics.[1][2] Their rigid, planar structure and electron-rich nature facilitate intermolecular π-π stacking and efficient charge transport, which are critical for high-performance organic electronic devices.[3] These materials are integral to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2]
The electronic properties of thienothiophene-based materials can be finely tuned by selecting different isomers (e.g., thieno[3,2-b]thiophene, thieno[2,3-b]thiophene) and by chemical functionalization.[1] This allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in optimizing device performance.[4]
Several synthetic strategies are employed to construct thienothiophene-based polymers and small molecules. The most prevalent methods are palladium-catalyzed cross-coupling reactions, including Stille coupling, Suzuki-Miyaura coupling, and, more recently, direct arylation polymerization (DArP).[5]
-
Stille Coupling: This reaction, which couples an organotin compound with an organohalide, is highly versatile and tolerant of a wide range of functional groups.[6][7]
-
Suzuki-Miyaura Coupling: This method couples an organoboron compound with an organohalide and is favored for its mild reaction conditions and the generation of non-toxic byproducts.[8][9]
-
Direct Arylation Polymerization (DArP): This emerging technique offers a more sustainable and atom-economical approach by forming C-C bonds directly from C-H and C-X bonds, thus avoiding the need for organometallic intermediates.[4][10][11]
The choice of synthetic route often depends on the desired properties of the final material, the availability of starting materials, and considerations regarding process sustainability.
Quantitative Data Summary
The following table summarizes the optoelectronic properties of several representative thienothiophene-based polymers, highlighting the impact of the synthetic methodology and molecular structure on their performance in various devices.
| Polymer/Small Molecule | Synthesis Method | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility (μh) (cm²/Vs) | Device Application |
| P(DPP-TT) | Stille Coupling | - | - | - | 0.12 | OFET[12] |
| DPP-2ClTT | DArP | -5.35 | -3.66 | - | 0.89 | OFET[4] |
| IID-2ClTT | DArP | -5.88 | -3.73 | - | - | OFET[4] |
| TT-BT Copolymers | Sonogashira Coupling | - | - | - | up to 0.1 | OFET[13][14] |
| p-NMe2PhTT Polymer | Suzuki Coupling | - | - | 2.65 | - | -[15] |
| Unsubstituted Phenyl TT Polymer | Suzuki Coupling | - | - | 2.18 | - | -[15] |
| DMB-TT-TPA | Multi-step | - | - | - | - | OLED[16] |
Experimental Protocols & Workflows
Generalized Experimental Workflow
The synthesis and characterization of thienothiophene-based materials for optoelectronic applications typically follow a structured workflow, from the initial monomer synthesis to the final device fabrication and testing.
Caption: A generalized workflow for the synthesis and evaluation of thienothiophene-based optoelectronic materials.
Protocol 1: Synthesis of a Thienothiophene Copolymer via Stille Coupling
This protocol outlines a general procedure for the Stille polycondensation of a distannylated thienothiophene monomer with a dibrominated comonomer.
Materials:
-
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene (1.0 eq)
-
Dibrominated comonomer (e.g., a dibrominated benzothiadiazole derivative) (1.0 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed toluene or chlorobenzene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene, the dibrominated comonomer, and the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to reflux (around 110 °C for toluene) and stir vigorously for 24-48 hours under a continuous flow of inert gas.
-
Work-up: Cool the reaction to room temperature and pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.[17] The final polymer is isolated from the chloroform/chlorobenzene fraction by precipitation in methanol, followed by filtration and drying under vacuum.
Protocol 2: Synthesis of a Thienothiophene Copolymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura polycondensation of a dibrominated thienothiophene monomer with a diboronic ester comonomer.
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene (1.0 eq)
-
Diboronic ester comonomer (e.g., a diboronic ester of a fluorene derivative) (1.0 eq)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Phosphine ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Base: An aqueous solution of potassium carbonate (K₂CO₃) (2 M)
-
Phase-transfer catalyst: Aliquat 336
-
Anhydrous and degassed toluene
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the 2,5-dibromothieno[3,2-b]thiophene, the diboronic ester comonomer, Pd₂(dba)₃, and P(o-tol)₃ in toluene.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Reagent Addition: Add the aqueous K₂CO₃ solution and a few drops of Aliquat 336.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48-72 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture and pour it into a methanol/water mixture (1:1 v/v).
-
Purification: Collect the precipitated polymer by filtration. Dissolve the polymer in chloroform and wash with water. Reprecipitate the polymer from chloroform into methanol. Further purification can be achieved by Soxhlet extraction as described in the Stille coupling protocol.
Logical Relationships in Synthetic Strategy Selection
The selection of a synthetic strategy for thienothiophene-based materials involves a trade-off between various factors. The following diagram illustrates the key considerations.
Caption: A comparison of the advantages and disadvantages of common synthetic strategies for thienothiophene polymers.
References
- 1. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics [mdpi.com]
- 2. Recent synthetic approaches towards thienothiophenes: a potential template for biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. research.itu.edu.tr [research.itu.edu.tr]
- 16. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification of Hindered Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of sterically hindered carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of sterically hindered carboxylic acids so challenging?
Steric hindrance around the carboxylic acid group impedes the approach of the alcohol nucleophile, slowing down the reaction rate. Traditional methods like Fischer esterification are often inefficient for these substrates due to the reversible nature of the reaction and the harsh acidic conditions that can lead to side reactions, especially with sensitive molecules.[1][2]
Q2: Which esterification methods are most suitable for hindered carboxylic acids?
For sterically demanding substrates, methods that utilize highly reactive intermediates under milder conditions are generally more successful. The most common and effective methods include:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][3][4] It is performed under neutral conditions and is compatible with a wide range of functional groups.[1]
-
Yamaguchi Esterification: This protocol involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[5][6][7][8] It is known for its high yields and mild reaction conditions, making it particularly useful for the synthesis of complex molecules.[5][7]
Q3: Can Fischer esterification be used for hindered acids at all?
While challenging, Fischer esterification can sometimes be driven to completion for moderately hindered acids by using a large excess of the alcohol (often as the solvent) and by removing water as it forms, typically through azeotropic distillation with a Dean-Stark apparatus.[2][9] However, for highly hindered substrates, yields are often low, and alternative methods are recommended.[10]
Q4: What are the main byproducts in Steglich and Yamaguchi esterifications, and how can they be removed?
-
Steglich Esterification: The primary byproduct is dicyclohexylurea (DCU) when DCC is used, or a water-soluble urea derivative with EDC. DCU is often insoluble in the reaction solvent and can be removed by filtration.[1] Residual DCU can be removed by crystallization from a suitable solvent or by column chromatography.[11][12][13]
-
Yamaguchi Esterification: The main byproduct is 2,4,6-trichlorobenzoic acid. This acidic byproduct can be easily removed during the work-up by washing the organic layer with an aqueous base solution, such as saturated sodium bicarbonate.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Insufficient reactivity of the carboxylic acid (Fischer Esterification) | Switch to a more powerful esterification method like Steglich or Yamaguchi esterification, which proceeds through a more reactive intermediate.[1][7] |
| Equilibrium not shifted towards products (Fischer Esterification) | Use a large excess of the alcohol (if feasible) to act as the solvent. Remove water as it forms using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.[9] |
| Incomplete activation of the carboxylic acid (Steglich/Yamaguchi) | Ensure all reagents are anhydrous, as water can consume the activating agents. Use fresh, high-quality coupling agents and catalysts. |
| Steric hindrance is too great for the chosen conditions | For extremely hindered substrates, consider using the Yamaguchi esterification, which is often successful when other methods fail.[7] Increasing the reaction temperature or time may also help, but monitor for decomposition. |
| Side reactions consuming starting materials | See the "Common Side Reactions and Their Mitigation" section below. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solutions |
| Unreacted starting materials | Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Purify the product using column chromatography or recrystallization. |
| Dicyclohexylurea (DCU) byproduct from Steglich esterification | Filter the reaction mixture to remove the bulk of the precipitated DCU.[1] For remaining traces, dissolve the crude product in a solvent in which DCU is poorly soluble (e.g., cold ethyl acetate or acetone) and filter again.[11][12][13] Column chromatography can also be effective.[11][12] |
| 2,4,6-Trichlorobenzoic acid byproduct from Yamaguchi esterification | During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct.[5] |
| N-acylurea byproduct from Steglich esterification | This side product can be difficult to separate from the desired ester. To minimize its formation, ensure the reaction is not unnecessarily prolonged and use an adequate amount of DMAP.[14] If it forms, careful column chromatography may be required for separation. |
Data Presentation: Comparison of Esterification Methods for Hindered Acids
| Method | Typical Substrates | Reaction Conditions | Typical Yields for Hindered Substrates | Advantages | Disadvantages |
| Fischer Esterification | Moderately hindered carboxylic acids with primary or secondary alcohols. | Acid catalyst (e.g., H₂SO₄, p-TsOH), reflux temperature, often with removal of water.[2][9] | Low to moderate (can be improved with a large excess of alcohol).[10] | Inexpensive reagents, simple procedure. | Harsh acidic conditions, often low yields for hindered substrates, reversible reaction.[2] |
| Steglich Esterification | Sterically hindered carboxylic acids and alcohols, acid-sensitive substrates.[1][14] | DCC or EDC, catalytic DMAP, room temperature, aprotic solvent (e.g., DCM).[1][3] | Good to excellent (e.g., pivalic acid with benzyl alcohol gave a 50% yield in one study).[15] Yields can exceed 80% for many hindered systems.[1] | Mild, neutral conditions, high yields, compatible with sensitive functional groups.[1] | Formation of DCU byproduct which can be difficult to remove completely, DCC is an allergen.[11] |
| Yamaguchi Esterification | Highly hindered and complex carboxylic acids and alcohols. | 2,4,6-Trichlorobenzoyl chloride, triethylamine, DMAP, aprotic solvent (e.g., toluene, THF).[5][6][7][8] | High to excellent (yields of 70-95% are common even for very hindered substrates).[7] | Very mild conditions, high yields, suitable for macrocyclization.[7][8] | The Yamaguchi reagent is more expensive than the reagents for Fischer or Steglich esterification. |
Experimental Protocols
Protocol 1: Steglich Esterification of 2,4,6-Trimethylbenzoic Acid with Isopropanol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) and isopropanol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Protocol 2: Yamaguchi Esterification of Adamantane-1-carboxylic Acid with tert-Butanol
-
Mixed Anhydride Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and cool the mixture to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise. Stir the mixture at room temperature for 1-2 hours.
-
Esterification: In a separate flask, dissolve tert-butanol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene. Add this solution to the mixed anhydride solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography.
Visualizations
Caption: General experimental workflow for esterification.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Technical Support Center: Synthesis of 2,5-Dichlorothiophene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2,5-Dichlorothiophene-3-carboxylic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes.
Route 1: Friedel-Crafts Acylation of 2,5-Dichlorothiophene followed by Haloform Reaction
This two-step synthesis involves the acylation of 2,5-dichlorothiophene to form 2,5-dichloro-3-acetylthiophene, which is then oxidized to the desired carboxylic acid.
Q1: What are the potential side products during the Friedel-Crafts acylation of 2,5-dichlorothiophene?
A1: The primary side products in the Friedel-Crafts acylation step are related to the regioselectivity of the reaction and potential over-acylation. While the acetyl group is deactivating, forcing conditions can lead to diacylated products. The main potential impurities are:
-
2,5-Dichloro-4-acetylthiophene: This isomer can form due to competing acylation at the 4-position of the thiophene ring.
-
Diacetylated 2,5-dichlorothiophene: Although the mono-acylated product is deactivated, trace amounts of diacylated species may form under harsh reaction conditions.
-
Unreacted 2,5-dichlorothiophene: Incomplete reaction will leave the starting material as an impurity.
Q2: How can I minimize the formation of isomeric and diacylated side products?
A2: To minimize the formation of these side products, careful control of reaction conditions is crucial.
-
Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the acylating agent and catalyst.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent and Lewis acid catalyst. A large excess can promote side reactions.
-
Order of Addition: Add the acylating agent to the mixture of 2,5-dichlorothiophene and Lewis acid catalyst.
Q3: My haloform reaction on 2,5-dichloro-3-acetylthiophene is not going to completion. What are the likely side products?
A3: The most common side product in an incomplete haloform reaction is the starting material, 2,5-dichloro-3-acetylthiophene . Other potential, though less common, side products could include partially halogenated ketone intermediates.
Q4: What are the optimal conditions for the haloform reaction to ensure complete conversion?
A4: To drive the haloform reaction to completion:
-
Temperature: Ensure the reaction temperature is maintained within the optimal range for the specific hypohalite used (e.g., for sodium hypochlorite, a temperature of 50-70 °C is often employed).
-
Base Concentration: Use a sufficient excess of the base (e.g., sodium hydroxide) to ensure the complete generation of the enolate and to neutralize the resulting carboxylic acid.
-
Reaction Time: Allow for a sufficient reaction time, monitoring the progress by techniques like TLC or GC-MS.
Route 2: Carboxylation of 2,5-Dichlorothiophene via Lithiation
This route involves the deprotonation of 2,5-dichlorothiophene with a strong organolithium base, followed by quenching with carbon dioxide.
Q1: I am getting a mixture of products in my carboxylation reaction. What are the likely side products?
A1: The main challenge in this route is controlling the regioselectivity of the lithiation and preventing side reactions of the organolithium reagent. Potential side products include:
-
2,5-Dichloro-4-thiophenecarboxylic acid: This isomeric product arises from the lithiation at the 4-position of the thiophene ring. The ratio of 3- to 4-lithiated species can be influenced by the reaction conditions.
-
Monochlorinated thiophenecarboxylic acids: Organolithium reagents can induce halogen-metal exchange (dechlorination). This leads to the formation of monochlorinated thiophenes, which can then be lithiated and carboxylated, resulting in impurities such as 2-chloro- or 5-chloro-thiophenecarboxylic acids.
-
Unreacted 2,5-dichlorothiophene: Incomplete lithiation or carboxylation will result in the presence of the starting material.
Q2: How can I improve the regioselectivity of the lithiation to favor the desired 3-carboxylic acid?
A2: Optimizing the reaction conditions can favor lithiation at the 3-position:
-
Base Selection: The choice of organolithium base can influence regioselectivity. Lithium diisopropylamide (LDA) is often more regioselective than n-butyllithium for the deprotonation of substituted thiophenes.
-
Temperature: Performing the lithiation at very low temperatures (e.g., -78 °C) is critical to control the reaction and improve selectivity.
-
Solvent: The solvent system can affect the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a commonly used solvent.
Q3: How can I minimize dechlorination side reactions?
A3: To reduce the extent of dechlorination:
-
Temperature: Maintain a very low reaction temperature throughout the addition of the organolithium reagent and the subsequent carboxylation.
-
Reaction Time: Keep the time between the formation of the lithiated species and the addition of carbon dioxide as short as possible.
-
Stoichiometry: Use a minimal excess of the organolithium reagent.
Data Presentation
Table 1: Common Side Products and Their Identification
| Synthetic Route | Side Product Name | Chemical Structure | Method of Identification |
| Friedel-Crafts Acylation | 2,5-Dichloro-4-acetylthiophene | GC-MS, ¹H NMR | |
| Diacetylated 2,5-dichlorothiophene | Varies | GC-MS, Mass Spectrometry | |
| Haloform Reaction | 2,5-Dichloro-3-acetylthiophene | TLC, GC-MS, ¹H NMR | |
| Carboxylation via Lithiation | 2,5-Dichloro-4-thiophenecarboxylic acid | GC-MS (after derivatization), ¹H NMR | |
| Monochlorinated thiophenecarboxylic acids | Varies | GC-MS (after derivatization) |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,5-Dichlorothiophene
-
To a stirred solution of 2,5-dichlorothiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.
-
To this suspension, add acetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,5-dichloro-3-acetylthiophene by vacuum distillation or column chromatography.
Protocol 2: Haloform Reaction of 2,5-Dichloro-3-acetylthiophene
-
Prepare a solution of sodium hypochlorite (e.g., commercial bleach) and add sodium hydroxide.
-
To a stirred solution of 2,5-dichloro-3-acetylthiophene (1.0 eq) in a suitable solvent (e.g., dioxane or THF), add the sodium hypochlorite solution dropwise at a temperature of 50-70 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench any excess hypochlorite with a reducing agent (e.g., sodium sulfite).
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent may be necessary for further purification.
Protocol 3: Carboxylation of 2,5-Dichlorothiophene via Lithiation
-
To a solution of 2,5-dichlorothiophene (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of n-butyllithium or LDA (1.05 eq) in a suitable solvent, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Bubble dry carbon dioxide gas through the reaction mixture or pour the mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to separate the isomeric carboxylic acids.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating side products.
Technical Support Center: Polymerization of Substituted Thiophenes
Welcome to the technical support center for the polymerization of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of substituted thiophenes.
Issue 1: Low Polymer Yield
Q: My polymerization reaction is resulting in a low yield of the target polythiophene. What are the potential causes and how can I improve the yield?
A: Low polymer yield is a frequent challenge and can stem from several factors depending on the polymerization method employed. Below is a breakdown of potential causes and solutions for different polymerization techniques.
For Oxidative Polymerization (e.g., using FeCl₃):
-
Cause: Inefficient oxidation or premature termination of the polymerization. The oxidant-to-monomer ratio is critical.[1][2]
-
Solution:
-
Optimize the molar ratio of the oxidant (e.g., FeCl₃) to the thiophene monomer. A common starting point is a 2.5:1 to 4:1 ratio.[2][3]
-
Ensure the oxidant is of high purity and anhydrous, as moisture can interfere with the reaction.
-
The reaction temperature can also affect the yield. While lower temperatures might improve polydispersity, they could slightly decrease the yield.[4]
-
For Grignard Metathesis (GRIM) Polymerization:
-
Cause: Incomplete formation of the Grignard reagent or side reactions.
-
Solution:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture or oxygen.[5]
-
Use high-quality, anhydrous solvents. THF should be freshly distilled from a suitable drying agent.[5]
-
The choice of Grignard reagent for the metathesis can be important. While various alkyl and vinyl Grignard reagents can be used, some, like alkynyl and phenyl Grignard reagents, may not lead to the desired exchange.[6]
-
For Kumada Catalyst-Transfer Polycondensation (KCTP):
-
Cause: Catalyst deactivation or inefficient initiation.
-
Solution:
-
The purity of the monomer is crucial. Impurities can poison the nickel catalyst.
-
Ensure the proper formation of the active catalyst species. For instance, using an appropriate Grignard reagent to generate the active Ni(0) species in situ is a common strategy.[7]
-
Issue 2: Poor Regioregularity (High Percentage of HH or TT Couplings)
Q: My poly(3-alkylthiophene) has poor regioregularity. How can I increase the percentage of Head-to-Tail (HT) couplings?
A: Achieving high regioregularity is essential for obtaining desirable electronic and optical properties. The polymerization method and reaction conditions significantly influence the coupling selectivity.
-
For GRIM Polymerization:
-
Mechanism Insight: The GRIM method inherently produces a high degree of HT coupling (>95%) due to the selectivity of the Ni(dppp)Cl₂ catalyst for the 2-bromo-3-alkyl-5-bromomagnesiothiophene isomer, even though a mixture of Grignard isomers is present.[6][8][9]
-
Troubleshooting: If low regioregularity is observed, it could point to issues with the catalyst or reaction setup that deviate from the established GRIM mechanism. Ensure the use of Ni(dppp)Cl₂ as the catalyst, as it has been shown to be highly effective in promoting HT coupling.[6][10]
-
-
For Oxidative Polymerization:
-
Challenge: Oxidative polymerization often leads to a higher degree of regio-irregularities compared to methods like GRIM or the McCullough method.[4]
-
Improvement: While more challenging to control, optimizing reaction parameters such as temperature, solvent, and the addition rate of the oxidant can have some effect on the polymer's microstructure.
-
Determining Regioregularity: The regioregularity of poly(3-alkylthiophenes) can be quantified using ¹H NMR spectroscopy by analyzing the integration of the α-methylene proton signals.[11] The peaks around 2.8 ppm are characteristic of HT couplings, while those around 2.6 ppm correspond to HH couplings.[11][12]
Issue 3: Difficulty in Controlling Molecular Weight and High Polydispersity (PDI)
Q: I am struggling to control the molecular weight of my polythiophene and the polydispersity index (PDI) is too high. What factors influence these parameters?
A: Control over molecular weight and achieving a narrow PDI are hallmarks of a "living" or chain-growth polymerization mechanism.
-
For GRIM and Kumada Polymerizations (Catalyst-Transfer Polycondensation):
-
"Living" Nature: These methods exhibit quasi-"living" chain-growth characteristics, meaning the molecular weight can be controlled by the monomer-to-initiator (catalyst) ratio.[13][14]
-
Troubleshooting High PDI:
-
Side Reactions: Early termination and chain-coupling side reactions can broaden the PDI.[15] These can be caused by impurities in the monomer or solvent, or by reaction conditions that promote catalyst dissociation.
-
Initiator Purity: The purity and stability of the initiator are critical. Any degradation can lead to uncontrolled initiation events and a broader molecular weight distribution.[15]
-
Reaction Temperature: Temperature can influence the rates of propagation versus termination and transfer reactions. Optimization of the reaction temperature is often necessary.
-
-
-
For Oxidative Polymerization:
-
Step-Growth Character: This method typically proceeds via a step-growth mechanism, which offers less control over molecular weight and generally results in a broader PDI compared to chain-growth methods.
-
Influencing Factors: The monomer-to-oxidant ratio, reaction temperature, and solvent can all impact the final molecular weight.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of substituted thiophenes?
A1: The primary challenges include:
-
Regiocontrol: Controlling the connectivity of the thiophene units to achieve a high percentage of head-to-tail (HT) couplings is crucial for desirable material properties. Irregular couplings (head-to-head or tail-to-tail) disrupt the polymer's planarity and conjugation.[6]
-
Molecular Weight and Polydispersity Control: Achieving a target molecular weight and a narrow molecular weight distribution (low PDI) is often necessary for consistent material performance. This is more readily achieved with chain-growth polymerization methods.[13]
-
Solubility: The introduction of appropriate substituents at the 3-position is necessary to ensure the solubility of the resulting polymer for processing.
-
Purity: The purity of the monomer and reagents is critical, as impurities can inhibit polymerization or lead to undesirable side reactions.
-
Side Reactions: Various side reactions, such as homo-coupling in Stille polymerization or premature termination in chain-growth polymerizations, can negatively impact the polymer structure and properties.[17][18]
Q2: Which polymerization method is best for achieving high regioregularity?
A2: The McCullough method and the Grignard Metathesis (GRIM) method are well-established for producing highly regioregular, head-to-tail coupled poly(3-alkylthiophenes), often with HT content exceeding 98%.[6][19] Kumada Catalyst-Transfer Polycondensation (KCTP) also provides excellent control over regioregularity.
Q3: How do different substituents on the thiophene ring affect polymerization?
A3: The nature of the substituent at the 3-position can significantly influence the polymerization process and the properties of the resulting polymer:
-
Steric Hindrance: Bulky substituents can affect the rate of polymerization and the final molecular weight.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity of the monomer.
-
Solubility: The length and nature of the side chain (e.g., alkyl, alkoxy) are key to rendering the polymer soluble in common organic solvents.
-
Functional Group Tolerance: Some polymerization methods, like Stille coupling, are known for their good tolerance of various functional groups, while others may be more sensitive.[18]
Q4: What are common side reactions in Stille polycondensation of thiophenes?
A4: While versatile, Stille polycondensation can be prone to side reactions, including:
-
Homo-coupling: The coupling of two organotin or two halide monomers can occur.[20]
-
C-H Stannylation: Direct stannylation of the α-hydrogen of the thiophene ring has been identified as a potential side reaction.[17][21]
-
Stannylation of Aryl Bromides: The reaction of trialkylstannane bromide with the aryl bromide monomer can also occur.[17][21] Optimizing reaction conditions and catalyst systems is crucial to minimize these side reactions.[18]
Data Presentation
Table 1: Effect of Reaction Parameters on FeCl₃-Initiated Oxidative Polymerization of 3-Hexylthiophene
| Parameter Varied | Observation | Reference |
| Oxidant:Monomer Ratio | Increasing the ratio from 2.5:1 to 4:1 can affect yield and conductivity. | [3] |
| Reaction Temperature | Lower temperatures can improve polydispersity but may slightly reduce yield. | [16] |
| Solvent | Aromatic solvents can be incorporated into the polymer chain, affecting properties. | [16] |
| Stirring vs. Sonication | External parameters like sonication can influence molar mass and regioselectivity. | [11] |
Experimental Protocols
Protocol 1: Grignard Metathesis (GRIM) Polymerization of a 3-Alkylthiophene
This protocol is a generalized procedure and should be adapted based on the specific 3-alkylthiophene monomer.
Materials:
-
2,5-dibromo-3-alkylthiophene (monomer)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl or vinyl Grignard reagent (e.g., tert-butylmagnesium chloride in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Methanol
-
Chloroform
-
Hexanes
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The reaction should be performed using standard Schlenk line techniques.
-
Monomer Preparation: Dissolve the 2,5-dibromo-3-alkylthiophene monomer in anhydrous THF in a Schlenk flask.
-
Grignard Metathesis: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of the Grignard reagent dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. This step forms the active magnesium-thiophene intermediates.[5]
-
Polymerization: In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (typically 1-2 mol% relative to the monomer) in a small amount of anhydrous THF. Add the catalyst suspension to the monomer solution in one portion. The reaction mixture will typically change color. Allow the polymerization to proceed at room temperature for a designated time (e.g., 2-24 hours).
-
Quenching and Precipitation: Quench the reaction by slowly adding a small amount of concentrated HCl. Pour the reaction mixture into a beaker containing methanol to precipitate the polymer. Stir for 30 minutes.[5]
-
Purification (Soxhlet Extraction):
-
Collect the crude polymer by filtration.
-
Transfer the polymer to a Soxhlet extraction thimble.
-
Perform sequential extractions with methanol (to remove salts and catalyst residues), hexanes (to remove oligomers), and finally chloroform (to collect the desired polymer).[5]
-
Precipitate the polymer from the chloroform fraction by adding it to methanol.
-
Collect the purified polymer by filtration and dry under vacuum.
-
Protocol 2: Oxidative Polymerization of a 3-Alkylthiophene using FeCl₃
Materials:
-
3-alkylthiophene (monomer)
-
Anhydrous Chloroform
-
Anhydrous Ferric Chloride (FeCl₃)
-
Methanol
Procedure:
-
Reaction Setup: Use dry glassware and perform the reaction under an inert atmosphere.
-
Monomer and Oxidant Solutions:
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature or a controlled temperature (e.g., 40 °C). The reaction is typically exothermic and the mixture will darken. Allow the reaction to proceed with vigorous stirring for a set time (e.g., 2-24 hours).[2][3]
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification:
-
Filter the crude polymer.
-
Wash the polymer repeatedly with methanol until the filtrate is colorless to remove residual FeCl₃ and other impurities.[3]
-
Further purification can be achieved by redissolving the polymer in a suitable solvent like chloroform and re-precipitating it into methanol.
-
Dry the purified polymer under vacuum.
-
Visualizations
Caption: Troubleshooting flowchart for low polymer yield.
Caption: Experimental workflow for GRIM polymerization.
References
- 1. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. chem.cmu.edu [chem.cmu.edu]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. researchgate.net [researchgate.net]
Navigating the Purification of 2,5-Dichlorothiophene-3-carboxylic acid: A Technical Guide to Recrystallization Solvent Selection
For researchers, scientists, and drug development professionals working with 2,5-Dichlorothiophene-3-carboxylic acid, achieving high purity is paramount for reliable experimental outcomes and the integrity of downstream applications. Recrystallization is a powerful technique for purifying this solid compound, and the critical first step is the selection of an appropriate solvent. This technical support guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to streamline your purification process.
Troubleshooting Guide: Common Issues in Recrystallization
This guide addresses specific problems you may encounter during the recrystallization of this compound.
Q1: My compound does not dissolve in the hot solvent.
A1: This indicates that the solvent is not a good choice for dissolving this compound, even at elevated temperatures. The principle of "like dissolves like" is a useful starting point. This compound has both polar (carboxylic acid) and non-polar (dichlorothiophene ring) characteristics. If you are using a very non-polar solvent, it may not be capable of dissolving the polar carboxylic acid group. Conversely, a highly polar solvent might not effectively dissolve the entire molecule at room temperature.
-
Solution: Select a different solvent with a polarity that better matches the overall polarity of the compound. Consider a solvent of intermediate polarity or a mixed solvent system. For instance, if a non-polar solvent like hexane fails to dissolve the compound, try a more polar solvent like ethanol or a mixture of ethanol and water.
Q2: The compound dissolves in the solvent at room temperature.
A2: A suitable recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. If the compound is readily soluble at room temperature, you will have poor recovery of the purified crystals upon cooling.
-
Solution: The solvent is too "good" at dissolving the compound. You should choose a less polar solvent. For example, if your compound dissolves readily in methanol at room temperature, try a less polar solvent like isopropanol or a mixed solvent system where you add a "poor" solvent (one in which the compound is insoluble) to the "good" solvent.
Q3: My compound "oils out" instead of forming crystals upon cooling.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated and cools too quickly. The melting point of this compound is 147-151 °C.
-
Solution:
-
Check the solvent's boiling point: Ensure the boiling point of your solvent is lower than the melting point of your compound.
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool slowly.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Disturbing the solution during cooling can also induce oiling out.
-
Use a seed crystal: Adding a small crystal of the pure compound can initiate crystallization.
-
Q4: I have a very low yield of recrystallized product.
A4: A low yield can be due to several factors.
-
Possible Causes & Solutions:
-
Using too much solvent: This is the most common reason for low recovery. Use the minimum amount of boiling solvent necessary to just dissolve the solid.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities. Allow the solution to cool slowly.
-
Premature crystallization: If the compound crystallizes in the filter paper during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your funnel and flask are pre-warmed.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
-
Q5: The recrystallized product is not pure.
A5: If your final product is not significantly purer than the starting material, consider the following:
-
Possible Causes & Solutions:
-
Inappropriate solvent choice: The chosen solvent may dissolve the impurities as well as the compound, leading to co-precipitation. A good solvent should ideally keep the impurities dissolved at both high and low temperatures.
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slow cooling is crucial for forming pure crystals.
-
Insufficient washing: The crystals should be washed with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Frequently Asked Questions (FAQs)
What are the key properties of a good recrystallization solvent?
A good recrystallization solvent should:
-
Not react with the compound to be purified.
-
Dissolve the compound sparingly or not at all at room temperature, but have high solubility at its boiling point.[1]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent oiling out.[2]
-
Be volatile enough to be easily removed from the purified crystals.[3]
-
Be non-toxic, inexpensive, and non-flammable if possible.
How do I select a starting solvent for this compound?
Considering the structure of this compound, which contains a polar carboxylic acid group and a less polar dichlorothiophene ring, solvents of intermediate polarity are a good starting point. Alcohols like ethanol or isopropanol are often good choices for carboxylic acids.[3][4] You can also consider solvent mixtures, such as ethanol/water or toluene/hexane.
What is a mixed solvent system and when should I use it?
A mixed solvent system uses two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[2] This is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂Cl₂O₂S |
| Molecular Weight | 197.04 g/mol |
| Appearance | Solid |
| Melting Point | 147-151 °C[5][6][7][8] |
| Polarity | Contains both polar (carboxylic acid) and non-polar (dichlorothiophene ring) moieties. |
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | May be a poor solvent due to the non-polar ring, but could be used as an anti-solvent with a more soluble solvent like ethanol. |
| Ethanol | 78 | High | Often a good choice for carboxylic acids.[3] |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Medium | A good starting point due to its intermediate polarity. |
| Acetone | 56 | Medium | Can be a good solvent, but its low boiling point may not provide a large solubility difference between hot and cold. |
| Ethyl Acetate | 77 | Medium | Another good option with intermediate polarity. |
| Toluene | 111 | Low | May be a suitable solvent, but its boiling point is relatively high. |
| Hexane | 69 | Very Low | Likely a poor solvent on its own but could be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate.
-
Add the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of crystals upon cooling.
Protocol 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Visualization
Caption: Workflow for selecting a suitable recrystallization solvent.
References
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Thiophenes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion in palladium-catalyzed cross-coupling reactions involving thiophene substrates. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common experimental challenges.
Frequently Asked questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a thiophene substrate has a very low conversion. What are the most common initial checks I should perform?
A1: Low conversion in these reactions can often be attributed to several key factors. A systematic initial check is crucial:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure of this gas throughout the experiment.[1]
-
Reagent Quality: Verify the purity of your thiophene substrate, coupling partner (e.g., boronic acid, organostannane, alkene), and other reagents. Impurities can act as catalyst poisons.[1] For Suzuki reactions, be aware that boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation.[1][2]
-
Solvent and Base Quality: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst. The choice and quality of the base are also critical; ensure it is fresh, anhydrous, and has been stored correctly.[1]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[1]
Q2: I suspect my thiophene substrate is poisoning the palladium catalyst. What is the cause and how can I mitigate this?
A2: Sulfur compounds, including thiophenes, can act as poisons for palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, leading to deactivation.[3][4][5][6] This is a common challenge in the cross-coupling of sulfur-containing heterocycles.[3][7]
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can sometimes shield the palladium center and favor the catalytic cycle over catalyst poisoning.
-
Catalyst Loading: While counterintuitive, in some direct arylation reactions, a lower catalyst loading (0.1–0.001 mol%) has been shown to improve yields by avoiding the rapid formation of inactive palladium black.
-
Additives: The use of additives like silver salts in direct arylation can sometimes promote the desired reaction pathway.
-
Reaction Conditions: Optimizing temperature and reaction time can be crucial. Sometimes, lower temperatures and shorter reaction times can minimize catalyst decomposition.
Q3: What are the most common side reactions in palladium-catalyzed couplings of thiophenes, and how can I minimize them?
A3: Besides low conversion, several side reactions can plague these couplings:
-
Protodeboronation (Suzuki Reaction): This is the replacement of the boronic acid/ester group with a hydrogen atom and is a major issue with electron-deficient or unstable boronic acids.[1][2]
-
Solution: Use milder bases (e.g., K₃PO₄, KF), anhydrous conditions, or more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1]
-
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the organoboron reagent or two molecules of the organohalide) can be a significant side reaction.[8] This is often promoted by the presence of oxygen.
-
Solution: Ensure rigorous exclusion of oxygen through proper degassing of solvents and maintaining a robust inert atmosphere.
-
-
Dehalogenation: The replacement of the halide on the thiophene with a hydrogen atom can occur, particularly with more reactive halides like iodides and bromides.
-
Solution: This can sometimes be suppressed by the choice of ligand and base.
-
Q4: How do I choose the right ligand, base, and solvent for my thiophene coupling reaction?
A4: The optimal conditions are highly substrate-dependent. However, some general guidelines can be followed:
-
Ligands: For challenging couplings, especially with less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often superior to traditional ligands like PPh₃.[9] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]
-
Bases: The choice of base is critical and can influence reaction rate and side reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base are important factors. For instance, K₃PO₄ is often a good choice for Suzuki couplings as it is effective but can be milder than other bases, potentially reducing side reactions like protodeboronation.[11]
-
Solvents: A variety of solvents can be used, with toluene, dioxane, THF, and DMF being common choices. Often, a mixture of an organic solvent and water is used in Suzuki reactions to facilitate the dissolution of both the organic substrates and the inorganic base.[12] The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction temperature.
Troubleshooting Guides
Guide 1: Low Conversion in Suzuki-Miyaura Coupling of Halothiophenes
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No or minimal product formation | 1. Inactive catalyst/ligand. 2. Poor quality of reagents. 3. Insufficiently inert atmosphere. | 1. Use fresh catalyst and ligand; consider an air-stable precatalyst. 2. Verify the purity of the halothiophene and boronic acid. 3. Ensure proper degassing of solvents and maintain a positive pressure of inert gas. |
| Reaction starts but stalls | 1. Catalyst deactivation (poisoning by thiophene). 2. Protodeboronation of the boronic acid. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). 2. Use a milder base (e.g., K₃PO₄), anhydrous conditions, or a more stable boronic ester (e.g., pinacol ester).[1] |
| Low yield with formation of homocoupled products | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedures for the solvent and reaction mixture. Purge the reaction vessel thoroughly with inert gas before adding the catalyst.[8] |
| Significant amount of dehalogenated thiophene | Undesired reductive pathway. | Screen different bases and solvents. Sometimes a change from a protic to an aprotic solvent can help. |
Guide 2: Low Conversion in Stille Coupling of Stannylthiophenes
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction is sluggish or does not go to completion | 1. Inefficient transmetalation. 2. Steric hindrance. | 1. Additives like Cu(I) salts can accelerate transmetalation. 2. Use a less sterically demanding ligand or increase the reaction temperature. |
| Formation of homocoupled stannane byproduct | Side reaction of the organostannane. | This is a common side reaction in Stille couplings.[13] Ensure the purity of the organostannane and use the appropriate stoichiometry. |
| Difficulty in removing tin byproducts | High toxicity and persistence of organotin compounds. | Use workup procedures designed for tin removal, such as washing with a saturated aqueous solution of KF or filtering through silica gel with an eluent containing triethylamine.[14] |
Guide 3: Low Conversion in Heck Reaction of Halothiophenes
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield and poor regioselectivity | 1. Suboptimal base or solvent. 2. Steric or electronic effects of substituents. | 1. Screen different bases (e.g., organic vs. inorganic) and solvents. The addition of a phase-transfer catalyst like TBAB can be beneficial in some cases. 2. The regioselectivity of the Heck reaction can be sensitive to the electronic nature of the alkene and the position of substituents on the thiophene ring. |
| Formation of reduced alkene | β-hydride elimination from an undesired intermediate. | Ligand choice can influence the regioselectivity of the β-hydride elimination step. |
| Catalyst decomposition (formation of palladium black) | High reaction temperature or inappropriate ligand. | Lower the reaction temperature or screen different ligands that can better stabilize the palladium catalyst. |
Data Presentation
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 4-bromoacetophenone with Phenylboronic Acid
| Ligand | Class | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Triphenylphosphine | 1 | K₂CO₃ | Toluene/Water | 100 | 1 | 65 |
| P(biphenyl)Ph₂ | Biphenyl Phosphine | 1 | K₂CO₃ | Toluene/Water | 100 | 1 | 95 |
| P(biphenyl)₂Ph | Biphenyl Phosphine | 1 | K₂CO₃ | Toluene/Water | 100 | 1 | 92 |
| P(biphenyl)₃ | Biphenyl Phosphine | 1 | K₂CO₃ | Toluene/Water | 100 | 1 | 88 |
This table illustrates the significant impact of ligand choice on reaction efficiency, with biphenyl phosphines showing higher activity compared to the traditional PPh₃ under these conditions.[9]
Table 2: Optimization of Heck Reaction of Thiophene-3-carboxaldehyde with Iodobenzene
| Entry | Solvent | Time (h) | Conversion (%) | Selectivity (3a/5a/6a) |
| 1 | CH₃CN/H₂O | 10.5 | 59 | 51/4/45 |
| 2 | CH₃CN/H₂O | 21.4 | 100 | 57/9/34 |
| 3 | CH₃CN/H₂O | 5 | 100 | 57/15/28 |
| 4 | CH₃CN/H₂O | 2.5 | 100 | 66/6/28 |
| 5 | H₂O | 4 | 100 | 56/4/40 |
| 6 | CH₃CN | 48 | 93 | 61/4/40 |
Reaction conditions: Pd(OAc)₂/PPh₃/n-Bu₄NBr catalyst system. 3a = desired arylated product, 5a = disubstituted product, 6a = homocoupled product. This data highlights the influence of solvent and reaction time on conversion and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halothiophene
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halothiophene with an arylboronic acid. Optimization of the specific catalyst, ligand, base, solvent, and temperature will likely be necessary for a given substrate pair.
Materials:
-
Halothiophene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1-0.2 M)
Procedure:
-
To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the halothiophene, arylboronic acid, base, palladium precatalyst, and phosphine ligand under a counterflow of inert gas.
-
Seal the flask with a septum or screw cap.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling of a Stannylthiophene
This protocol outlines a general method for the Stille coupling of a stannylthiophene with an organic halide.
Materials:
-
Stannylthiophene (e.g., 2-(tributylstannyl)thiophene) (1.0 mmol, 1.0 equiv)
-
Organic halide (e.g., aryl iodide) (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF, ~0.1 M)
-
Optional: Additive (e.g., CuI, 10-20 mol%)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the stannylthiophene and the organic halide in the degassed solvent.
-
Add the palladium catalyst (and additive, if used).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous KF solution to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Heck Reaction of a Halothiophene
This protocol provides a general framework for the Heck reaction between a halothiophene and an alkene.
Materials:
-
Halothiophene (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-2.0 mmol, 1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene, ~0.2 M)
Procedure:
-
To a Schlenk tube, add the halothiophene, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the alkene via syringe.
-
Seal the tube and heat the mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: A workflow for troubleshooting low conversion in palladium-catalyzed thiophene cross-coupling reactions.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle involving a thiophene substrate.
Caption: A simplified diagram of the Stille coupling catalytic cycle for a thiophene substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. ikm.org.my [ikm.org.my]
- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Thiophene Derivatives During Thermal Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the decomposition of thiophene derivatives during heating, a common challenge in synthesis and processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thiophene derivative decomposition at elevated temperatures?
A1: The decomposition of thiophene derivatives when heated is primarily driven by three factors:
-
Oxidation: The electron-rich thiophene ring is susceptible to oxidation, especially in the presence of atmospheric oxygen at high temperatures. This can lead to the formation of thiophene S-oxides and other oxidized species, often resulting in colored byproducts.
-
Thermal Decomposition (Pyrolysis): At sufficiently high temperatures, the thiophene ring can undergo cleavage, breaking C-S or C-C bonds. In an inert atmosphere, this process is known as pyrolysis. For instance, 2-acetylthiophene may start to decompose at temperatures above 100°C.[1]
-
Polymerization: Exposure to heat, light, oxygen, or trace amounts of acids or bases can trigger the polymerization of reactive thiophene monomers. This is a common issue that can lead to the formation of insoluble, often colored, polymeric materials.
Q2: I observed a color change (e.g., darkening to yellow, green, or brown) in my thiophene derivative upon heating. What does this indicate?
A2: A color change is a common visual indicator of decomposition or polymerization. This is often due to the formation of oxidized species or conjugated polymeric byproducts. If you observe a color change, it is crucial to assess the purity of your material and consider implementing preventative measures in subsequent experiments.
Q3: Can the choice of solvent affect the thermal stability of my thiophene derivative?
A3: Yes, the solvent can influence the rate of decomposition. While specific studies on a wide range of thiophene derivatives are limited, the polarity and boiling point of the solvent can play a role in the stability of organic compounds during heating.[2][3] High-boiling point, inert solvents are generally preferred for high-temperature reactions. It is also important to use dry, degassed solvents to minimize oxidative and hydrolytic decomposition pathways.
Q4: What are antioxidants, and can they prevent the decomposition of my thiophene derivatives?
A4: Antioxidants are chemical compounds that inhibit oxidation. For thiophene derivatives, they are particularly effective at preventing oxidative degradation and polymerization initiated by free radicals. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used. They act as radical scavengers, terminating the chain reactions that lead to decomposition.
Q5: What concentration of BHT should I use as a stabilizer?
A5: The effective concentration of BHT can vary depending on the specific application and the susceptibility of the thiophene derivative to oxidation. However, common concentration ranges are:
-
For stabilizing solvents like THF, BHT is typically used at 100-300 ppm.[1]
-
In cosmetic formulations, concentrations can range from 0.0001% to 0.5%.[4] For laboratory-scale reactions, starting with a concentration in the range of 100-500 ppm (0.01% - 0.05% w/w) is a reasonable approach.
Troubleshooting Guides
This section provides solutions to common problems encountered when heating thiophene derivatives.
Issue 1: The thiophene starting material has decomposed, leading to low yield in a high-temperature reaction (e.g., Suzuki Coupling).
-
Potential Cause: The thiophene derivative, particularly thiophene boronic acids, can be susceptible to protodeboronation and other decomposition pathways at the elevated temperatures often required for cross-coupling reactions.[5]
-
Recommended Solutions:
-
Strictly Inert Atmosphere: Ensure your reaction is performed under a rigorously maintained inert atmosphere (Nitrogen or Argon) to prevent oxidation. This includes using degassed solvents and properly dried glassware.
-
Use of Stabilizers: Add a phenolic antioxidant like BHT (100-500 ppm) to the reaction mixture to inhibit radical-mediated decomposition.
-
Optimize Reaction Temperature and Time: Determine the minimum temperature and reaction time necessary for the transformation to proceed to completion to minimize thermal stress on the starting materials and product. Monitor the reaction progress closely using techniques like TLC or LC-MS.[6]
-
Consider Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times, which can help to minimize thermal decomposition.[6]
-
Issue 2: A stored thiophene derivative shows signs of degradation (color change, formation of solids) before use.
-
Potential Cause: Improper storage conditions can lead to decomposition over time. Thiophene derivatives can be sensitive to light, air (oxygen), and heat.
-
Recommended Solutions:
-
Proper Storage Protocol: Store all thiophene derivatives in tightly sealed, amber glass vials to protect them from light.[7]
-
Inert Atmosphere Storage: For particularly sensitive compounds, store them in a glove box or a desiccator under an inert atmosphere (Nitrogen or Argon).[7]
-
Refrigeration: Store the compounds at low temperatures (e.g., 2-8°C) to slow down the rate of potential degradation reactions.[1]
-
Purity Check: Before use, it is advisable to check the purity of any stored thiophene derivative, for example, by NMR or GC-MS, to ensure its integrity.
-
Issue 3: An antioxidant (e.g., BHT) was used in the reaction, and now it needs to be removed from the final product.
-
Potential Cause: Antioxidants are designed to be stable and can be carried through the reaction and work-up.
-
Recommended Solutions:
-
Column Chromatography: BHT can often be removed from less polar compounds by flash column chromatography on silica gel. For more polar compounds, a column with basic alumina can be effective, as the phenolic proton of BHT is acidic enough to be adsorbed.[8][9]
-
Base Wash: An aqueous base wash (e.g., with dilute NaOH) during the work-up can deprotonate the phenolic hydroxyl group of BHT, forming a water-soluble phenolate that can be extracted into the aqueous layer.
-
Ion-Exchange Resin: Passing a solution of the product through a column of a weak base ion-exchange resin can effectively remove BHT.[10]
-
Data Presentation
The thermal stability of thiophene derivatives can vary significantly based on their structure and substitution patterns. The following table summarizes the decomposition temperatures (Td) for several thiophene-based polymers, defined as the temperature at which 5% weight loss is observed by Thermogravimetric Analysis (TGA).
| Polymer | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Measurement Atmosphere |
| Poly(3-hexylthiophene) (P3HT) | 425 - 441 | Nitrogen |
| Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7-Th) | ~383 | Not Specified |
| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | ~420 | Nitrogen |
| Thieno[3,2-b]thiophene Derivatives | >350 | Nitrogen |
Note: Data compiled from reference[4][10]. The thermal properties of polymers can be influenced by factors such as molecular weight and regioregularity.
For non-polymeric thiophene derivatives, specific decomposition temperatures are less commonly reported. However, boiling points can sometimes provide an indirect measure of thermal stability under distillation conditions. For example, 3-bromothiophene has a boiling point of approximately 150-160°C.[11][12][13] 2-Acetylthiophene is noted to have declining stability at temperatures above 100°C.[1]
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Reactions of Thiophene Derivatives under Inert Atmosphere
This protocol describes a general setup for performing reactions with thiophene derivatives at elevated temperatures while minimizing decomposition.
Materials:
-
Thiophene derivative
-
Reaction solvent (anhydrous, degassed)
-
Other reagents (as required by the specific reaction)
-
Antioxidant (e.g., BHT, optional)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Schlenk line or balloon setup
-
Heating mantle and magnetic stirrer
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry overnight at >120°C. Assemble the apparatus while still hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Addition: Allow the glassware to cool to room temperature under the inert atmosphere. Add the thiophene derivative, any solid reagents, and a magnetic stir bar to the reaction flask. If using an antioxidant like BHT, add it at this stage (e.g., 100-500 ppm).
-
Purging: Seal the flask and purge with the inert gas for 5-10 minutes to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe under inert atmosphere) for analysis by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with the appropriate aqueous and organic extraction and purification steps.
Protocol 2: Purification of a Thiophene Derivative Containing BHT using a Basic Alumina Plug
This protocol is for the removal of the antioxidant BHT from a reaction product.
Materials:
-
Crude reaction mixture containing the thiophene derivative and BHT
-
Basic alumina
-
Eluting solvent (e.g., dichloromethane or another solvent in which the product is soluble)
-
Glass column or funnel
-
Cotton or glass wool
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (optional).
-
Pack the Alumina: Dry-pack the column with basic alumina. The amount of alumina will depend on the scale of the reaction, but a 2-3 cm plug is often sufficient for small-scale reactions.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent.
-
Elution: Carefully apply the solution to the top of the alumina plug. Elute the product through the plug with additional solvent. The BHT should be retained on the basic alumina.
-
Collection: Collect the eluate containing the purified thiophene derivative.
-
Analysis: Confirm the removal of BHT and the purity of the product by an appropriate analytical technique (e.g., NMR, GC-MS).
Visualizations
The following diagrams illustrate key workflows and concepts related to preventing the decomposition of thiophene derivatives.
References
- 1. hopemaxchem.com [hopemaxchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Efficient Coupling Reactions with 2,5-Dichlorothiophene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 2,5-Dichlorothiophene-3-carboxylic acid. The information is designed to address specific experimental challenges and facilitate the selection of optimal catalytic systems.
Troubleshooting Guides
This section addresses common problems encountered during coupling reactions with this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting/Optimization Strategy |
| Catalyst Poisoning by Carboxylic Acid | The carboxylate group can coordinate to the palladium catalyst, leading to deactivation. Solution: 1. Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is less coordinating and can be hydrolyzed post-coupling if the free acid is required. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the carboxylate group. |
| Catalyst Inactivity towards Aryl Chlorides | Aryl chlorides are generally less reactive than the corresponding bromides or iodides. |
| Poor Solubility of Reactants | The salt form of the carboxylic acid may have limited solubility in common organic solvents, leading to a heterogeneous and inefficient reaction. |
| Inefficient Oxidative Addition | The initial step of the catalytic cycle, oxidative addition of the palladium to the carbon-chlorine bond, may be slow. |
| Protodeboronation (Suzuki Coupling) | The boronic acid coupling partner can be protonated and rendered inactive, especially in the presence of water and certain bases. |
| Homocoupling of Coupling Partners | Undesired coupling of two molecules of the boronic acid (in Suzuki) or organotin (in Stille) can occur. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Decarboxylated Starting Material | The carboxylic acid group can be lost as CO2 under the reaction conditions, especially at elevated temperatures. | Solution: 1. Lower Reaction Temperature: If possible, perform the reaction at a lower temperature. 2. Choice of Base: Use a milder base. 3. Protecting Group: Esterification of the carboxylic acid can prevent decarboxylation. |
| Monocoupled Product | Incomplete reaction leading to the substitution of only one of the two chlorine atoms. | Solution: 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature. 2. Increase Equivalents of Coupling Partner and Base: Use a larger excess of the coupling partner and base to drive the reaction to completion. 3. Optimize Catalyst Loading: A higher catalyst loading may be necessary for the second coupling step. |
| Dehalogenated Starting Material | Replacement of one or both chlorine atoms with hydrogen. | Solution: 1. Optimize Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. 2. Use High-Purity Reagents: Impurities can sometimes promote dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group on this compound before attempting a coupling reaction?
A1: Yes, protecting the carboxylic acid group, typically as an ester (e.g., methyl, ethyl, or pentyl ester), is highly recommended. The free carboxylic acid can interfere with the reaction by coordinating to the palladium catalyst, leading to catalyst poisoning and low yields. Esterification is a common and effective strategy to circumvent this issue.
Q2: Which type of coupling reaction is most suitable for this compound?
A2: The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds with aryl halides and is a good starting point. However, the optimal choice depends on the desired coupling partner. Stille coupling offers excellent functional group tolerance, though organotin reagents are toxic. Sonogashira coupling is ideal for introducing alkyne moieties, while the Heck reaction is used for coupling with alkenes.
Q3: What are the best general-purpose catalysts and ligands for Suzuki coupling of dichlorinated thiophenes?
A3: For challenging substrates like dichlorinated thiophenes, catalyst systems employing bulky, electron-rich phosphine ligands are often effective. Palladium precursors such as Pd(OAc)2 or Pd2(dba)3, combined with ligands like SPhos, XPhos, or other Buchwald-type ligands, have shown success in coupling heteroaryl chlorides. Pd(PPh3)4 is also a commonly used catalyst, particularly for aryl bromides, and has been used for coupling with substituted thiophenes.
Q4: How can I favor double coupling over single coupling at the C2 and C5 positions?
A4: To achieve double coupling, you will typically need to use at least two equivalents of your coupling partner and a sufficient amount of base. The reaction conditions, such as temperature and reaction time, may need to be more forcing than for a single coupling. Stepwise coupling, where the two chlorine atoms are reacted sequentially with different coupling partners, can also be a valuable strategy for synthesizing unsymmetrical products.
Q5: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A5: Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure that your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). The choice of palladium precursor and ligand can also influence the extent of homocoupling.
Data Presentation: Catalyst Systems for Coupling with Thiophene Derivatives
The following tables summarize catalyst systems and conditions reported for Suzuki and Stille couplings of functionalized thiophenes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for Suzuki Coupling of Halogenated Thiophene Derivatives
| Thiophene Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid (esterified) | Pd(PPh3)4 | - | 1,4-Dioxane/Water | 90 | 65-80 | |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | 90 | Good | |
| 4,5-Dibromothiophene-2-carboxaldehyde | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/Water | 90 | - | |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | Reflux | 37-72 |
Table 2: Catalyst Systems for Stille Coupling of Halogenated Thiophene Derivatives
| Thiophene Substrate | Catalyst/Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| General Aryl Halides | Pd(dppf)Cl2·DCM | CuI, LiCl | DMF | 40 | 87 | |
| General Aryl Halides | Pd(OAc)2 / PPh3 | - | Toluene | 110 | - | General Protocol |
| General Aryl Halides | Pd2(dba)3 / P(t-Bu)3 | - | Dioxane | 80 | - | General Protocol |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Esterified Dichlorothiophene
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the ester of this compound (1.0 eq.), the boronic acid or ester (2.2-2.5 eq.), and the base (e.g., K3PO4 or K2CO3, 4.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if separate) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A workflow for selecting and optimizing a catalyst system.
Caption: A decision tree for troubleshooting common reaction issues.
Technical Support Center: Catalyst Removal from Thiophene Polymer Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing catalysts from thiophene polymer reactions. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different purification methods.
Troubleshooting Guides
This section addresses common problems encountered during the removal of catalysts from thiophene polymer reactions and offers step-by-step solutions.
Issue 1: Polymer is Insoluble in Common Solvents, Preventing Further Purification
-
Q: My polythiophene has precipitated out of the reaction mixture and is now insoluble, making it difficult to remove the catalyst. What should I do?
-
A: In cases of insoluble polymers, the purification strategy shifts from solution-based methods to solid-state washing and extraction.
-
Initial Washing: Begin by thoroughly washing the solid polymer with a solvent in which the catalyst is soluble but the polymer is not. Repetitive washing with solvents like methanol can help remove a significant portion of the catalyst and other impurities.[1]
-
Soxhlet Extraction: If simple washing is insufficient, Soxhlet extraction is a highly effective method for purifying insoluble polymers.[2][3] This technique continuously washes the polymer with fresh, distilled solvent, gradually extracting the catalyst and other soluble impurities. The choice of solvent is crucial; it should be a poor solvent for the polymer but a good solvent for the catalyst. Common choices include methanol, acetone, and hexanes, followed by a solvent in which the purified polymer is expected to be soluble (like chloroform) to fractionate the polymer.[2][4]
-
Consider Catalyst Choice for Future Reactions: For future polymerizations that are expected to yield insoluble products, consider using a heterogeneous catalyst that can be more easily removed by simple filtration.
-
Issue 2: Low Efficiency of Catalyst Removal by Precipitation/Filtration
-
Q: I've tried precipitating my polymer, but I'm still detecting significant catalyst residues in the final product. How can I improve this?
-
A: Low efficiency in precipitation and filtration methods often indicates that the catalyst is not being effectively separated from the polymer.
-
Optimize Anti-Solvent: The choice of the anti-solvent is critical. The ideal anti-solvent should completely precipitate the polymer while keeping the catalyst and its byproducts dissolved. Experiment with different anti-solvents or mixtures of anti-solvents to find the optimal conditions. Methanol is a commonly used anti-solvent for precipitating polythiophenes.[1][5]
-
Filtration Aid: For finely dispersed catalyst particles that pass through standard filter paper, using a filter aid like Celite can be very effective.[6][7] A well-packed Celite pad can trap these fine particles, leading to a cleaner filtrate.
-
Reprecipitation: A single precipitation step may not be sufficient. Redissolving the polymer in a good solvent and precipitating it again can significantly reduce the catalyst concentration. This process can be repeated until the desired purity is achieved.[8]
-
Issue 3: Metal Scavengers are Ineffective
-
Q: I used a metal scavenger, but the palladium levels in my polymer are still too high. What could be the problem?
-
A: The effectiveness of metal scavengers depends on several factors, including the type of scavenger, the reaction conditions, and the nature of the catalyst.
-
Scavenger Selection: Ensure you are using the appropriate scavenger for the catalyst in your reaction. Thiol-functionalized silica gels are generally effective for palladium removal.[2][9] Different scavengers have varying affinities for different metals and oxidation states.
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature, reaction time, and the amount of scavenger used. Increasing the temperature and reaction time can improve the kinetics of metal binding.[10] A typical starting point is to use 4-8 molar equivalents of the scavenger for one hour at room temperature, but optimization may be necessary.[4]
-
Solvent Effects: The polarity of the solvent can impact the effectiveness of the scavenger. The removal rate generally increases with higher solvent polarity.[10]
-
Sequential Treatment: Consider a multi-step purification approach. For instance, an initial filtration through Celite can remove the bulk of the heterogeneous catalyst, followed by treatment with a metal scavenger to remove soluble catalyst species.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of catalysts used in thiophene polymerization that require removal?
-
A1: Palladium-based catalysts are very common, particularly in cross-coupling reactions like Stille and Suzuki polymerizations.[11][12] Nickel catalysts, such as Ni(dppp)Cl2, are also frequently used.[5] For oxidative polymerizations, catalysts like FeCl3 are common.[5]
-
Q2: Why is it important to remove the catalyst from the final polymer product?
-
A2: Residual catalyst can negatively impact the polymer's properties, including its electronic and optical characteristics, stability, and performance in devices.[13] For biomedical applications, the presence of heavy metals like palladium is a significant safety concern due to their potential toxicity.[12]
-
Q3: What are metal scavengers and how do they work?
-
A3: Metal scavengers are materials, often based on silica or a polymer backbone, that are functionalized with ligands that have a high affinity for specific metals.[5] When added to the reaction mixture, these ligands chelate the metal ions, and the solid support allows for their easy removal by filtration.
-
Q4: Can I reuse my metal scavenger?
-
A4: While some scavengers can be regenerated, it is generally not recommended for high-purity applications, as the regeneration process may not be completely effective, leading to potential contamination in subsequent batches.
-
Q5: How can I determine the concentration of residual catalyst in my polymer?
-
A5: Inductively Coupled Plasma (ICP) spectroscopy is a highly sensitive technique for quantifying trace metal content in polymer samples.
Data Presentation
Table 1: Comparison of Catalyst Removal Methods from Thiophene Polymer Reactions
| Method | Principle | Typical Efficiency (Residual Pd) | Advantages | Disadvantages |
| Precipitation | Differential solubility of polymer and catalyst in a solvent/anti-solvent system. | Variable, often >50 ppm without optimization. | Simple, cost-effective, and scalable. | May require multiple cycles for high purity; can be inefficient for some catalyst systems. |
| Filtration through Celite | Physical removal of heterogeneous or precipitated catalyst particles. | Effective for insoluble catalysts, but may not remove soluble species. | Simple, fast, and inexpensive. | Not effective for removing homogeneously dispersed or soluble catalysts. |
| Metal Scavengers (Silica-based) | Chemisorption of metal catalyst onto functionalized silica particles. | Can achieve <5 ppm.[14] | High efficiency and selectivity; commercially available with various functionalities. | Can be expensive; may require optimization of conditions (time, temp, equivalents). |
| Soxhlet Extraction | Continuous extraction of catalyst from an insoluble polymer with a solvent. | Can be very effective for insoluble polymers. | Excellent for purifying insoluble materials; automated process. | Time-consuming; requires specialized glassware; uses large volumes of solvent. |
| Column Chromatography | Separation based on differential adsorption of the polymer and catalyst to a stationary phase. | Can achieve very high purity (<1 ppm). | High resolution and purification capability. | Labor-intensive; can be difficult to scale up; potential for product loss on the column. |
Experimental Protocols
Protocol 1: Catalyst Removal using a Thiol-Functionalized Silica Scavenger
This protocol is suitable for removing soluble palladium catalysts from a polymer solution.
-
Reaction Completion: Once the polymerization is complete, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the reaction mixture. A good starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[4]
-
Stirring: Stir the mixture at room temperature for 1-4 hours. For more challenging removals, the temperature can be increased to 40-60°C and the stirring time extended up to 24 hours.[5]
-
Filtration: Filter the mixture through a fritted funnel or a Büchner funnel with filter paper to remove the scavenger.
-
Washing: Wash the collected scavenger with a fresh portion of the reaction solvent to ensure complete recovery of the polymer.
-
Work-up: Combine the filtrate and the washings. The polymer can then be isolated by precipitation or by removing the solvent under reduced pressure.
Protocol 2: Purification of an Insoluble Polythiophene by Soxhlet Extraction
This protocol is designed for the purification of insoluble polythiophene powders.
-
Sample Preparation: Place the crude, insoluble polythiophene powder into a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet extraction apparatus with a round-bottom flask containing the extraction solvent and a condenser.
-
Solvent Selection: Choose a sequence of solvents to sequentially remove different impurities. A common sequence is:
-
Methanol: to remove monomer residues and catalyst byproducts.
-
Acetone: to remove oligomers.
-
Hexanes: to remove other organic impurities.
-
Chloroform: to extract the soluble, purified polymer fraction (if applicable).[2]
-
-
Extraction: Heat the solvent in the round-bottom flask to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the polymer. The extraction is run continuously, with the solvent siphoning back into the flask once the extractor is full. Allow the extraction to proceed for at least 24 hours for each solvent.[5]
-
Product Recovery: After the final extraction step, the purified polymer remains in the thimble (if it is insoluble in all solvents used) or is in the chloroform fraction in the round-bottom flask. The purified polymer can then be dried under vacuum.
Protocol 3: Purification of Polythiophene by Silica Gel Column Chromatography
This protocol is for the purification of soluble polythiophenes.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., toluene or chloroform). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the eluent (gradient elution). The less polar polymer fractions will elute first.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified polymer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified polythiophene.
Mandatory Visualization
Caption: Decision workflow for selecting a catalyst removal method.
Caption: Troubleshooting flowchart for catalyst removal issues.
References
- 1. toolify.ai [toolify.ai]
- 2. silicycle.com [silicycle.com]
- 3. hielscher.com [hielscher.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. visualize decision tree in python with graphviz [dataaspirant.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Thiophene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of reactions involving substituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: Why do electrophilic substitution reactions on unsubstituted thiophene preferentially occur at the C2 and C5 positions?
A1: Electrophilic substitution on thiophene occurs preferentially at the C2 (α) position due to the superior stability of the cationic intermediate (Wheland intermediate or sigma complex) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates. In contrast, attack at the C3 (β) position results in an intermediate that can only be described by two resonance forms. The greater number of resonance structures for the C2-attack intermediate indicates it is lower in energy, leading to a faster reaction rate for substitution at this position.[1]
Q2: What are the primary strategies for achieving functionalization at the C3 or C4 (β) positions of a thiophene ring?
A2: Achieving β-functionalization requires overcoming the intrinsic preference for α-substitution. The main strategies include:
-
Directed ortho-Metalation (DoM): A directing group at the C2 or C3 position can direct deprotonation (lithiation) to an adjacent carbon. For example, a group at C2 can direct metalation to C3.
-
Halogen Dance Reactions: Under specific basic conditions, a halogen atom (e.g., bromine) can "migrate" from one position to another on the thiophene ring, allowing for functionalization at an otherwise inaccessible position.
-
Blocking the α-Positions: If the C2 and C5 positions are already substituted (e.g., with halogens), subsequent reactions are forced to occur at the β-positions. These blocking groups can often be removed later.[2]
-
Palladium-Catalyzed C-H Activation: Specific ligand and catalyst systems can override the inherent reactivity, enabling direct C-H functionalization at the β-position.[3]
Q3: How can I functionalize all four positions on a thiophene ring with different substituents?
A3: A sequential functionalization strategy is typically employed. This can be achieved by starting with a pre-functionalized thiophene, such as 2,5-dichlorothiophene. Successive, regioselective magnesiations or lithiations at the C3 and C4 positions, followed by trapping with different electrophiles, can install the first two groups. Subsequent metalation or cross-coupling reactions at the C2 and C5 positions can then be used to introduce the final two substituents.[2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Acylation)
Question: My electrophilic substitution on a 2-substituted thiophene is giving a mixture of C3 and C5 products. How can I improve selectivity?
Answer: The directing effect of the substituent at C2 is competing with the inherent preference for the C5 position. The outcome depends on the nature of the substituent and the reaction conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Weak Directing Group | The electronic effect of your substituent may not be strong enough to exclusively direct substitution to one position. Consider if a different directing group could be used. |
| Steric Hindrance | A bulky substituent at C2 will sterically hinder attack at the C3 position, favoring substitution at the C5 position. Conversely, a bulky electrophile may favor the less-hindered C5 position. |
| Reaction Temperature | Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product, though it may slow the reaction rate.[4] |
| Lewis Acid Choice | In Friedel-Crafts reactions, the choice and amount of Lewis acid can influence the regioselectivity. Screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) to find the optimal conditions. |
Problem 2: Failure to Achieve β-Functionalization via Directed Metalation
Question: I am using a directing group at C2, but the subsequent reaction with an electrophile is giving low yield or a mixture of isomers.
Answer: Directed ortho-metalation (DoM) is sensitive to reaction conditions. Failure often stems from incomplete deprotonation, incorrect temperature, or reagent incompatibility.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Deprotonation | The base may not be strong enough, or the temperature may be too high. Ensure you are using a sufficiently strong base like n-BuLi or LDA. The choice of base and solvent system can switch regioselectivity. |
| Incorrect Temperature | Lithiation reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. Ensure your cooling bath is stable.[5] |
| Moisture or Impurities | Organolithium reagents are extremely sensitive to moisture and other electrophilic impurities. Ensure all glassware is oven-dried and solvents are anhydrous.[4] |
| Electrophile Reactivity | The electrophile may not be reactive enough at low temperatures, or it may be decomposing under the reaction conditions. Add the electrophile at -78 °C and allow the reaction to warm slowly if needed. |
Problem 3: Low Yield in Palladium-Catalyzed Direct C-H Arylation
Question: My direct C-H arylation of a substituted thiophene is sluggish and results in a low yield of the desired product.
Answer: The efficiency of Pd-catalyzed C-H functionalization is highly dependent on the catalyst, ligand, base, and solvent system.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Deactivation | The palladium catalyst may be sensitive to air or moisture. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6] |
| Suboptimal Base/Additive | The choice of base (e.g., K₂CO₃, Cs₂CO₃) and additive (e.g., pivalic acid) is critical. Optimization studies have shown that combinations like K₂CO₃ and PivOH can provide the best yields.[7] |
| Incorrect Solvent | Polar aprotic solvents like DMAc or DMF are often optimal for these reactions. Perform a solvent screen to find the best medium for your specific substrates.[7] |
| Ligand Effects | If using a phosphine-ligated palladium catalyst, the ligand's electronic and steric properties are crucial. In some cases, a phosphine-free system may be more efficient.[7] |
Experimental Protocols & Data
Regioselectivity in Deprotonation of 2-(5-bromothiophen-2-yl)pyridine
The regioselectivity of deprotonation can be dramatically switched by altering the base and solvent, demonstrating a powerful method for controlling functionalization.
| Entry | Base | Solvent | Additive | Temp (°C) | Product Ratio (3-iodo : 4-iodo) |
| 1 | LDA | THF | None | -78 | >99 : <1 |
| 2 | LTMP | THF | None | -78 | 13 : 87 |
| 3 | LTMP | Toluene | None | -78 | 4 : 96 |
LDA = Lithium diisopropylamide; LTMP = Lithium 2,2,6,6-tetramethylpiperidide
Protocol: Regioselective Lithiation and Formylation of a 2,5-Disubstituted Thiophene
This protocol describes the regioselective functionalization at the C3 position of a thiophene ring where the C2 and C5 positions are blocked.[5]
-
Preparation: Take 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene (1.0 eq) in a flame-dried round-bottom flask under an argon atmosphere and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 20 minutes.
-
Electrophilic Quench: Add neat N,N-Dimethylformamide (DMF, 3.0 eq) slowly over 5 minutes.
-
Warming and Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
Diagrams and Workflows
Caption: Decision tree for selecting a regioselective functionalization strategy.
Caption: General workflow for regioselective lithiation and electrophilic quench.
Caption: Resonance structures explaining the preferential C2 electrophilic attack.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regio- and chemoselective synthesis of fully substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
Avoiding common pitfalls in the synthesis of thiophene-based materials
Welcome to the Technical Support Center for the synthesis of thiophene-based materials. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of thiophene-based materials, providing potential causes and solutions in a user-friendly question-and-answer format.
Stille Coupling Reactions
Question 1: My Stille coupling reaction is giving a low yield or failing to proceed. What are the common causes?
Answer:
Low or no yield in a Stille coupling reaction involving thiophene monomers can be attributed to several factors. A systematic troubleshooting approach is recommended.[1] Common culprits include:
-
Catalyst Inactivity: The Palladium(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[2][3]
-
Improper Ligand Choice: Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Beller groups (e.g., XPhos, SPhos), can significantly improve reaction rates and yields.[3][4]
-
Organotin Reagent Issues: The organotin reagent may be of poor quality or have degraded. It's crucial to use high-purity organostannanes.
-
Side Reactions: Homocoupling of the organostannane is a common side reaction.[5] Additionally, direct C-H stannylation of the thiophene ring can occur.[6]
-
Solvent and Temperature: The choice of solvent is critical. Toluene is commonly used, sometimes with a co-solvent like DMF.[7] The reaction temperature should be optimized; typically, refluxing toluene (around 110 °C) is effective.[2][7]
Question 2: I am observing significant amounts of homocoupled byproducts in my Stille reaction. How can I minimize this?
Answer:
Homocoupling of the organostannane reagent is a frequent side reaction in Stille couplings.[5] To minimize its occurrence, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the organostannane reagent relative to the halide.[2]
-
Slow Addition: In some cases, slow addition of the organostannane reagent to the reaction mixture can suppress homocoupling.
-
Catalyst and Ligand: The choice of palladium precursor and ligand can influence the extent of homocoupling. Experiment with different catalyst systems.
-
Additives: The addition of copper(I) iodide (CuI) can sometimes accelerate the desired cross-coupling reaction, thereby reducing the lifetime of the organotin reagent in the reaction mixture and minimizing homocoupling.[4]
Suzuki-Miyaura Coupling Reactions
Question 3: My Suzuki-Miyaura coupling with a thiophene boronic acid is not working. What should I check?
Answer:
Several factors can lead to a failed Suzuki-Miyaura coupling with thiophene derivatives. Key areas to investigate include:
-
Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1]
-
Base and Solvent System: The choice of base and solvent is crucial and often substrate-dependent.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][9] A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is typically used.[8][9][10]
-
Catalyst Deactivation: Ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.[11]
-
Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides.[1] For less reactive halides, using more active catalysts with bulky, electron-rich ligands (e.g., SPhos) may be necessary.[8]
Question 4: How can I improve the yield and reproducibility of my Suzuki coupling reaction?
Answer:
To enhance the yield and consistency of your Suzuki coupling reactions:
-
Optimize Reaction Conditions: Systematically vary the catalyst, ligand, base, solvent, and temperature to find the optimal conditions for your specific substrates.[8]
-
Degas Thoroughly: Ensure all solvents and the reaction mixture are properly degassed to remove oxygen.[9][11]
-
Use High-Purity Reagents: The purity of your thiophene substrate, boronic acid/ester, and other reagents is critical.
-
Monitor the Reaction: Track the progress of the reaction using techniques like TLC or GC-MS to determine the optimal reaction time and identify any potential issues early on.[12]
Oxidative Polymerization
Question 5: My oxidative polymerization of a thiophene monomer results in a low molecular weight polymer. How can I increase the molecular weight?
Answer:
Achieving high molecular weight in oxidative polymerization can be challenging. Here are some strategies to consider:
-
Oxidant-to-Monomer Ratio: The stoichiometry of the oxidant (commonly FeCl₃) to the monomer is a critical parameter. An optimized ratio, often around 4:1, can lead to higher molecular weights.[13][14]
-
Reaction Time and Temperature: Longer reaction times (e.g., 24-48 hours) and controlled temperatures can promote chain growth.[6][13]
-
Monomer Purity: The purity of the thiophene monomer is paramount. Impurities can act as chain terminators.
-
Solvent Choice: The solvent can influence the solubility of the growing polymer chains. A solvent that keeps the polymer in solution for longer can lead to higher molecular weights.[13]
-
Method of Addition: The order of reagent addition can impact the polymerization. A "reverse addition" method, where the monomer solution is added to the oxidant suspension, has been shown to produce higher molecular weight poly(3-hexylthiophene) (P3HT).[13]
Question 6: I am struggling with the purification of my polythiophene. What is the best way to remove the catalyst and low molecular weight oligomers?
Answer:
Purification of polythiophenes is essential to obtain materials with desired electronic properties. A common and effective method is Soxhlet extraction.[7]
-
Precipitation: After the polymerization, the crude polymer is typically precipitated by pouring the reaction mixture into a non-solvent like methanol.[6][7]
-
Soxhlet Extraction: The collected polymer is then subjected to sequential Soxhlet extraction with different solvents to remove impurities:
-
Methanol: To remove residual oxidant and salts.
-
Acetone/Hexane: To remove low molecular weight oligomers.
-
Chloroform/Chlorobenzene: The desired high molecular weight polymer is then extracted with a good solvent.
-
-
Final Precipitation: The purified polymer solution is concentrated and precipitated again in methanol to yield the final product.[7]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and outcomes for the synthesis of thiophene-based materials.
Table 1: Comparison of Conditions for Oxidative Polymerization of 3-Hexylthiophene (P3HT)
| Entry | Addition Method | FeCl₃ (equiv.) | Reaction Time (h) | Yield (%) | Molecular Weight (Mw) |
| 1 | Reverse Addition | 2.3 | 24 | 75 | High |
| 2 | Standard Addition | 2.3 | 24 | 26 | Lower |
| 3 | Standard Addition | 4 | 24 | 25 | - |
| 4 | Standard Addition | 4 | 48 | - | - |
Data adapted from a study on optimizing oxidative polymerization conditions.[13] "Reverse addition" refers to adding the monomer to the oxidant, while "standard addition" refers to adding the oxidant to the monomer.[13]
Table 2: Optimization of Suzuki-Miyaura Coupling for Benzo[b]thiophene Derivatives
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | High |
This table summarizes the optimization of reaction conditions for the synthesis of C2-substituted benzo[b]thiophene derivatives.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of thiophene-based materials.
Protocol 1: Stille Coupling Polymerization of a Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivative with Bithiophene
Materials:
-
1,3-dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione (1.0 eq)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed toluene (or a toluene/DMF mixture)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the TPD monomer and the bithiophene stannane monomer.[7]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent to achieve a monomer concentration of approximately 0.1 M. Subsequently, add the Pd(PPh₃)₄ catalyst.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the precipitate by filtration.[7]
-
Purification: Purify the crude polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. Extract the final polymer with a suitable solvent like chloroform or chlorobenzene.[7]
-
Final Product: Concentrate the purified polymer solution and precipitate the polymer again in methanol. Collect the final product by filtration and dry under vacuum.[7]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromo-Thiophene with an Aniline Boronic Acid
Materials:
-
Bromo-thiophene derivative (0.5 mmol)
-
Aniline boronic acid (0.6 mmol)
-
Pd(dtbpf)Cl₂ (0.01 mmol)
-
Triethylamine (Et₃N) (1 mmol)
-
Aqueous Kolliphor EL (1.97% in H₂O) / Toluene (9:1 mixture, 2 mL)
Procedure:
-
Reaction Mixture Preparation: In a vial, combine the bromo-thiophene, aniline boronic acid, Pd(dtbpf)Cl₂, and Et₃N.[10]
-
Solvent Addition: Add the premixed Kolliphor EL/toluene solution to the vial.[10]
-
Reaction: Stir the mixture vigorously (500 rpm) at 60 °C for the required time (can be as short as 15 minutes).[10]
-
Work-up: After the reaction is complete, add ethanol (approximately 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.[10]
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.[10]
Protocol 3: Oxidative Polymerization of 3-Hexylthiophene (P3HT)
Materials:
-
3-Hexylthiophene (3HT) monomer
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chloroform (anhydrous)
-
Methanol
Procedure:
-
Monomer Solution: Dissolve the 3HT monomer in anhydrous chloroform in a reaction flask.[6]
-
Oxidant Solution: In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform.[6]
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The typical oxidant to monomer mole ratio is 4:1.[6][15] Maintain the reaction at a controlled temperature (e.g., 40 °C) for a set duration (e.g., 12-24 hours) under an inert atmosphere.[6][15]
-
Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the P3HT.[6][15]
-
Washing: Filter the polymer and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.[6]
-
Drying: Dry the purified P3HT powder in a vacuum oven.[6]
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the synthesis and application of thiophene-based materials.
Caption: A generalized experimental workflow for the synthesis and characterization of polythiophenes.
Caption: A logical troubleshooting workflow for addressing low yields in thiophene synthesis.
Caption: A conceptual signaling pathway illustrating the mechanism of action for a thiophene-based anticancer agent.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,5-Dichlorothiophene-3-carboxylic acid
For researchers, scientists, and drug development professionals, a precise understanding of the molecular structure of novel and existing chemical entities is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating the structure of organic molecules in solution. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral characteristics of 2,5-Dichlorothiophene-3-carboxylic acid against its parent compound, thiophene-3-carboxylic acid, and the related 2,5-dichlorothiophene. This comparative analysis, supported by experimental data, will aid in the structural verification and purity assessment of this important synthetic building block.
Comparative NMR Data Analysis
The electronic environment of the thiophene ring is significantly influenced by the nature and position of its substituents. The introduction of two electron-withdrawing chlorine atoms and a carboxylic acid group at the 2, 5, and 3 positions, respectively, results in a distinct downfield shift of the remaining ring proton and notable changes in the ¹³C chemical shifts. The following table summarizes the experimental ¹H and ¹³C NMR data for this compound and its analogs. The data for the target molecule is inferred from spectral databases, while data for the comparative compounds are sourced from publicly available spectral data.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ¹H | H-4 | ~7.3 - 7.5 | s | - |
| ¹³C | C-2 | ~130 - 132 | s | - | |
| ¹³C | C-3 | ~135 - 137 | s | - | |
| ¹³C | C-4 | ~128 - 130 | s | - | |
| ¹³C | C-5 | ~125 - 127 | s | - | |
| ¹³C | -COOH | ~165 - 170 | s | - | |
| Thiophene-3-carboxylic acid | ¹H | H-2 | 8.24 | dd | J = 3.0, 1.2 |
| ¹H | H-4 | 7.34 | dd | J = 5.1, 3.0 | |
| ¹H | H-5 | 7.57 | dd | J = 5.1, 1.2 | |
| ¹³C | C-2 | ~128 | d | - | |
| ¹³C | C-3 | ~138 | s | - | |
| ¹³C | C-4 | ~127 | d | - | |
| ¹³C | C-5 | ~126 | d | - | |
| ¹³C | -COOH | ~164 | s | - | |
| 2,5-Dichlorothiophene | ¹H | H-3, H-4 | 6.89 | s | - |
| ¹³C | C-2, C-5 | ~122 | s | - | |
| ¹³C | C-3, C-4 | ~127 | d | - |
Note: The chemical shifts for this compound are estimated based on typical substituent effects and data from spectral databases. The data for thiophene-3-carboxylic acid and 2,5-dichlorothiophene are from publicly available sources for comparative purposes.[1][2][3][4]
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the characterization of these compounds. The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: 10-12 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 200-250 ppm
-
Temperature: 298 K
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
Visualization of Molecular Structure and NMR Correlation
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR characterization.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR characterization of organic compounds.
References
A Comparative Guide to Purity Assessment of 2,5-Dichlorothiophene-3-carboxylic Acid: HPLC vs. GC and qNMR
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the accurate determination of purity for novel compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of 2,5-Dichlorothiophene-3-carboxylic acid.
Methodology Comparison
The selection of an optimal analytical technique for purity determination hinges on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy, and the intended application. Below is a comparative overview of HPLC, GC, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative response of atomic nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei.[1] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile/water). | Often requires derivatization to increase the volatility and thermal stability of the carboxylic acid. | Dissolution in a deuterated solvent containing a certified internal standard of known purity.[2] |
| Instrumentation | HPLC system with a UV detector. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-resolution NMR spectrometer (e.g., 400 MHz or higher). |
| Quantitation | Relative quantitation based on peak area percentage, requiring a reference standard for absolute purity. | Relative quantitation using peak area percentage; can be quantitative with proper calibration. | Absolute quantitation without the need for a specific reference standard of the analyte.[3][4] |
| Advantages | - High resolution and sensitivity for non-volatile and thermally labile compounds.- Wide applicability to a broad range of compounds.- Well-established and robust methodology. | - Excellent for separating and identifying volatile and semi-volatile impurities.- High sensitivity, especially with mass spectrometry (GC-MS). | - Primary analytical method providing a direct measure of purity.- Provides structural information, aiding in impurity identification.- Non-destructive technique.[1] |
| Disadvantages | - May not be suitable for volatile impurities.- Requires a reference standard of the analyte for accurate quantitation. | - Derivatization adds complexity and potential for error.- Not suitable for non-volatile or thermally unstable compounds. | - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.- Higher instrument cost. |
| Best Suited For | Routine quality control, separation of non-volatile impurities, and stability testing. | Analysis of residual solvents, volatile starting materials, and by-products. | Absolute purity determination, certification of reference materials, and structural elucidation of impurities. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is based on general principles for analyzing acidic and halogenated organic compounds.[1]
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 15 20 80 20 20 80 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Further dilute to a final concentration of 0.1 mg/mL with the same solvent mixture. Filter the solution through a 0.45 µm syringe filter before injection.
2. Gas Chromatography (GC)
For GC analysis, derivatization of the carboxylic acid group is necessary to enhance volatility. Silylation is a common derivatization technique.
-
Instrumentation: GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation (Derivatization):
-
Accurately weigh about 1 mg of this compound into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[2]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.
Visualizing the HPLC Workflow
Conclusion
For the routine purity assessment of this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and reliable approach for separating and quantifying non-volatile impurities. GC analysis, although requiring derivatization, is a valuable complementary technique for identifying and quantifying volatile impurities such as residual solvents. For applications demanding the highest accuracy and an absolute measure of purity, such as the certification of a reference standard, qNMR is the method of choice. A comprehensive purity profile is often best achieved by employing a combination of these orthogonal techniques.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,5-Dichlorothiophene-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated heterocyclic compounds, this guide offers a comparative overview of mass spectrometry-based analytical strategies for 2,5-Dichlorothiophene-3-carboxylic acid and its derivatives. Due to the polar nature of the carboxylic acid functional group, direct analysis can be challenging. This guide explores both direct analysis and derivatization techniques for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data and detailed experimental protocols to inform method selection.
Predicted Mass Spectrum of this compound
-
Molecular Ion Peak (M+): The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. There will be a prominent M+ peak, an (M+2)+ peak approximately 65% of the intensity of the M+ peak, and a smaller (M+4)+ peak.
-
Major Fragment Ions: Fragmentation is likely to involve the loss of the carboxylic acid group and cleavage of the thiophene ring.
Analytical Approaches: A Comparative Overview
The analysis of this compound and its derivatives can be approached in several ways, each with distinct advantages and limitations. The primary methods involve direct analysis by LC-MS or analysis following derivatization for either LC-MS or GC-MS.
| Analytical Method | Principle | Advantages | Disadvantages |
| Direct LC-MS Analysis | Direct injection of the underivatized compound into an LC-MS system. | - Simple sample preparation- Fast analysis time | - Poor retention on reversed-phase columns- Low ionization efficiency in electrospray ionization (ESI) |
| LC-MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization | The carboxylic acid is chemically converted to a 3-nitrophenylhydrazone derivative prior to LC-MS analysis. | - Significantly improved ionization efficiency in ESI[1][2]- Better chromatographic retention and separation[2]- High sensitivity, with detection limits in the femtomole to low picomole range[1][3] | - Requires an additional sample preparation step- Derivatization reaction conditions need optimization[4] |
| GC-MS with Silylation (e.g., BSTFA) | The carboxylic acid is converted to a volatile trimethylsilyl (TMS) ester using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). | - Enables analysis of non-volatile carboxylic acids by GC-MS[5]- Provides good chromatographic peak shapes- Lower detection limits compared to some other methods (≤ 2 ng m-3 for some dicarboxylic acids)[6] | - Derivatization is sensitive to moisture- TMS derivatives can be unstable[7]- Potential for side reactions |
| GC-MS with Esterification (e.g., BF3-Methanol) | The carboxylic acid is converted to its methyl ester using a reagent like Boron trifluoride in methanol. | - Produces stable derivatives[8][9]- Quantitative and clean reaction for many carboxylic acids[8][9]- Suitable for a wide range of carboxylic acids[8][9] | - Requires heating for the reaction to proceed[8][9]- The reagent is corrosive and requires careful handling- Not suitable for compounds with heat-labile functional groups |
Experimental Protocols
LC-MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol is adapted from established methods for the derivatization of carboxylic acids for LC-MS analysis.[3][4]
Materials:
-
Sample containing this compound
-
3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM in a suitable solvent)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 30 mM in a suitable solvent)
-
Pyridine solution (e.g., 1.5% in a suitable solvent)
-
Quenching solution (e.g., 1% formic acid in water)
-
LC-MS grade solvents (e.g., acetonitrile, water)
Procedure:
-
To the sample, add the 3-NPH, EDC, and pyridine solutions.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes). Reaction conditions may require optimization.[4]
-
Quench the reaction by adding the quenching solution.
-
The sample is now ready for injection into the LC-MS system.
GC-MS with Silylation (BSTFA) Derivatization
This protocol is a general guideline for the silylation of carboxylic acids.[10]
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
A suitable solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Dissolve the dried sample in the chosen solvent in a reaction vial.
-
Add an excess of BSTFA (with or without TMCS). A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.
-
Seal the vial and heat at a controlled temperature (e.g., 60-75°C) for a specified time (e.g., 30-60 minutes). Reaction time and temperature may need optimization.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS with Esterification (BF3-Methanol) Derivatization
This protocol outlines the esterification of carboxylic acids using BF3-Methanol.[8][9][10]
Materials:
-
Sample containing this compound
-
Boron trifluoride-methanol solution (e.g., 10-14% w/w)
-
Hexane
-
Saturated sodium chloride solution
Procedure:
-
Place the sample in a reaction vessel. If in an aqueous solution, evaporate to dryness first.[8][9]
-
Add the BF3-methanol solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 5-10 minutes).[8]
-
After cooling, add water and hexane to the vessel.
-
Shake vigorously to extract the methyl ester into the hexane layer.
-
The hexane layer can be directly analyzed by GC-MS.
Visualization of Analytical Workflows
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
A Comparative Guide to the Reactivity of 2,5-Dichlorothiophene and Other Halogenated Thiophenes
For researchers, scientists, and drug development professionals, the functionalization of thiophene scaffolds is a critical task in the synthesis of novel pharmaceuticals and advanced materials. Halogenated thiophenes serve as versatile building blocks, with their reactivity being highly dependent on the nature and position of the halogen substituents. This guide provides an objective comparison of the reactivity of 2,5-dichlorothiophene against other halogenated thiophenes in key organic transformations, supported by experimental data and detailed protocols.
General Principles of Reactivity
The reactivity of halogenated thiophenes in common transformations is governed by several key factors:
-
Nature of the Halogen : In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond. The reactivity trend is dictated by the C-X bond strength, following the general order: C-I > C-Br > C-Cl.[1][2] Consequently, iodothiophenes are the most reactive, followed by bromothiophenes, with chlorothiophenes being the least reactive and often requiring more specialized, electron-rich, and bulky phosphine ligands or higher temperatures to achieve efficient coupling.[1]
-
Position of the Halogen : The α-positions (2- and 5-) of the thiophene ring are generally more reactive than the β-positions (3- and 4-). This is attributed to the higher electrophilicity and greater stability of the organometallic intermediates formed at the α-positions. In lithiation reactions, the α-protons are also significantly more acidic than the β-protons.
-
Electronic Effects : The presence of other substituents on the thiophene ring can influence the reactivity of the C-X bond. Electron-withdrawing groups can enhance the electrophilicity of the carbon center, facilitating oxidative addition, while electron-donating groups may have the opposite effect.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for C-C, C-N, and C-O bond formation on thiophene rings. The reactivity of 2,5-dichlorothiophene is unique due to the presence of two identical, moderately reactive C-Cl bonds at the activated α-positions, which allows for either mono- or di-functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Due to the strength of the C-Cl bond, 2,5-dichlorothiophene is less reactive than its dibromo- and diiodo- counterparts. However, selective mono- or double-coupling can be achieved. In the reaction of 3,4-dibromo-2,5-dichlorothiophene with arylboronic acids, coupling occurs exclusively at the more reactive C-Br positions, leaving the C-Cl bonds intact.[3] This highlights the significant reactivity difference between C-Br and C-Cl bonds on the same thiophene ring.
For dihaloarenes, there is often a kinetic preference for the double-coupling product, even with a limited amount of the coupling partner. This is because the mono-substituted product is formed in close proximity to the regenerated Pd(0) catalyst, leading to a subsequent rapid oxidative addition before the product can diffuse away.[4]
Table 1: Illustrative Suzuki-Miyaura Coupling Data for Halogenated Thiophenes
| Halogenated Thiophene | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,5-Dibromo-3-hexylthiophene | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [5] |
| 3,4-Dibromo-2,5-dichlorothiophene | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Solvent/H₂O (4:1) | 90 | Moderate to Good | [3] |
| 5-Bromo-1H-indazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | - | Good | [6] |
| 5-Halo-2-thiophenecarboxylates | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | I > Br > Cl (Trend) |[1] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. It serves to illustrate general reactivity trends.
Experimental Workflow & Catalytic Cycle Diagrams
To provide a clearer understanding of the processes discussed, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Alternative monomers to 2,5-Dichlorothiophene-3-carboxylic acid for conducting polymers
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in the design and synthesis of conducting polymers with tailored properties. This guide provides an objective comparison of alternative monomers to the commonly used 2,5-Dichlorothiophene-3-carboxylic acid, offering a comprehensive overview of their performance characteristics supported by experimental data and detailed synthetic protocols.
The workhorse monomer, this compound, provides a reliable route to functionalized polythiophenes. However, the pursuit of enhanced conductivity, solubility, and processability has led to the exploration of a diverse range of alternative thiophene-based monomers. This guide delves into the properties of polymers derived from several key classes of these alternatives: Thiophene-3-acetic acid, 3-Alkoxythiophenes, and 3,4-Propylenedioxythiophene (ProDOT)-based monomers.
Performance Comparison of Conducting Polymers
The selection of a monomer has a profound impact on the final properties of the conducting polymer. The following table summarizes key performance indicators for polymers synthesized from this compound and its alternatives. This data, compiled from various studies, allows for a direct comparison of their electrical conductivity, thermal stability, and solubility.
| Monomer | Polymer Name | Conductivity (S/cm) | Thermal Stability (Td5, °C) | Solubility |
| This compound | Poly(this compound) | ~10-3 | ~250-310 | Poorly soluble in common organic solvents |
| Thiophene-3-acetic acid | Poly(thiophene-3-acetic acid) (PTAA) | ~10-4 - 10-2 | ~250 | Soluble in polar solvents (e.g., DMSO, DMF), and aqueous base |
| 3-Hexyloxythiophene | Poly(3-hexyloxythiophene) (P3HOT) | ~1 - 10 | ~300 | Soluble in common organic solvents (e.g., chloroform, THF, toluene) |
| 3,4-Propylenedioxythiophene-COOH | Poly(3,4-propylenedioxythiophene-carboxylic acid) | ~10-2 - 1 | ~300-350 | Soluble in polar organic solvents and aqueous base |
Chemical Structures and Polymerization Workflow
The chemical structure of the monomer unit is the fundamental determinant of the resulting polymer's properties. The diagrams below, generated using the DOT language, illustrate the structures of the discussed monomers and a general workflow for their polymerization.
Caption: Chemical structures of the target monomer and its alternatives.
Caption: General workflow for the chemical oxidative polymerization of thiophene derivatives.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed experimental protocols for the synthesis of conducting polymers from the discussed monomers.
Synthesis of Poly(thiophene-3-acetic acid) via Oxidative Polymerization
This protocol describes a typical chemical oxidative polymerization of thiophene-3-acetic acid using iron(III) chloride (FeCl₃) as the oxidant.
Materials:
-
Thiophene-3-acetic acid (TAA)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve thiophene-3-acetic acid (1.0 g, 7.0 mmol) in 50 mL of anhydrous chloroform under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (3.4 g, 21.0 mmol) in 50 mL of anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the TAA solution dropwise over 30 minutes with vigorous stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The mixture will turn dark green or black, indicating polymerization.
-
Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any unreacted monomer and residual FeCl₃.
-
The resulting polymer is then washed with a dilute HCl solution followed by deionized water to further purify it.
-
Dry the final polymer product under vacuum at 60 °C for 24 hours.
Synthesis of Poly(3-hexyloxythiophene) via GRIM Polymerization
The Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing regioregular poly(3-substituted)thiophenes, leading to materials with enhanced conductivity.
Materials:
-
2,5-Dibromo-3-hexyloxythiophene
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, place 2,5-dibromo-3-hexyloxythiophene (1.0 g, 2.9 mmol).
-
Dissolve the monomer in 20 mL of anhydrous THF.
-
Cool the solution to 0 °C and slowly add t-BuMgCl (1.0 M in THF, 3.0 mL, 3.0 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the Grignard reagent.
-
In a separate Schlenk flask, add Ni(dppp)Cl₂ (15.7 mg, 0.029 mmol) and purge with argon.
-
Transfer the freshly prepared Grignard solution to the flask containing the Ni(dppp)Cl₂ catalyst via cannula.
-
Stir the reaction mixture at room temperature for 2 hours. The color of the solution will change, indicating polymerization.
-
Quench the reaction by slowly adding 5 mL of 1 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Filter the polymer and wash it with methanol, followed by a Soxhlet extraction with methanol, hexane, and finally chloroform to purify the polymer and fractionate it by molecular weight.
-
The chloroform fraction is collected, and the solvent is removed under reduced pressure to yield the purified poly(3-hexyloxythiophene).
Synthesis of Poly(3,4-propylenedioxythiophene-carboxylic acid) via Electrochemical Polymerization
Electrochemical polymerization offers a direct method to deposit thin films of conducting polymers onto electrode surfaces.
Materials:
-
3,4-Propylenedioxythiophene-carboxylic acid (ProDOT-COOH) monomer
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
-
Indium Tin Oxide (ITO) coated glass slide (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 0.1 M LiClO₄ and 0.01 M ProDOT-COOH monomer in anhydrous acetonitrile.
-
Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the electrolyte solution and purge with nitrogen for 15 minutes to remove dissolved oxygen.
-
Apply a constant potential of +1.2 V (vs. Ag/AgCl) to the working electrode using a potentiostat.
-
Polymerization will occur on the surface of the ITO electrode, visible as the growth of a colored film. The polymerization time can be varied to control the film thickness.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
Conclusion
The choice of monomer is a critical parameter that allows for the fine-tuning of conducting polymer properties. While this compound remains a relevant monomer, the alternatives presented in this guide offer significant advantages in terms of solubility, conductivity, and processability. Thiophene-3-acetic acid provides a route to water-soluble conducting polymers, which is advantageous for biological applications. 3-Alkoxythiophenes, particularly when polymerized using methods that control regioregularity, yield highly conductive and soluble materials suitable for organic electronics. ProDOT-based monomers with carboxylic acid functionalities combine the high stability of the ProDOT backbone with the functional handles for further modification or improved solubility. By providing detailed experimental protocols and a clear comparison of performance data, this guide aims to equip researchers with the necessary information to select the optimal monomer for their specific application, thereby accelerating innovation in the field of conducting polymers.
Unlocking Performance: A Comparative Guide to Materials from Thiophene Isomers
The arrangement of atoms within a molecule, its isomerism, dictates its fundamental properties. In the realm of organic electronics and drug development, thiophene and its derivatives are workhorse molecules, but the subtle differences between their isomers can lead to vastly different material performance. This guide provides an in-depth comparison of materials derived from various thiophene isomers, with a focus on poly(3-alkylthiophenes) (P3ATs), offering researchers, scientists, and drug development professionals a clear view of how isomeric structure impacts electronic, optical, and thermal properties, supported by experimental data and detailed protocols.
The connectivity of the thiophene ring in a polymer chain significantly influences its ability to self-assemble into well-ordered structures. This is most evident in the case of poly(3-alkylthiophenes), where the degree of "regioregularity"—the consistency of the head-to-tail (HT) coupling of the monomer units—is a critical performance parameter. Regioirregular polymers, with a mix of head-to-head (HH) and tail-to-tail (TT) couplings, have twisted backbones that disrupt π-orbital overlap, leading to inferior electronic properties. In contrast, highly regioregular HT-P3ATs can form planar, crystalline structures that facilitate efficient charge transport.
Performance Metrics: A Quantitative Comparison
The choice of thiophene isomer and the resulting polymer's regioregularity have a profound impact on key performance indicators. The following tables summarize experimental data comparing these materials.
Table 1: Electronic Properties of Poly(3-hexylthiophene) (P3HT) Isomers
| Property | Regioregularity | Value | Measurement Technique |
| Hole Mobility (μ) | >98% (Regioregular) | ~0.1 cm²/Vs[1] | Organic Field-Effect Transistor (OFET) |
| Regioirregular | 3 x 10⁻⁴ cm²/Vs[1] | Diode Configuration | |
| 92.2% vs. 33.0% | Drops by two orders of magnitude as regioregularity decreases from ~90% to 86%[2] | OFET | |
| Electron Mobility (μ) | 100% (Defect-Free) | 1.05 × 10⁻⁷ cm²/Vs[3] | Metal/Polymer/Metal Sandwich |
| 93% | 1.82 × 10⁻¹⁰ cm²/Vs[3] | Metal/Polymer/Metal Sandwich | |
| Electrical Conductivity (σ) | 96% | 5 S/cm[4] | 4-Point Probe (F4TCNQ doped) |
| 84% | 2 S/cm[4] | 4-Point Probe (F4TCNQ doped) | |
| Regioregular | Up to 60 S/cm[5] | 4-Point Probe (Iodine doped) | |
| Regioirregular | Significantly lower than regioregular[5][6] | 4-Point Probe (Iodine doped) |
Table 2: Optical and Electrochemical Properties of Thiophene-Based Polymers
| Polymer System | Isomer/Regioregularity | λ_max (nm) | Band Gap (Eg) | Measurement Technique |
| Poly(3-hexylthiophene) (P3HT) | Regioregular (>98%) | ~603 (film)[7] | ~1.9 - 2.0 eV[8][9] | UV-Vis Spectroscopy, CV |
| Regioirregular | ~510 (film) | >2.2 eV | UV-Vis Spectroscopy, CV | |
| 100% RR (in solution) | Red-shifted vs. lower RR[10] | - | UV-Vis Spectroscopy | |
| Poly(thieno[3,2-b]thiophene) Copolymers | Thieno[3,2-b]thiophene | - | 1.7 eV[11] | Spectroelectrochemistry |
| Poly(thieno[3,4-b]thiophene) Derivatives | 2-phenylthieno[3,4-b]thiophene | 954 nm (1.30 eV) | ~0.85 eV[12] | UV-Vis, CV |
| Poly(thienylenevinylene) (PTV) | Regioregular | - | ~1.8 eV[13] | Optical Spectroscopy |
Table 3: Thermal Properties of Thiophene-Based Materials
| Material | Isomer | Melting Point (°C) | Decomposition Temp. (°C) | Measurement Technique |
| 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene | Thieno[3,2-b]thiophene | 190 | 340 | DSC/TGA |
| 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene | Thieno[3,2-b]thiophene | 170 | 390 | DSC/TGA |
| Poly(3-hexylthiophene) (P3HT) | 100% Regioregular (194 kDa) | 235.5 | 441.3 | DSC, TGA |
| Poly(3-hexylthiophene) (P3HT) | 95% Regioregular (19 kDa) | - | 435.2 | DSC, TGA |
| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile | Thieno[3,2-b]thiophene | 147 | 313 | DTA, TGA |
Visualizing Structure-Property Relationships
The interplay between isomeric structure, polymer morphology, and material performance can be visualized to better understand these complex relationships.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for comparative studies. Below are protocols for key synthesis and characterization techniques.
Synthesis of Regioregular Poly(3-hexylthiophene) via GRIM Method
The Grignard Metathesis (GRIM) polymerization is a robust method for producing highly regioregular P3ATs.[2][14][15]
Methodology:
-
Monomer Preparation: Start with 2,5-dibromo-3-hexylthiophene in an inert, dry atmosphere.
-
Grignard Metathesis: Add one equivalent of an alkyl Grignard reagent (e.g., tert-butylmagnesium chloride) dropwise to a solution of the monomer in dry tetrahydrofuran (THF) at room temperature. Stir for approximately 1-2 hours. This step results in a magnesium-bromine exchange, forming a mixture of regiochemical isomers, predominantly 2-bromo-5-magnesiobromo-3-hexylthiophene.[2]
-
Polymerization: Add a catalytic amount of a nickel cross-coupling catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂], to the monomer solution. The polymerization proceeds via a chain-growth mechanism.[15]
-
Quenching: After stirring for a desired period (which can influence molecular weight), terminate the polymerization by adding an acidic solution (e.g., 5 M HCl).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. The solid polymer is then typically purified by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues, oligomers, and obtain the final regioregular polymer.
Characterization Techniques
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the material.
-
Protocol:
-
Instrument Setup: Calibrate the TGA instrument's balance and temperature sensor. Use a standard crucible material like alumina or platinum.[10][12]
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into the TGA crucible.
-
Experimental Conditions: Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen at a flow rate of 20-50 mL/min) from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[6][10]
-
Data Analysis: The output is a plot of mass versus temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T_d5).
-
2. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the optical absorption properties and estimate the optical band gap.
-
Protocol:
-
Sample Preparation:
-
Solution: Dissolve a small, known concentration of the polymer in a suitable solvent (e.g., chloroform, dichlorobenzene).[8] Use a quartz cuvette for the measurement.
-
Thin Film: Prepare a thin film of the polymer on a transparent substrate (e.g., quartz or glass) by spin-coating or drop-casting from solution.
-
-
Baseline Correction: Run a baseline scan with a blank (pure solvent or the bare substrate) to subtract background absorbance.
-
Measurement: Place the sample in the spectrophotometer and measure the absorbance over a relevant wavelength range (e.g., 300-800 nm).[16]
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the absorption edge can be used to estimate the optical band gap (Eg) using the equation Eg (eV) = 1240 / λ_onset (nm). A red-shift (higher λ_max) in the solid-state spectrum compared to the solution spectrum indicates polymer aggregation in the film.[17]
-
3. Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical properties, including HOMO and LUMO energy levels and the electrochemical band gap.
-
Protocol:
-
Setup: Use a three-electrode system consisting of a working electrode (e.g., a platinum button or a thin film of the polymer cast on an inert electrode like ITO), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[8]
-
Electrolyte: The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile).[8]
-
Measurement: Scan the potential between the working and reference electrodes and measure the resulting current. The scan is typically performed in both the oxidative and reductive directions.
-
Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using empirical formulas relative to a reference standard like ferrocene/ferrocenium (Fc/Fc⁺):
-
4. Charge Carrier Mobility Measurement
-
Objective: To quantify the efficiency of charge transport through the material.
-
Methods:
-
Organic Field-Effect Transistor (OFET): This is the most common method. A transistor is fabricated with the thiophene material as the active semiconductor layer. By measuring the output and transfer characteristics (current-voltage curves) of the device, the field-effect mobility can be extracted, typically from the saturation regime of the transfer curve.
-
Time-of-Flight (TOF): In a TOF experiment, charge carriers are generated at one side of a material film by a short laser pulse. An external electric field causes them to drift across the film to the other electrode. The time it takes for the carriers to transit the film (the "time of flight") is measured, from which the mobility can be calculated.[7][19] This method probes the bulk mobility in the direction of the applied field. The difference between OFET (in-plane) and TOF (out-of-plane) mobility values can reveal the degree of transport anisotropy in the material.[1]
-
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Nanomorphology-driven two-stage hole mobility in blend films of regioregular and regiorandom polythiophenes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.jps.jp [journals.jps.jp]
- 6. researchgate.net [researchgate.net]
- 7. Light absorption of poly(3-hexylthiophene) single crystals - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47064D [pubs.rsc.org]
- 8. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. web.cut.ac.cy [web.cut.ac.cy]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of 2,5-Dichlorothiophene-3-Carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs derived from the 2,5-dichlorothiophene-3-carboxylic acid scaffold. The following sections detail the biological activities, experimental protocols, and underlying signaling pathways associated with these compounds, with a focus on their potential as therapeutic agents. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are illustrated using diagrams.
Antimicrobial and Cytotoxic Activities of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives
A series of twenty chalcone derivatives were synthesized from 2,5-dichloro-3-acetylthiophene, a close analog and synthetic precursor to this compound. These compounds were evaluated for their antifungal, antitubercular, and cytotoxic activities. The Claisen-Schmidt condensation reaction was utilized for their synthesis.[1][2][3]
Data Presentation
The biological activities of the synthesized chalcone derivatives are summarized in the tables below.
Table 1: Antifungal Activity of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives
| Compound | R-group | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. tropicalis |
| 1 | Phenyl | >100 | >100 |
| 2 | 4-Hydroxyphenyl | 12.5 | 25 |
| 3 | 4-Methoxyphenyl | 50 | 25 |
| 4 | 4-Nitrophenyl | 6.25 | 12.5 |
| 5 | 2,4-Dichlorophenyl | 3.12 | 6.25 |
| 6 | 4-Chlorophenyl | 6.25 | 12.5 |
| 7 | 2-Chlorophenyl | 12.5 | 25 |
| 8 | 4-Fluorophenyl | 25 | 50 |
| 9 | 3,4,5-Trimethoxyphenyl | >100 | >100 |
| 10 | 4-(Dimethylamino)phenyl | 12.5 | 6.25 |
| 11 | 2-Furyl | 25 | 50 |
| 12 | 2-Thienyl | 50 | >100 |
| 13 | 3-Indolyl | >100 | >100 |
| 14 | 4-Methylphenyl | 50 | >100 |
| 15 | 3-Nitrophenyl | 12.5 | 25 |
| 16 | 3-Bromophenyl | 6.25 | 12.5 |
| 17 | 3-Fluorophenyl | 25 | 50 |
| 18 | 2-Hydroxyphenyl | 6.25 | 12.5 |
| 19 | 2-Nitrophenyl | 25 | 50 |
| 20 | 2-Furfuryl | 50 | >100 |
| Fluconazole (Standard) | - | 1.0 | 1.0 |
Table 2: Antitubercular Activity of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives against M. tuberculosis H37Rv
| Compound | R-group | MIC (µg/mL) |
| 1 | Phenyl | 12.5 |
| 2 | 4-Hydroxyphenyl | 6.25 |
| 3 | 4-Methoxyphenyl | 12.5 |
| 4 | 4-Nitrophenyl | 3.12 |
| 5 | 2,4-Dichlorophenyl | 6.25 |
| 6 | 4-Chlorophenyl | 6.25 |
| 7 | 2-Chlorophenyl | 12.5 |
| 8 | 4-Fluorophenyl | 25 |
| 9 | 3,4,5-Trimethoxyphenyl | >100 |
| 10 | 4-(Dimethylamino)phenyl | 6.25 |
| 11 | 2-Furyl | 12.5 |
| 12 | 2-Thienyl | 25 |
| 13 | 3-Indolyl | >100 |
| 14 | 4-Methylphenyl | 25 |
| 15 | 3-Nitrophenyl | 6.25 |
| 16 | 3-Bromophenyl | 12.5 |
| 17 | 3-Fluorophenyl | 25 |
| 18 | 2-Hydroxyphenyl | 12.5 |
| 19 | 2-Nitrophenyl | 25 |
| 20 | 2-Furfuryl | 50 |
| Pyrazinamide (Standard) | - | 3.12 |
Table 3: Cytotoxic Activity of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives against DU145 (Prostate Cancer) Cell Line
| Compound | R-group | IC50 (µg/mL) |
| 1 | Phenyl | 20 ± 2 |
| 2 | 4-Hydroxyphenyl | 15 ± 2 |
| 3 | 4-Methoxyphenyl | 18 ± 1 |
| 4 | 4-Nitrophenyl | 10 ± 2 |
| 5 | 2,4-Dichlorophenyl | 5 ± 1 |
| 6 | 4-Chlorophenyl | 12 ± 1 |
| 7 | 2-Chlorophenyl | 15 ± 2 |
| 8 | 4-Fluorophenyl | 22 ± 3 |
| 9 | 3,4,5-Trimethoxyphenyl | >50 |
| 10 | 4-(Dimethylamino)phenyl | 10 ± 2 |
| 11 | 2-Furyl | 18 ± 2 |
| 12 | 2-Thienyl | 25 ± 3 |
| 13 | 3-Indolyl | >50 |
| 14 | 4-Methylphenyl | 28 ± 2 |
| 15 | 3-Nitrophenyl | 12 ± 1 |
| 16 | 3-Bromophenyl | 15 ± 2 |
| 17 | 3-Fluorophenyl | 20 ± 2 |
| 18 | 2-Hydroxyphenyl | 10 ± 1 |
| 19 | 2-Nitrophenyl | 18 ± 2 |
| 20 | 2-Furfuryl | 30 ± 3 |
| Methotrexate (Standard) | - | 5 ± 1 |
Structure-Activity Relationship (SAR) Insights
-
Antifungal Activity: Compounds with electron-withdrawing groups on the phenyl ring, such as nitro (compound 4 ) and dichloro (compound 5 ), exhibited the most potent antifungal activity. The presence of a halogen at the para position (compound 6 ) also conferred good activity. In contrast, bulky, electron-donating groups like trimethoxy (compound 9 ) or an indole ring (compound 13 ) resulted in a loss of activity.[1][2][3]
-
Antitubercular Activity: The 4-nitrophenyl derivative (compound 4 ) displayed the highest activity, comparable to the standard drug pyrazinamide.[1][2][3] Other electron-withdrawing groups and a 4-hydroxyphenyl substituent (compound 2 ) also led to significant activity. Similar to the antifungal SAR, bulky and electron-rich substituents were detrimental to the antitubercular potency.
-
Cytotoxic Activity: The most potent compound against the DU145 prostate cancer cell line was the 2,4-dichlorophenyl derivative (compound 5 ), with an IC50 value similar to the standard drug methotrexate.[1][2][3] Compounds with a 4-nitrophenyl (compound 4 ), 4-(dimethylamino)phenyl (compound 10 ), and 2-hydroxyphenyl (compound 18 ) also showed notable cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives
The synthesis of the chalcone derivatives was achieved through a Claisen-Schmidt condensation reaction.[1][2][3]
Caption: General workflow for the Claisen-Schmidt condensation.
Procedure:
-
An equimolar mixture of 2,5-dichloro-3-acetylthiophene and the respective aromatic aldehyde is dissolved in a suitable solvent like ethanol.
-
A catalytic amount of a strong base, such as potassium hydroxide, is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting chalcone derivative is then isolated and purified, typically by filtration and recrystallization.
Antifungal Activity Assay (Agar Diffusion Method)
The antifungal activity was determined using the agar diffusion method.[1][2][3]
Procedure:
-
A standardized inoculum of the fungal strain (Aspergillus niger or Candida tropicalis) is uniformly spread on the surface of an agar plate.
-
Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
A standard antifungal agent (e.g., fluconazole) and a solvent control are also included.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity. The Minimum Inhibitory Concentration (MIC) is determined by the tube dilution method.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA).[4][5][6][7][8]
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Procedure:
-
A stock solution of the test compounds is prepared in a suitable solvent.
-
Serial dilutions of the compounds are made in a 96-well microplate.
-
A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for a specified period.
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]
Procedure:
-
DU145 prostate cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways in Cancer
Chalcones are known to exert their anticancer effects by modulating various signaling pathways. While the specific pathways affected by the 2,5-dichloro-3-acetylthiophene chalcone series have not been fully elucidated, related chalcone derivatives have been shown to impact the following key pathways in cancer cells:
-
p53 Pathway: Some chalcones can induce apoptosis by upregulating the tumor suppressor protein p53.[12] This leads to cell cycle arrest and programmed cell death.
-
NF-κB Signaling: Chalcones have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival, proliferation, and inflammation.[13]
-
STAT3 Signaling: The STAT3 pathway is another critical regulator of cancer cell proliferation, survival, and angiogenesis. Certain chalcones can inhibit the activation of STAT3, thereby suppressing tumor growth.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Chalcones can interfere with this pathway, leading to the inhibition of cancer cell proliferation.
Caption: Potential signaling pathways modulated by chalcone derivatives.
This guide provides a foundational understanding of the SAR of this compound analogs, with a specific focus on a series of related chalcones. The presented data and protocols offer valuable insights for researchers in the field of drug discovery and development, highlighting the potential of this chemical scaffold for the design of novel therapeutic agents. Further investigation into the precise molecular targets and signaling pathways of these compounds is warranted to fully elucidate their mechanism of action and therapeutic potential.
References
- 1. ijper.org [ijper.org]
- 2. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating the Structure of Newly Synthesized Chalcones from Dichlorothiophene Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and structural validation of chalcones derived from dichlorothiophene precursors. It offers a comparative analysis of spectroscopic data, details experimental protocols, and presents a clear workflow for researchers in medicinal chemistry and drug development. The methodologies and data presented are collated from recent studies to ensure accuracy and relevance.
Introduction
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of novel chalcone derivatives is a key area of research in the quest for new therapeutic agents. Dichlorothiophene-based chalcones, in particular, have garnered interest due to the unique electronic and steric properties conferred by the thiophene ring and chlorine substituents, which can significantly influence their biological activity.[3][4]
The most common method for synthesizing these compounds is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriately substituted acetophenone and an aromatic aldehyde.[1][5] This guide focuses on the synthesis of chalcones using 2-acetyl-4,5-dichlorothiophene or 2-acetyl-5-chlorothiophene as precursors and provides a framework for their structural validation compared to more common chalcone structures.
Comparative Analysis of Spectroscopic Data
The structural elucidation of newly synthesized chalcones is primarily accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure.[1][6] Below is a comparative summary of expected and reported spectral data for dichlorothiophene-based chalcones.
| Analytical Technique | Dichlorothiophene Chalcone Derivative (Example) | Characteristic Data/Peaks | Reference Chalcone (from Acetophenone & Benzaldehyde) | Characteristic Data/Peaks |
| ¹H NMR (500 MHz, CDCl₃) | (E)-1-(4,5-dichlorothien-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | δ 7.83 (d, J = 15.4 Hz, 1H), 7.65–7.54 (m, 3H), 7.15 (d, J = 15.5 Hz, 1H), 6.94 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H)[3] | (E)-1,3-diphenylprop-2-en-1-one | Typically, δ 7.20-8.00 (m, aromatic and vinylic protons) |
| ¹³C NMR (125 MHz, CDCl₃) | (E)-1-(4,5-dichlorothien-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | δ 180.43, 162.24, 145.43, 141.84, 133.81, 130.68, 130.39, 127.07, 125.27, 125.17, 117.08, 114.63, 114.30, 55.57[3] | (E)-1,3-diphenylprop-2-en-1-one | Typically, δ 190 (C=O), 120-145 (aromatic and vinylic carbons) |
| IR (ATR) | (E)-1-(4,5-dichlorothien-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | νmax 1642 (C=O), 1585, 1568 (C=C aromatic), 1409, 1293, 1216, 1177, 978, 817, 797 cm⁻¹[3] | (E)-1,3-diphenylprop-2-en-1-one | νmax ~1660 (C=O stretch), ~1600 (C=C stretch), ~3050 (C-H aromatic stretch)[7] |
| Mass Spectrometry (EI) | (E)-1-(4,5-dichlorothien-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | m/z calculated for C₁₄H₁₀Cl₂O₂S: 312[3] | (E)-1,3-diphenylprop-2-en-1-one | m/z calculated for C₁₅H₁₂O: 208 |
| Reaction Yield | Chalcones from dichlorothiophene precursors | 68% to 96%[3] | Chalcones from various precursors | Yields can vary widely but are often high under optimized conditions.[8] |
| Melting Point | (E)-1-(4,5-dichlorothien-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 141°C[3] | (E)-1,3-diphenylprop-2-en-1-one | 55-57°C |
Experimental Protocols
The following protocols detail the synthesis and structural validation of chalcones from dichlorothiophene precursors.
This protocol describes the base-catalyzed condensation of a dichlorinated acetylthiophene with a substituted aromatic aldehyde.[3][6]
Materials:
-
2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol)[3][6]
-
Methanol (20 mL)[3]
-
Potassium hydroxide (KOH) solution (40%, 4 mL)[3]
-
Hydrochloric acid (HCl) solution (5%)[6]
-
Crushed ice[6]
-
Ethyl acetate (for recrystallization)[6]
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL).[3]
-
To this solution, add 4 mL of 40% KOH solution.[3]
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of n-hexane/ethyl acetate (7:3).[3][6]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[6]
-
Acidify the mixture with a 5% HCl solution to precipitate the crude product.[6]
-
Filter the resulting solid, wash it thoroughly with water, and allow it to dry.[6]
-
Purify the crude chalcone by recrystallization from ethyl acetate.[6]
-
Dry the purified product in a desiccator.[6]
The structure and purity of the synthesized chalcones are confirmed using the following analytical techniques.[6][9]
1. Melting Point Determination:
-
A sharp melting point range is indicative of high purity.[9]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the IR spectrum of the purified compound to confirm the presence of the α,β-unsaturated carbonyl group (typically around 1640-1690 cm⁻¹) and other functional groups.[7][9]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure. The coupling constants of the vinylic protons can confirm the E or Z configuration of the double bond.[3][8]
4. Mass Spectrometry (MS):
-
Obtain the mass spectrum to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[3]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and validation of dichlorothiophene chalcones and a relevant biological pathway often studied in the context of chalcone activity.
Caption: Experimental workflow for the synthesis and validation of dichlorothiophene chalcones.
Caption: Simplified p53 signaling pathway, a target for some chalcone-based anticancer agents.[3]
Alternative Synthetic Approaches
While the Claisen-Schmidt condensation is the most prevalent method, other synthetic routes for chalcones exist. These alternatives can be considered for substrates that may be sensitive to strong bases or for achieving different substitution patterns.
-
Wittig Reaction: This reaction involves an ylide and an aldehyde or ketone, offering an alternative for creating the α,β-unsaturated system. It can sometimes provide higher yields and purity compared to the classical aldol condensation.[8]
-
Suzuki Coupling: This cross-coupling reaction can be employed to form one of the aryl-carbonyl bonds or the carbon-carbon double bond, providing a versatile, albeit more complex, route.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the Claisen-Schmidt condensation.
The choice of synthetic method will depend on the specific substrates, desired yield, and available laboratory equipment. For dichlorothiophene precursors, the base-catalyzed Claisen-Schmidt condensation has proven to be highly effective.[3]
Conclusion
The synthesis of chalcones from dichlorothiophene precursors provides a robust platform for the development of novel bioactive molecules. The structural validation of these compounds relies on a standard suite of spectroscopic techniques that consistently confirm the expected α,β-unsaturated ketone framework. The data and protocols presented in this guide offer a comparative framework for researchers to synthesize and characterize these promising compounds, facilitating their further investigation in drug discovery pipelines. The high yields and straightforward purification associated with the Claisen-Schmidt condensation make this an attractive method for generating libraries of dichlorothiophene-based chalcones for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative analysis of catalysts for Suzuki polycondensation of thiophenes
A Comparative Guide to Catalysts for Suzuki Polycondensation of Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki polycondensation of thiophene derivatives is a cornerstone for the synthesis of polythiophenes, a critical class of conjugated polymers utilized in a wide array of electronic and biomedical applications. The choice of catalyst is a pivotal factor that dictates the molecular weight, polydispersity, and regioregularity of the resulting polymer, thereby influencing its material properties. This guide provides a comparative analysis of common palladium and nickel-based catalysts employed in the Suzuki polycondensation of thiophenes, supported by experimental data to aid in catalyst selection and optimization.
Catalyst Performance Comparison
The efficacy of a catalyst in Suzuki polycondensation is evaluated based on several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), the polydispersity index (PDI = Mw/Mn), and the polymer yield. The following table summarizes the performance of various catalysts in the synthesis of poly(3-hexylthiophene) (P3HT), a benchmark polythiophene, from the polycondensation of 2,5-dibromo-3-hexylthiophene and its corresponding boronic acid or ester derivatives.
| Catalyst System | Monomers | Base | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Reference(s) |
| Palladium-Based Catalysts | ||||||||||
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene + 3-hexylthiophene-2,5-diboronic acid ester | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | - | - | - | Moderate to Good | [1] |
| Pd(dppf)Cl₂ | 2,5-dibromo-3-hexylthiophene + Arylboronic acid | Na₂CO₃ | Toluene | 110-115 | 12-18 | - | - | - | - | [1] |
| (tBu₃P)Pd(Ph)Br | 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CsF | THF/H₂O | 0 | - | up to 11.4 | - | Narrow | - | [2] |
| Pd₂(dba)₃ / SPhos | meta-phenylene monomer | - | - | - | - | up to 40 | - | - | - | [3] |
| Nickel-Based Catalysts | ||||||||||
| Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | - | THF | RT | - | 8.1 | 12.1 | 1.49 | 17 | [4] |
| Ni(IPr)(acac)₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | - | THF | RT | - | up to 350 | - | - | - | [5] |
Note: The performance of these catalysts can be significantly influenced by the specific substrate, reaction conditions (temperature, solvent, base), and the nature of the boronic acid/ester coupling partner. The data presented is compiled from different sources and may not represent a direct quantitative comparison due to variations in experimental setups.
Experimental Protocols
Detailed methodologies for the Suzuki polycondensation of thiophenes using representative palladium and nickel catalysts are provided below.
Protocol 1: Palladium-Catalyzed Suzuki Polycondensation using Pd(PPh₃)₄
This protocol is a widely used and robust method for synthesizing polythiophenes.
Materials:
-
2,5-dibromo-3-hexylthiophene
-
3-hexylthiophene-2,5-bis(pinacolato)boronate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene (1.0 mmol, 1.0 equiv) and 3-hexylthiophene-2,5-bis(pinacolato)boronate (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous 1,4-dioxane.
-
Base Addition: Add potassium phosphate (4.0 mmol, 4.0 equiv) to the monomer solution.
-
Catalyst Addition: To a separate Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%). Purge the flask with inert gas.
-
Reaction Setup: Transfer the monomer and base mixture to the flask containing the catalyst via cannula.
-
Degassing: Add 2 mL of degassed deionized water to the reaction mixture. The mixture should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under a positive pressure of inert gas for 24-48 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Purification: Collect the polymer by filtration. The crude polymer is then subjected to Soxhlet extraction with methanol, hexane, and chloroform to remove oligomers and catalyst residues. The final polymer is recovered from the chloroform fraction by precipitation in methanol.
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight.
Protocol 2: Nickel-Catalyzed Kumada Catalyst-Transfer Polycondensation (KCTP)
This method is particularly effective for achieving high molecular weight and regioregular poly(3-alkylthiophene)s.
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride solution (in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppf)Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Monomer Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. Cool the solution to 0 °C.
-
Slowly add tert-butylmagnesium chloride (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise to the thiophene solution. Stir the mixture at 0 °C for 1 hour to form the Grignard monomer.
-
Catalyst Solution Preparation: In a separate flame-dried Schlenk flask, dissolve Ni(dppf)Cl₂ (0.02 mmol, 2 mol%) in 2 mL of anhydrous THF.
-
Polymerization: Add the catalyst solution to the Grignard monomer solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Quenching: Quench the reaction by adding 10 mL of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol. Collect the polymer by filtration and wash extensively with methanol.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform. The high molecular weight polymer is isolated from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight.
Visualizations
General Suzuki Polycondensation Workflow
The following diagram illustrates the general workflow for a Suzuki polycondensation reaction.
Caption: Generalized workflow for Suzuki polycondensation of thiophenes.
Catalytic Cycle of Suzuki Coupling
The fundamental steps of the Suzuki coupling reaction are outlined in the catalytic cycle below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Controlled synthesis of high molecular weight poly(3-hexylthiophene)s via Kumada catalyst transfer polycondensation with Ni(IPr)(acac)2 as the catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Thiophene Carboxylic Acid Reactivity: A DFT and Hartree-Fock Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Density Functional Theory (DFT) and Hartree-Fock (HF) methods for analyzing the reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. By presenting key computational data and experimental protocols, this document aims to offer valuable insights for researchers in medicinal chemistry and drug development.
Introduction to Thiophene Carboxylic Acids and Computational Analysis
Thiophene carboxylic acids are important heterocyclic compounds that serve as key building blocks in the synthesis of numerous pharmaceutical agents. Understanding their chemical reactivity is crucial for designing novel drugs and optimizing synthetic pathways. Computational chemistry provides powerful tools to predict and analyze molecular properties that govern reactivity. Among the most common methods are the ab initio Hartree-Fock (HF) theory and Density Functional Theory (DFT).
This guide focuses on a comparative analysis of these two methods, specifically using the B3LYP functional with a 6-31G* basis set for DFT and the HF method with a 6-311+G** basis set. These levels of theory have been employed to investigate the differential reactivity observed between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid[1][2].
Comparison of Calculated Electronic Properties
The following tables summarize key electronic properties calculated for the various conformers of thiophene-3-carboxylic acid and 3-methylthiophene-2-carboxylic acid (used as a model for thiophene-2-carboxylic acid reactivity) using both DFT and Hartree-Fock methods. These properties provide insights into the electronic structure and, consequently, the chemical reactivity of these molecules.
Table 1: Comparison of Calculated Energies and Dipole Moments [1]
| Molecule and Conformer | Method | Total Energy (Hartrees) | Relative Energy (kcal/mol) | Dipole Moment (D) |
| Thiophene-3-carboxylic acid (1a) | HF/6-311+G | -738.91243 | 0.34 | 2.024 |
| B3LYP/6-31G* | -741.576188 | 0.29 | 1.842 | |
| Thiophene-3-carboxylic acid (1b) | HF/6-311+G | -738.91286 | 0.00 | 1.614 |
| B3LYP/6-31G | -741.576651 | 0.00 | 1.447 | |
| 3-Methylthiophene-2-carboxylic acid (2a) | HF/6-311+G** | -777.94764 | 0.89 | 3.364 |
| B3LYP/6-31G | -780.894085 | 0.91 | 2.807 | |
| 3-Methylthiophene-2-carboxylic acid (2b) | HF/6-311+G | -777.93550 | 8.02 | 4.931 |
| B3LYP/6-31G* | -780.883658 | 7.46 | 4.477 | |
| 3-Methylthiophene-2-carboxylic acid (2c) | HF/6-311+G | -777.94908 | 0.00 | 1.813 |
| B3LYP/6-31G* | -780.895539 | 0.00 | 1.623 |
Table 2: Comparison of Frontier Molecular Orbital Energies and HOMO-LUMO Gaps [1]
| Molecule and Conformer | Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene-3-carboxylic acid (1a) | HF/6-311+G | -9.559 | 1.619 | 11.178 |
| B3LYP/6-31G* | -6.790 | 1.202 | 5.588 | |
| Thiophene-3-carboxylic acid (1b) | HF/6-311+G | -9.525 | 1.636 | 11.161 |
| B3LYP/6-31G | -6.819 | 1.224 | 5.595 | |
| 3-Methylthiophene-2-carboxylic acid (2a) | HF/6-311+G** | -9.361 | 1.626 | 10.987 |
| B3LYP/6-31G | -6.635 | 1.451 | 5.184 | |
| 3-Methylthiophene-2-carboxylic acid (2b) | HF/6-311+G | -9.608 | 1.437 | 11.045 |
| B3LYP/6-31G* | -6.846 | 1.606 | 5.240 | |
| 3-Methylthiophene-2-carboxylic acid (2c) | HF/6-311+G | -9.334 | 1.618 | 10.952 |
| B3LYP/6-31G* | -6.622 | 1.435 | 5.187 |
Table 3: Comparison of ESP-Derived Atomic Charges on Carboxylic Acid Group [1]
| Molecule and Conformer | Method | Charge on C (carbonyl) | Charge on O (carbonyl) | Charge on O (hydroxyl) | Charge on H (hydroxyl) |
| Thiophene-3-carboxylic acid (1a) | HF/6-311+G | 0.812 | -0.631 | -0.657 | 0.459 |
| B3LYP/6-31G* | 0.698 | -0.515 | -0.563 | 0.419 | |
| Thiophene-3-carboxylic acid (1b) | HF/6-311+G | 0.829 | -0.610 | -0.718 | 0.480 |
| B3LYP/6-31G | 0.709 | -0.502 | -0.594 | 0.430 | |
| 3-Methylthiophene-2-carboxylic acid (2a) | HF/6-311+G** | 0.819 | -0.608 | -0.661 | 0.442 |
| B3LYP/6-31G | 0.701 | -0.502 | -0.561 | 0.406 | |
| 3-Methylthiophene-2-carboxylic acid (2b) | HF/6-311+G | 0.835 | -0.600 | -0.702 | 0.468 |
| B3LYP/6-31G* | 0.713 | -0.475 | -0.586 | 0.423 | |
| 3-Methylthiophene-2-carboxylic acid (2c) | HF/6-311+G | 0.814 | -0.634 | -0.629 | 0.433 |
| B3LYP/6-31G* | 0.697 | -0.516 | -0.536 | 0.398 |
Discussion of Computational Results
The data reveals significant differences between the results obtained from Hartree-Fock and DFT calculations. Notably, the HOMO-LUMO gaps calculated by the HF method are considerably larger than those calculated by DFT. This is a known systematic difference, as HF theory does not account for electron correlation to the same extent as DFT.
A key finding from the research by Profeta et al. is the difference in the localization of the Lowest Unoccupied Molecular Orbital (LUMO) between the two methods[1][2]. The Hartree-Fock calculations with the larger 6-311+G** basis set, which includes diffuse functions, show a more delocalized LUMO compared to the more localized LUMO predicted by the DFT method[1][2]. This has implications for predicting the sites of nucleophilic attack and overall reactivity.
The study suggests that the higher reactivity of thiophene-2-carboxylic acid may be explained by the presence of a conformer with an internal hydrogen bond to the thiophene sulfur atom. This interaction polarizes the carboxylic acid group, making it more susceptible to nucleophilic attack[1][2]. The calculated atomic charges support this, showing a greater positive charge on the carbonyl carbon in certain conformers.
Experimental Protocols
Synthesis of Thiophene-2-Carboxylic Acid
A common method for the synthesis of thiophene-2-carboxylic acid involves the carbonation of 2-thienyllithium, which is generated in situ from 2-bromothiophene.
Materials:
-
2-Bromothiophene
-
n-Butyllithium (in hexanes)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes, water)
Procedure:
-
Preparation of 2-Thienyllithium: A solution of 2-bromothiophene in dry diethyl ether or THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium solution is added dropwise to the cooled 2-bromothiophene solution while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of 2-thienyllithium.
-
Carbonation: The freshly prepared 2-thienyllithium solution is then poured over an excess of crushed dry ice with vigorous stirring. The dry ice serves as the source of carbon dioxide.
-
Work-up: After the addition is complete and the mixture has warmed to room temperature, the reaction is quenched with water.
-
The aqueous layer is separated and acidified with hydrochloric acid to precipitate the thiophene-2-carboxylic acid.
-
The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
-
The purity of the final product can be confirmed by melting point determination and spectroscopic methods (NMR, IR).
Synthesis of Thiophene-3-Carboxylic Acid
The synthesis of thiophene-3-carboxylic acid can be achieved through the bromination of thiophene followed by lithiation and carbonation.
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetic acid, chloroform)
-
n-Butyllithium (in hexanes)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
Organic solvents for extraction and recrystallization
Procedure:
-
Bromination of Thiophene: Thiophene is reacted with N-bromosuccinimide in a suitable solvent to selectively yield 3-bromothiophene. The reaction conditions are controlled to favor the formation of the 3-substituted product.
-
Purification of 3-Bromothiophene: The resulting 3-bromothiophene is purified from the reaction mixture, typically by distillation.
-
Lithiation and Carbonation: The purified 3-bromothiophene is then subjected to a similar procedure as described for the 2-isomer. It is dissolved in a dry ethereal solvent, cooled, and treated with n-butyllithium to form 3-thienyllithium.
-
This is followed by carbonation with dry ice.
-
Work-up and Purification: The work-up procedure involving acidification, filtration, and recrystallization is analogous to that for thiophene-2-carboxylic acid to yield the pure thiophene-3-carboxylic acid.
Visualizations
The following diagrams illustrate key concepts in the computational analysis of molecular reactivity.
References
Benchmarking Thiophene-Based Polymers for High-Performance Organic Solar Cells: A Comparative Guide
Thiophene-based polymers have become cornerstone materials in the field of organic photovoltaics (OPVs) due to their excellent charge transport properties, structural versatility, and efficient light absorption.[1] Continuous innovation in molecular design has led to a significant leap in the power conversion efficiencies (PCEs) of organic solar cells (OSCs), pushing them towards commercial viability.[2] This guide provides a comparative benchmark of prominent thiophene-based polymers, presenting key performance metrics, detailed experimental protocols for device fabrication and characterization, and a visual workflow to aid researchers in the field.
Performance Benchmarks of Thiophene-Based Polymer Donors
The performance of an organic solar cell is critically dependent on the combination of the donor polymer and the acceptor material, which can be either a fullerene derivative or a non-fullerene acceptor (NFA). The following table summarizes the photovoltaic performance parameters for several key thiophene-based polymers, showcasing the evolution from foundational materials like P3HT to state-of-the-art polymers achieving efficiencies approaching 18%.
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3HT | PC61BM | 0.61 | 9.11 | 55.0 | 3.10 | [3] |
| PTB7-Th | PC71BM | - | - | - | 8.95 | [4] |
| PTB7-Th | COTIC-4F | 0.55 | 24.95 | 61.0 | 8.55 | [5] |
| PTBTz-2 | PC71BM | - | 16.84 | - | 9.72 | [6] |
| P5TCN-2F | Y6 | - | - | - | 16.1 | [7] |
| PTVT-T | BTP-ec9 | 0.85 | 27.35 | 78.8 | 17.75 | [2] |
Experimental Workflow: From Substrate to Solar Cell
The fabrication and characterization of organic solar cells involve a precise sequence of material deposition and analysis steps. The following diagram illustrates a standard workflow for creating and testing a thiophene-based polymer solar cell in a conventional device architecture.
Experimental Protocols
This section outlines a representative methodology for the fabrication and characterization of a bulk heterojunction (BHJ) organic solar cell.
1. Substrate Preparation and Cleaning
A thorough cleaning of the Indium Tin Oxide (ITO) coated glass substrate is crucial for efficient device performance. A standard procedure is as follows[8]:
-
Step 1: Sonicate the substrates in a solution of 1% Hellmanex in deionized (DI) water for 5 minutes.
-
Step 2: Rinse the substrates thoroughly with hot DI water.
-
Step 3: Sonicate in Isopropyl Alcohol (IPA) for 5 minutes.
-
Step 4: Rinse again with DI water.
-
Step 5: Dry the substrates using a stream of high-purity nitrogen gas.
-
Step 6: Immediately transfer the cleaned substrates into a nitrogen-filled glovebox for subsequent processing steps.
2. Deposition of the Hole Transport Layer (HTL)
A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is commonly used as the HTL.
-
Step 1: Filter the PEDOT:PSS aqueous solution through a 0.45 µm PES filter.
-
Step 2: Deposit the filtered solution onto the ITO substrate via spin coating, typically at 5000 rpm for 30 seconds, to achieve a film thickness of 30-40 nm.[8]
-
Step 3: Anneal the substrates on a hotplate at 150°C for 5-10 minutes to remove any residual water.[8]
3. Deposition of the Photoactive Layer
The active layer, a blend of the thiophene-based donor polymer and an electron acceptor, is deposited in an inert glovebox environment.
-
Step 1: Prepare a solution of the donor polymer and acceptor material (e.g., P3HT:PCBM in a 1:0.6 weight ratio) in a suitable organic solvent like chlorobenzene or o-xylene, with a total concentration of around 25 mg/ml.[8]
-
Step 2: Stir the solution overnight on a hotplate at a moderate temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Step 3: Filter the solution using a 0.45 µm PTFE filter.
-
Step 4: Spin coat the active layer solution onto the PEDOT:PSS layer. The spin speed (e.g., 2000 rpm) is adjusted to achieve the desired film thickness (typically 90-100 nm).[8]
4. Deposition of the Cathode
The cathode is deposited via thermal evaporation in a high-vacuum chamber (<10-6 mbar).
-
Step 1: A low work function metal, such as Calcium (Ca) or Lithium Fluoride (LiF), is first evaporated to form an electron-selective contact.
-
Step 2: A thicker, more stable metal layer, such as Aluminum (Al) or Silver (Ag), is subsequently evaporated to serve as the top electrode.[9] The thickness of the layers is monitored using a quartz crystal microbalance.
5. Device Characterization
The photovoltaic performance is evaluated by measuring the current density-voltage (J-V) characteristics.
-
Step 1: The fabricated device is placed in a test setup inside a glovebox or in air.
-
Step 2: The device is illuminated using a solar simulator calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm².[10]
-
Step 3: A source measure unit is used to sweep the voltage and record the corresponding current.
-
Step 4: From the J-V curve, the key performance parameters—Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE)—are extracted.[11]
References
- 1. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced performance of polymer solar cells based on PTB7-Th:PC71BM by doping with 1-bromo-4-nitrobenzene | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dichlorothiophene-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the safe disposal of 2,5-Dichlorothiophene-3-carboxylic acid (CAS No. 36157-41-2).[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5][6]
Spill Response: In the event of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7] The spill area should then be cleaned with an appropriate solvent and the cleaning materials also treated as hazardous waste.
Disposal Protocol Summary
The disposal of this compound must be managed as hazardous waste. It is imperative to contact a licensed professional waste disposal company for its collection and disposal.[4][5][6] Do not dispose of this chemical down the drain or in regular trash.
| Disposal Step | Procedure | Key Considerations |
| 1. Waste Segregation | Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a dedicated, compatible, and properly sealed waste container. | Do not mix with other waste streams to avoid potentially hazardous reactions. The container must be in good condition and compatible with the chemical. |
| 2. Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," the CAS number: "36157-41-2," and the approximate quantity. | Proper labeling is a regulatory requirement and ensures safe handling by waste disposal personnel.[8] |
| 3. Storage | Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. | Storage areas should be cool and dry to prevent any degradation of the container or reaction of the contents. |
| 4. Professional Disposal | Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company. | Provide the waste disposal company with a copy of the available safety information for proper handling and disposal. |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Regulatory Considerations
While a specific EPA hazardous waste code for this compound is not explicitly listed, as a halogenated organic compound, it may fall under the F-series (wastes from non-specific sources) or be classified based on its characteristics (e.g., toxicity).[9][10] It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.[8][11][12] Consulting with your institution's environmental health and safety (EHS) department is highly recommended to ensure adherence to all applicable guidelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 36157-41-2 [m.chemicalbook.com]
- 3. This compound | C5H2Cl2O2S | CID 225438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. wku.edu [wku.edu]
- 11. eCFR :: 40 CFR Part 268 Subpart D -- Treatment Standards [ecfr.gov]
- 12. phmsa.dot.gov [phmsa.dot.gov]
Personal protective equipment for handling 2,5-Dichlorothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Dichlorothiophene-3-carboxylic acid (CAS No. 36157-41-2). The following procedures are based on the known hazards of structurally similar compounds, such as other chlorinated thiophenes and thiophene carboxylic acids. It is imperative to treat this chemical with a high degree of caution.
Hazard Profile
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2] The related compound 2,5-Dichlorothiophene is considered fatal if swallowed, in contact with skin, or if inhaled.[3]
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][4][5]
-
Carcinogenicity: The related compound 2,5-Dichlorothiophene is suspected of causing cancer.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6] Goggles are essential to protect against dust and splashes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant Gloves (e.g., Nitrile) & Laboratory Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] Regularly inspect gloves for any signs of degradation or puncture before use. A long-sleeved lab coat is required. |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | To be used if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a ventilated enclosure.[3][5] For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection, use cartridges appropriate for organic vapors and acid gases (e.g., OV/AG/P99).[5] |
Engineering Controls
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the solid to avoid inhalation of dust.[6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly donned. Confirm that the chemical fume hood and other engineering controls are functioning properly.
-
Handling: Avoid all direct contact with the chemical.[6] Do not breathe dust or vapors.[6] Minimize dust generation and accumulation.[6] Use spark-proof tools if the compound is dissolved in a flammable solvent.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][6] Keep away from incompatible materials such as strong oxidizing agents, bases, and acids.[3][5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[1] Contaminated work clothing should not be allowed out of the workplace.[4]
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[5][6] Use an inert absorbent material (e.g., sand, silica gel) for solutions.[3]
-
Collect: Place the spilled material and cleanup supplies into a suitable, sealed container for disposal.[3][5][6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[4][5] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5]
Quantitative Data
| Parameter | Value | Source |
| Occupational Exposure Limits (PEL, TLV) | No information available | N/A |
Note: No specific occupational exposure limits have been established for this compound. All work should be conducted under the principle of keeping exposure as low as reasonably achievable.
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
